Hibiscetin heptamethyl ether
Description
This compound is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWYRUBZJYCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hibiscetin Heptamethyl Ether: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibiscetin (B1631911) heptamethyl ether, a polymethoxylated flavone (B191248), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth analysis of its biological activities and associated signaling pathways. Quantitative data from various studies have been compiled and presented for comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.
Natural Sources of Hibiscetin Heptamethyl Ether
This compound, also known by its IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a naturally occurring flavonoid. While its parent compound, hibiscetin, is found in Hibiscus sabdariffa, the heptamethylated form has been identified in other plant species. The primary documented natural sources of this compound are plants from the Rutaceae family, commonly known as the citrus family.
Table 1: Natural Sources and Yield of this compound
| Plant Species | Family | Plant Part | Extraction Solvent(s) | Reported Yield | Reference(s) |
| Murraya exotica | Rutaceae | Leaves, Branches | Acetone, Methanol (B129727) | Data not available | [1] |
| Murraya paniculata | Rutaceae | Leaves, Branches, Peel and pulp of ripe fruits | Methanol, Ethanol (B145695) | Data not available | [1] |
| Citrus unshiu | Rutaceae | Peels | Ethanol, Hexane | Data not available | |
| Citrus reticulata | Rutaceae | Not specified | Data not available | Data not available | |
| Melicope triphylla | Rutaceae | Not specified | Data not available | Data not available |
Experimental Protocols
General Extraction and Isolation of Flavonoids from Plant Material
The following is a generalized protocol for the extraction and isolation of flavonoids, including this compound, from plant sources. This protocol is a composite of methodologies described in the literature for flavonoid extraction from Murraya and Citrus species.
2.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., leaves, peels)
-
Solvents: n-hexane, dichloromethane (B109758), ethyl acetate, methanol, ethanol (analytical grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Pre-coated TLC plates (Silica gel 60 F254)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
2.1.2. Extraction Procedure
-
Defatting: The dried and powdered plant material is first macerated with n-hexane at room temperature for 24-48 hours to remove lipids and other nonpolar compounds. This step is repeated 2-3 times.
-
Flavonoid Extraction: The defatted plant material is then air-dried and subsequently extracted with a more polar solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration at room temperature for 48-72 hours. The extraction is repeated until the extract becomes colorless.
-
Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
2.1.3. Fractionation and Purification
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. The fractions are collected and concentrated. This compound, being a polymethoxylated flavone, is expected to be present in the less polar fractions (e.g., dichloromethane or ethyl acetate).
-
Column Chromatography: The fraction showing the highest concentration of the target compound (as determined by preliminary TLC analysis) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.
-
Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water or acetonitrile (B52724) and water.
2.1.4. Structural Elucidation
The purified compound is identified and its structure confirmed using spectroscopic techniques, including:
-
¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern.
Synthesis of this compound from Hibiscetin
As an alternative to extraction from natural sources, this compound can be synthesized from its parent compound, hibiscetin.
-
Acetylation of Hibiscetin: Hibiscetin is first acetylated to protect the hydroxyl groups.
-
Methylation: The acetylated hibiscetin is then methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). This reaction replaces the acetyl groups with methyl groups.
-
Purification: The resulting this compound is then purified using chromatographic techniques as described above.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies on related polymethoxylated flavones suggest that the mechanism of action involves the suppression of key inflammatory signaling pathways.[2]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is thought to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial in the inflammatory response. This compound may exert its anti-inflammatory effects by modulating the phosphorylation and activation of these kinases.
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent, demonstrating inhibitory effects on the growth of various cancer cell lines.[3] Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways critical for cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in cancer and plays a key role in cell growth, survival, and proliferation. This compound may inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
-
MAPK Signaling Pathway: As in inflammation, the MAPK pathway is also implicated in cancer progression. By modulating this pathway, this compound can influence cell proliferation and survival.
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.
Future Perspectives
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer therapies. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:
-
Quantitative Analysis: There is a critical need for studies focused on quantifying the yield of this compound from its natural sources to assess the feasibility of large-scale extraction.
-
Detailed Mechanistic Studies: While the involvement of major signaling pathways has been suggested, more detailed molecular studies are necessary to identify the specific protein targets of this compound.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could help in the design and synthesis of more potent and selective analogs of this compound.
Conclusion
This compound is a naturally occurring polymethoxylated flavone with significant potential as a lead compound for drug discovery. This technical guide has summarized the current knowledge on its natural sources, isolation procedures, and biological activities. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of this promising natural product. The lack of quantitative yield data remains a significant gap in the literature, and future research efforts should prioritize addressing this to enable the sustainable development of this compound-based therapeutics.
References
- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of Hibiscetin Heptamethyl Ether from Murraya exotica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the isolation and characterization of hibiscetin (B1631911) heptamethyl ether, a polymethoxylated flavone, from the leaves of Murraya exotica. Murraya exotica, a plant rich in flavonoids and coumarins, presents a promising natural source for this bioactive compound.[1][2] This document provides a comprehensive overview of the extraction, fractionation, and purification protocols, supported by quantitative data and detailed experimental methodologies. Furthermore, it outlines the analytical techniques for the structural elucidation of the isolated compound. Visual diagrams are provided to illustrate the experimental workflow. While specific signaling pathways for hibiscetin heptamethyl ether from this source are yet to be fully elucidated, this guide serves as a foundational resource for further pharmacological investigation and drug development.
Introduction
Murraya exotica L., a member of the Rutaceae family, is an evergreen shrub widely distributed in tropical and subtropical regions. Traditionally, it has been used in folk medicine for the treatment of various ailments.[1] Phytochemical investigations have revealed that the leaves of M. exotica are a rich source of various secondary metabolites, including coumarins, alkaloids, and notably, flavonoids.[1][2] Among these, polymethoxylated flavones (PMFs) are of significant interest due to their potential biological activities.
This compound (3',4',5',3,5,7,8-Heptamethoxyflavone) is a specific PMF that has been identified in the leaves of Murraya exotica.[3] This guide provides a detailed methodology for its isolation and characterization, aiming to facilitate further research into its therapeutic potential.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₉ | [3] |
| Molecular Weight | 432.42 g/mol | [3] |
| Appearance | Yellow needles (predicted) | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform, ethyl acetate (B1210297) |
Experimental Protocols
The following sections provide a detailed, step-by-step guide for the isolation and purification of this compound from the leaves of Murraya exotica.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Murraya exotica are collected.
-
Authentication: The plant material is authenticated by a qualified botanist.
-
Drying: The leaves are air-dried in the shade at room temperature for 7-10 days until brittle.
-
Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction of Total Flavonoids
This protocol is based on a general method for flavonoid extraction from Murraya species.
-
Maceration: The powdered leaves (1 kg) are macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration: The extract is filtered through Whatman No. 1 filter paper.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanol extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude ethanol extract is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Chloroform (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
n-butanol (3 x 500 mL)
-
-
Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is expected to be rich in flavonoids.
Isolation and Purification of this compound
The ethyl acetate fraction is subjected to chromatographic techniques for the isolation of the target compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The dried ethyl acetate fraction (10 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualized under UV light (254 nm and 365 nm).
-
Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The pooled fractions containing the compound of interest are further purified by Prep-HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a wavelength of 330 nm.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to methoxy (B1213986) groups and aromatic protons. |
| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and methoxy carbons. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₂H₂₄O₉. |
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes in the isolation and potential analysis of this compound.
References
Hibiscetin Heptamethyl Ether (CAS 21634-52-6): A Technical Overview of a Scarcely Explored Polymethoxyflavone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of various polymethoxyflavones (PMFs). However, specific experimental data for Hibiscetin Heptamethyl Ether, corresponding to CAS number 21634-52-6, is exceptionally limited. The majority of published research on "heptamethoxyflavone" refers to its isomer, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), with CAS number 1178-24-1. This guide provides a comprehensive overview of the available information on this compound and presents a detailed analysis of its well-studied isomer, HMF, to offer valuable context and direction for future research.
Introduction to this compound (CAS 21634-52-6)
This compound, systematically named 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a polymethoxyflavone. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. The presence of multiple methoxy (B1213986) groups in PMFs generally enhances their metabolic stability and oral bioavailability compared to their hydroxylated counterparts. While found in nature, specific biological studies on this particular isomer are scarce in publicly accessible scientific literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 21634-52-6 |
| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
| Molecular Formula | C₂₂H₂₄O₉ |
| Molecular Weight | 432.42 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform. |
Synthesis of Polymethoxyflavones
Biological Activities of the Isomer 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF)
In contrast to the limited data on this compound, its isomer HMF (CAS 1178-24-1) has been the subject of numerous studies. The following sections summarize the key findings for HMF, which may provide insights into the potential activities of other heptamethoxyflavone isomers.
Anti-Inflammatory Activity
HMF has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.
Table 2: Anti-Inflammatory Activity of HMF
| Assay | Model | Effect | Quantitative Data |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | - |
| Pro-inflammatory Cytokines | LPS-stimulated microglial cells | Reduction of TNF-α and IL-1β expression | - |
| T-cell Growth | Anti-CD3/CD28 stimulated mouse spleen cells | Inhibition of T-cell proliferation | - |
Neuroprotective Effects
HMF has been investigated for its potential to protect neuronal cells from damage and to modulate signaling pathways involved in neurodegeneration and memory.
Table 3: Neuroprotective Effects of HMF
| Assay | Model | Effect | Quantitative Data |
| Neuronal Cell Viability | Ischemia-reperfusion injury in mice | Protection against neuronal cell death | - |
| Memory Impairment | Scopolamine-induced amnesia in mice | Amelioration of memory deficits | - |
Anticancer Activity
Several studies have explored the potential of HMF as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines.
Table 4: Anticancer Activity of HMF
| Cell Line | Cancer Type | Effect | IC₅₀ Value |
| A549 | Non-small cell lung cancer | Inhibition of cell proliferation, induction of apoptosis | Not specified |
| PC-3 | Prostate cancer | Inhibition of cell proliferation | > 50 µM |
| DU145 | Prostate cancer | Inhibition of cell proliferation | > 50 µM |
Signaling Pathways Modulated by HMF
HMF has been shown to exert its biological effects by modulating several key signaling pathways.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation and proliferation. HMF has been shown to inhibit the phosphorylation of key MAPK members.
NF-κB Signaling Pathway
The NF-κB pathway is another critical regulator of inflammation. HMF has been reported to suppress the activation of NF-κB.
3',4',5',3,5,7,8-heptamethoxyflavone chemical properties
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3',4',5',3,5,7,8-Heptamethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5',3,5,7,8-Heptamethoxyflavone, a polymethoxyflavone predominantly found in citrus peels, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This document provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate its mechanisms of action. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Note on nomenclature: The chemical structure referred to in this guide is most consistently identified in scientific literature as 3,5,6,7,8,3',4'-heptamethoxyflavone.
Chemical Properties
The fundamental chemical and physical properties of 3',4',5',3,5,7,8-heptamethoxyflavone are summarized in the table below. These data are essential for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | [1][3] |
| Synonyms | HMF, NSC 618928, 3-Methoxynobiletin | [1][3] |
| CAS Number | 1178-24-1 | [1][3] |
| Molecular Formula | C₂₂H₂₄O₉ | [1][3] |
| Molecular Weight | 432.4 g/mol | [1][3] |
| Physical Description | Solid | [3] |
| Melting Point | 129 - 131 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Natural Sources | Citrus reticulata (Tangerine), Citrus unshiu (Satsuma) | [1][4] |
Biological Activities and Therapeutic Potential
This polymethoxyflavone exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery. Its key activities include neuroprotective, anti-inflammatory, anti-cancer, and skin-protective effects.
Neuroprotective and Anti-Neuroinflammatory Effects
3',4',5',3,5,7,8-Heptamethoxyflavone has demonstrated significant neuroprotective properties in various preclinical models. It has been shown to ameliorate depression-like behaviors and restore the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and neuroplasticity.[1] In a mouse model of global cerebral ischemia, administration of this compound protected against memory impairment and neuronal cell death in the hippocampus.[5] This neuroprotection is attributed to its ability to induce BDNF production and exert anti-inflammatory effects by suppressing microglial activation.[5][6]
Anti-Cancer Activity
The compound has shown inhibitory effects on the proliferation of several cancer cell lines, including B16 melanoma, CCRF-HSB-2 leukemia, and TGBC11TKB gastric cancer cells.[1] Furthermore, it acts as an inhibitor of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are multidrug resistance proteins that contribute to chemotherapy failure.[1]
Dermatological Applications and Anti-Photoaging Effects
In the context of dermatology, 3',4',5',3,5,7,8-heptamethoxyflavone shows promise in preventing skin photoaging. It inhibits collagenase activity and prevents the UVB-induced decrease in type I procollagen (B1174764) synthesis in human dermal fibroblasts.[1][4] This is achieved by modulating key signaling pathways involved in the expression of matrix metalloproteinases (MMPs).[4]
Signaling Pathways
The biological effects of 3',4',5',3,5,7,8-heptamethoxyflavone are mediated through its interaction with several key intracellular signaling pathways.
cAMP/ERK/CREB Signaling Pathway
This flavone (B191248) induces the expression of Brain-Derived Neurotrophic Factor (BDNF) by activating the cAMP/ERK/CREB signaling pathway.[7] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.
MAPK and TGF-β/Smad Signaling in Skin Photoaging
In human dermal fibroblasts, 3',4',5',3,5,7,8-heptamethoxyflavone mitigates the effects of UVB radiation by inhibiting the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, JNK, and c-Jun.[4] This, in turn, suppresses the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. Concurrently, it appears to modulate the TGF-β/Smad pathway to promote the synthesis of type I procollagen.[4]
Experimental Protocols
The following section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of 3',4',5',3,5,7,8-heptamethoxyflavone on cell lines.
-
Methodology:
-
Cells (e.g., human dermal fibroblasts, cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the compound dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24-72 hours).
-
A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™, is added to each well.
-
After incubation, the absorbance or fluorescence is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
Collagenase Activity Assay
-
Objective: To measure the inhibitory effect of the compound on collagenase (MMP-1) activity.
-
Methodology:
-
A fluorescently labeled collagen substrate is used.
-
Recombinant human collagenase is incubated with the substrate in the presence and absence of various concentrations of 3',4',5',3,5,7,8-heptamethoxyflavone.
-
The reaction is allowed to proceed at 37°C for a set time.
-
The cleavage of the substrate by collagenase results in an increase in fluorescence, which is measured using a fluorometer.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.
-
Measurement of Type I Procollagen Synthesis
-
Objective: To quantify the amount of newly synthesized type I procollagen in cell culture.
-
Methodology:
-
Human dermal fibroblasts are cultured and treated with the compound, often after being exposed to an inducer of collagen damage like UVB radiation.
-
The cell culture supernatant is collected after the treatment period.
-
The concentration of type I procollagen in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
The results are typically normalized to the total protein content of the cell lysates.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.
-
Methodology:
-
Cells are treated with the compound and then lysed to extract total proteins.
-
Protein concentration is determined using a method such as the Bradford or BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, MMP-1, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
-
Conclusion
3',4',5',3,5,7,8-Heptamethoxyflavone is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical properties and diverse biological activities, particularly its neuroprotective, anti-cancer, and anti-photoaging effects, make it a compelling subject for further research and development. The information and experimental frameworks provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising flavonoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Hibiscetin Heptamethyl Ether: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether, a polymethoxyflavone (PMF), is a naturally occurring compound found in select plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of hibiscetin heptamethyl ether, detailed experimental protocols for its study, and an exploration of its biological activities, with a focus on its anti-inflammatory effects and modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound, also known by its systematic IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, possesses a range of distinct physical and chemical characteristics. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₉ | --INVALID-LINK-- |
| Molecular Weight | 432.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | --INVALID-LINK-- |
| CAS Number | 21634-52-6 | --INVALID-LINK-- |
| Synonyms | 3,5,7,8,3',4',5'-Heptamethoxyflavone, Conyzatin dimethyl ether | --INVALID-LINK-- |
| Natural Sources | Murraya paniculata, Murraya exotica | --INVALID-LINK-- |
Physical Properties
| Property | Value | Notes |
| Melting Point | 129 - 131 °C | Data for 3,5,6,7,8,3',4'-heptamethoxyflavone.[4] |
| Solubility | Low aqueous solubility. | Polymethoxyflavones are generally soluble in solvents like DMSO, ethanol (B145695), and methanol.[1][2][3] |
Spectral Data
Spectral data is essential for the identification and structural elucidation of this compound.
| Spectroscopy | Data |
| Mass Spectrometry (LC-MS) | Precursor m/z: 433.149 [M+H]⁺.[4] |
| ¹³C NMR | Data has been reported but specific chemical shifts are not publicly available.[4] |
Experimental Protocols
This section outlines methodologies relevant to the study of this compound, drawing from established protocols for related polymethoxyflavones.
Isolation from Natural Sources
A general protocol for the isolation of polymethoxyflavones from plant material, such as the leaves of Murraya species, is as follows:
-
Extraction: Air-dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity.
-
Chromatography: The fraction containing the desired polymethoxyflavones (often the less polar fractions) is further purified using chromatographic techniques. This may involve:
-
Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient of organic solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is often employed to obtain the pure compound.
-
Synthesis
A general synthetic route to polymethoxyflavones involves the following key steps:
-
Synthesis of a Substituted Acetophenone (B1666503): This serves as a key intermediate. For this compound, a suitably substituted 2'-hydroxyacetophenone (B8834) is required.
-
Condensation Reaction: The acetophenone is condensed with a substituted benzaldehyde (B42025) (in this case, 3,4,5-trimethoxybenzaldehyde) in the presence of a base to form a chalcone (B49325).
-
Cyclization: The resulting chalcone undergoes oxidative cyclization to form the flavone (B191248) ring system.
-
Methylation: Any remaining free hydroxyl groups are methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield the final heptamethylated product.
In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages)
This protocol is widely used to assess the anti-inflammatory potential of compounds.[5][6]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (typically dissolved in DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis: After a suitable incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and cytokines like TNF-α and IL-6 using ELISA kits. Cell lysates can be used for Western blot analysis of key signaling proteins.
In Vivo Anti-inflammatory Assay (Mouse Lipopolysaccharide-Challenge)
This in vivo model assesses the systemic anti-inflammatory effects of a compound.[7][8]
-
Animal Model: Male BALB/c mice are typically used.
-
Administration: this compound is administered to the mice, often via intraperitoneal injection, dissolved in a suitable vehicle.
-
LPS Challenge: After a set period (e.g., 30 minutes), the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Sample Collection: Blood samples are collected at a specific time point after the LPS challenge (e.g., 90 minutes).
-
Analysis: The serum is separated, and the levels of pro-inflammatory cytokines, such as TNF-α, are quantified using ELISA.
Biological Activity and Signaling Pathways
This compound, as a polymethoxyflavone, is anticipated to exhibit a range of biological activities, with anti-inflammatory and antioxidant effects being of primary interest.
Anti-inflammatory Activity
Studies on the closely related 3,5,6,7,8,3',4'-heptamethoxyflavone have demonstrated significant anti-inflammatory properties. This compound has been shown to suppress the activation of microglia in the brain and reduce the expression of the pro-inflammatory cytokine IL-1β in response to LPS.[9][10] Furthermore, it has been effective in reducing paw edema in the rat carrageenan-induced inflammation model.[7][8] These findings strongly suggest that this compound likely possesses similar anti-inflammatory capabilities.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. While specific antioxidant data for this compound is limited, polymethoxyflavones as a class are recognized for their antioxidant potential.[1][11]
Modulation of Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through their interaction with key intracellular signaling pathways. The NF-κB and MAPK signaling cascades are critical regulators of the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several polymethoxyflavones have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[5][6]
References
- 1. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]
- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchwithrutgers.com [researchwithrutgers.com]
Technical Guide: Solubility of Hibiscetin Heptamethyl Ether in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview and generalized methodologies for determining the solubility of flavonoid compounds. As of the date of this guide, specific quantitative solubility data for hibiscetin (B1631911) heptamethyl ether in organic solvents is not extensively available in publicly accessible literature. The experimental protocols and discussions provided are based on established methods for similar flavonoid compounds and are intended to serve as a guide for researchers in this area.
Introduction to Flavonoid Solubility
Hibiscetin heptamethyl ether is a polymethoxylated flavonoid, a class of compounds known for their diverse biological activities. Like many flavonoids, its utility in pharmaceutical and nutraceutical applications is often linked to its solubility, which influences bioavailability and formulation development. The solubility of flavonoids in organic solvents is a critical parameter, dictated by the intricate interplay of the solute's molecular structure and the solvent's physicochemical properties.
The structure of this compound, with its seven methoxy (B1213986) groups, suggests a more lipophilic character compared to its parent compound, hibiscetin. This increased lipophilicity generally leads to better solubility in less polar organic solvents. However, the presence of a polar chromen-4-one core still influences its solubility profile across a range of solvents.
Factors that significantly affect the solubility of flavonoids include:
-
Solvent Polarity: A general principle is that "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the flavonoid molecule.
-
Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact its interaction with the flavonoid.
-
Molecular Structure of the Flavonoid: The presence and position of substituent groups (like hydroxyl vs. methoxy groups) can dramatically alter the solubility profile.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] The following is a generalized protocol that can be adapted for determining the solubility of this compound.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (usually the same solvent or mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
While specific quantitative data for this compound is not available, a representative table for presenting such data is provided below. Researchers who follow the above protocol would populate this table with their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| Ethanol | 37 | Experimental Value | Experimental Value |
| Methanol | 37 | Experimental Value | Experimental Value |
| Acetone | 37 | Experimental Value | Experimental Value |
| Ethyl Acetate | 37 | Experimental Value | Experimental Value |
| Acetonitrile | 37 | Experimental Value | Experimental Value |
| DMSO | 37 | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
References
Spectroscopic Profile of Hibiscetin Heptamethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for hibiscetin (B1631911) heptamethyl ether, a naturally occurring polymethoxylated flavonoid. The information presented herein is intended to support research and development efforts in the fields of phytochemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
Hibiscetin heptamethyl ether, also known as 3,5,7,8,3',4',5'-heptamethoxyflavone, is a derivative of the flavonol hibiscetin, where all seven hydroxyl groups are replaced by methoxy (B1213986) groups. Its chemical structure is provided below:
IUPAC Name: 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₂₂H₂₄O₉[1] Molecular Weight: 432.42 g/mol [1] CAS Number: 21634-52-6[1]
This compound has been reported to be isolated from plants of the Murraya genus, such as Murraya exotica L.[2]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Mass Spectrometry
Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Data [1]
| Parameter | Value |
| Ionization Mode | Positive |
| Precursor Ion ([M+H]⁺) m/z | 433.149 |
| Major Fragment Ions (MS²) from [M+H]⁺ | |
| m/z 403.102203 | (Relative Abundance: 100) |
| m/z 433.149414 | (Relative Abundance: 96.22) |
| m/z 434.152863 | (Relative Abundance: 19.02) |
| m/z 183.028595 | (Relative Abundance: 18.48) |
| m/z 418.125244 | (Relative Abundance: 18.36) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data [1]
| Technique | Data Availability |
| GC-MS | A spectrum is available in the CD-323-0-0 database. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. While a ¹³C NMR spectrum has been reported, the complete dataset is not publicly available.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data [1]
| Technique | Data Availability |
| ¹³C NMR | A spectrum is available, copyright of W. Robien, Inst. of Org. Chem., Univ. of Vienna. |
Note: Detailed chemical shifts (δ) and coupling constants (J) for ¹H NMR and ¹³C NMR are not currently available in the public domain and would require access to the original research data or re-acquisition of the spectra.
Other Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data are not explicitly provided in the publicly accessible databases. However, general methodologies for the spectroscopic analysis of flavonoids are well-established.
General Protocol for LC-MS Analysis of Flavonoids
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to separate the analyte.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. For flavonoids, electrospray ionization (ESI) is a common ionization technique. Data is acquired in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
General Protocol for NMR Spectroscopy of Flavonoids
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for Natural Product Characterization.
Potential Signaling Pathway Involvement
While specific signaling pathways involving this compound are not yet elucidated, polymethoxylated flavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A hypothetical signaling pathway that could be investigated for this class of compounds is the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothetical Inhibition of NF-κB Pathway.
This guide serves as a repository of the currently available spectroscopic information for this compound. Further research is warranted to obtain a complete spectroscopic profile and to explore its biological activities and potential therapeutic applications.
References
Potential Therapeutic Targets of Methylated Flavonoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their therapeutic application has often been limited by poor bioavailability and rapid metabolism.[3][4] Methylation of flavonoids, a naturally occurring modification, has been shown to enhance their metabolic stability and membrane transport, leading to increased oral bioavailability and, in many cases, improved biological activity.[4][5][6] This technical guide provides a comprehensive overview of the potential therapeutic targets of methylated flavonoids, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present quantitative data for comparative analysis, detail key experimental protocols for their study, and visualize complex biological pathways and workflows.
I. Therapeutic Targets in Oncology
Methylated flavonoids have emerged as promising candidates for cancer chemoprevention and therapy. Their mechanisms of action often differ from their unmethylated counterparts, highlighting the significance of this chemical modification.
A. Key Methylated Flavonoids and Their Anticancer Activity
Several methylated flavonoids have demonstrated significant anticancer effects across various cancer cell lines. Notable examples include 5,7-dimethoxyflavone (B190784), tangeretin (B192479), nobiletin (B1679382), and derivatives of quercetin (B1663063).
-
5,7-Dimethoxyflavone (DMF): A major bioactive component of Kaempferia parviflora, DMF has shown potent antiproliferative activity.[7][8] Studies have indicated that DMF can induce cell cycle arrest and apoptosis in different cancer models. In hepatocellular carcinoma (HCC), DMF has been shown to inhibit tumor progression by increasing intestinal Akkermansia muciniphila and enhancing hepatic CD8+ T cell infiltration.[9] This effect is partly mediated by the inhibition of NF-κB p65 phosphorylation and subsequent downregulation of CCL2.[9]
-
Tangeretin and Nobiletin: These polymethoxyflavonoids, abundant in citrus peels, have been extensively studied for their anticancer properties.[5][10] They have been shown to inhibit the growth of breast cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting proliferation and metastasis.[5][10] Their cytotoxic activities are dependent on the molecular subtype of breast cancer and involve various molecular targets and signaling pathways.[10] In adipocytes, tangeretin and nobiletin have been found to increase glucose uptake through the PI3K/Akt and PKA pathways, suggesting a potential role in metabolic regulation relevant to cancer.[11]
-
Methylated Quercetin Derivatives: While quercetin itself has anticancer properties, its methylation can alter its activity. For instance, 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) has been shown to be less cytotoxic than quercetin in some breast cancer cell lines, suggesting that methylation of certain hydroxyl groups can reduce its antiproliferative effect.[12]
B. Molecular Mechanisms of Action in Cancer
The anticancer effects of methylated flavonoids are mediated through the modulation of several key signaling pathways and cellular processes:
-
Cell Cycle Arrest: Unlike many unmethylated flavonoids that induce apoptosis, some methylated flavonoids primarily cause cell cycle arrest. For example, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone induce G1 phase arrest in oral squamous carcinoma cells.[13]
-
Modulation of Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a common target for methylated flavonoids like tangeretin, nobiletin, and 5,7-dimethoxyflavone.[8][11]
-
NF-κB Pathway: The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of methylated flavonoids like 5,7-dimethoxyflavone.[9][14]
-
-
Induction of Apoptosis: While cell cycle arrest is a primary mechanism for some, others like tangeretin and nobiletin can induce apoptosis in cancer cells.[5]
C. Quantitative Data: Anticancer Activity of Methylated Flavonoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected methylated flavonoids in various cancer cell lines.
| Methylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (Breast) | 37 | [12] |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 (Breast) | 48 | [12] |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 (Breast) | > 160 | [12] |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 (Breast) | > 160 | [12] |
II. Therapeutic Targets in Inflammation
Chronic inflammation is a key driver of many diseases, and methylated flavonoids have shown potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
A. Key Methylated Flavonoids and Their Anti-inflammatory Activity
-
Sakuranetin (B8019584): This O-methylated flavanone (B1672756) has demonstrated significant anti-inflammatory properties. It inhibits the production of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in macrophages.[13][15][16] Sakuranetin has also been shown to alleviate inflammation in models of osteoarthritis and allergic asthma.[15][17]
-
5,7-Dimethoxyflavone (DMF): DMF exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[14]
B. Molecular Mechanisms of Action in Inflammation
The anti-inflammatory effects of methylated flavonoids are primarily attributed to their ability to modulate the following signaling pathways:
-
NF-κB Pathway: This is a central pathway in inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds, including sakuranetin and 5,7-dimethoxyflavone.[14][17]
-
MAPK Pathway (JNK, p38): Sakuranetin has been shown to attenuate the phosphorylation of JNK and p38, which are key kinases in the MAPK signaling cascade that regulates inflammatory responses.[13][16]
-
STAT1 Pathway: The phosphorylation of STAT1, a crucial transcription factor in the interferon signaling pathway, is also modulated by sakuranetin.[13][16]
-
PI3K/Akt Pathway: In the context of osteoarthritis, sakuranetin has been found to alleviate inflammation and promote chondrogenesis by inhibiting the PI3K/Akt/NF-κB pathway.[17]
C. Quantitative Data: Anti-inflammatory Activity of Methylated Flavonoids
| Methylated Flavonoid | Target/Assay | Effect | Reference |
| Sakuranetin | iNOS and COX-2 synthesis (LPS/IFN-γ stimulated macrophages) | Suppression | [13][15][16] |
| Sakuranetin | TNF-α, IL-6, IL-12 secretion (LPS-stimulated macrophages) | Suppression | [13][15][16] |
| 5,7-Dimethoxyflavone | NO, PGE2, TNF-α, IL-1β production (LPS-stimulated macrophages) | Inhibition | [14] |
III. Therapeutic Targets in Neurodegenerative Diseases
The ability of methylated flavonoids to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.
A. Key Methylated Flavonoids and Their Neuroprotective Activity
-
5,7-Dimethoxyflavone (DMF) and 5,7,4'-Trimethoxyflavone (TMF): These methoxyflavones have shown neuroprotective potential by acting on multiple targets. They can reduce the levels of amyloid-beta (Aβ) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the brain.[18] DMF has also been shown to increase the level of brain-derived neurotrophic factor (BDNF).[18]
-
Nobiletin and Tangeretin: These citrus flavonoids have been investigated for their neuroprotective effects. They have been shown to enhance glucose uptake in neuronal cells, a process that is impaired in neurodegenerative diseases.[11]
B. Molecular Mechanisms of Action in Neuroprotection
The neuroprotective effects of methylated flavonoids are multifaceted and involve:
-
Modulation of Neurotransmitter Receptors: In silico and in vivo studies suggest that DMF and TMF may interact with GABA and serotonin (B10506) receptors, which are involved in neurotransmission and cognitive function.[18]
-
Reduction of Amyloid-Beta Aggregation: Some flavonoids have been shown to interact with and inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[19][20]
-
Anti-inflammatory and Antioxidant Effects: The anti-inflammatory properties of methylated flavonoids, as discussed earlier, are also crucial for their neuroprotective effects, as neuroinflammation is a key component of neurodegenerative diseases.[18][21]
C. Quantitative Data: Neuroprotective Activity of Methylated Flavonoids
While specific EC50 values for neuroprotection are not as readily available in the initial search, the effects on key biomarkers provide a quantitative measure of their activity.
| Methylated Flavonoid | Biomarker | Effect | Reference |
| 5,7-Dimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α levels | Reduction | [18] |
| 5,7-Dimethoxyflavone | BDNF level | Increase | [18] |
| 5,7,4'-Trimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α levels | Reduction | [18] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of methylated flavonoids.
A. Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and antiproliferative effects of methylated flavonoids on cancer cells.
Materials:
-
96-well microplates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the methylated flavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the flavonoid concentration.[22][23][24][25]
B. Western Blot Analysis for NF-κB Pathway Activation
This technique is used to determine the effect of methylated flavonoids on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the methylated flavonoid and/or an inflammatory stimulus (e.g., LPS). Lyse the cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2][26][27][28]
C. Cyclooxygenase (COX) Enzyme Inhibition Assay
This assay measures the ability of methylated flavonoids to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
96-well plate
-
Microplate reader
Protocol:
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the methylated flavonoid or a control inhibitor (e.g., celecoxib) to the inhibitor wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 595 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the flavonoid and determine the IC50 value from the dose-response curve.[29][30][31]
V. Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
Conclusion
Methylated flavonoids represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability and distinct mechanisms of action compared to their unmethylated precursors make them attractive candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This technical guide has provided an in-depth overview of their key molecular targets, supported by quantitative data and detailed experimental protocols. The visualization of the underlying signaling pathways and experimental workflows further aids in understanding their complex biological activities. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic efficacy and safety of methylated flavonoids and to translate these promising findings into novel therapeutic strategies.
References
- 1. Nobiletin, sinensetin, and tangeretin are the main perpetrators in clementines provoking food-drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways | MDPI [mdpi.com]
- 8. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nobiletin and tangeretin (citrus polymethoxyflavones): an overview on their chemistry, pharmacology and cytotoxic activities against breast cancer [jcps.bjmu.edu.cn]
- 11. Polymethoxyflavonoids tangeretin and nobiletin increase glucose uptake in murine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
- 13. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. mdpi.com [mdpi.com]
- 16. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Reactivity of Flavonoid Compounds with Metal-Associated Amyloid-β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchhub.com [researchhub.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. d-nb.info [d-nb.info]
- 31. mdpi.com [mdpi.com]
In Silico Docking Studies of Hibiscetin Heptamethyl Ether: A Technical Guide
Introduction
Hibiscetin (B1631911) heptamethyl ether, a derivative of the flavonoid hibiscetin, holds potential as a therapeutic agent due to the known biological activities of its parent compound and other related flavonoids.[1][2] In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding affinity and interaction patterns between a ligand, such as hibiscetin heptamethyl ether, and a target protein. This guide provides a comprehensive overview of the methodologies, data interpretation, and potential signaling pathways involved in the in silico analysis of this compound, structured for researchers, scientists, and drug development professionals. While direct in silico studies on this compound are not extensively available in the reviewed literature, this document outlines a robust framework based on studies of structurally similar flavonoids like quercetin (B1663063) derivatives.[3][4]
Experimental Protocols
A typical in silico docking study involves several key stages, from ligand and protein preparation to the final docking simulation and analysis.
Ligand Preparation
The three-dimensional (3D) structure of this compound is the starting point for any docking study.
-
Structure Retrieval: The 2D or 3D structure of this compound can be obtained from chemical databases such as PubChem (CID 5318050).[1]
-
3D Conversion and Optimization: If a 2D structure is retrieved, it must be converted to a 3D structure using software like MarvinSketch or Open Babel. Subsequently, the geometry of the 3D structure needs to be optimized to find its lowest energy conformation. This is typically achieved using computational chemistry software and force fields like MMFF94 or UFF. The optimized ligand is often saved in a .pdb or .mol2 file format.
Protein Target Selection and Preparation
The choice of a protein target is crucial and is generally based on the therapeutic area of interest. Flavonoids are known to target various proteins involved in cancer and inflammation, such as kinases and enzymes.[2][4] For this hypothetical study, we will consider AKT1 (also known as Protein Kinase B), a key protein in cell signaling pathways implicated in cancer.[4]
-
Protein Structure Retrieval: The 3D structure of the target protein can be downloaded from the Protein Data Bank (PDB). For example, the crystal structure of human AKT1 (PDB ID: 1UNQ).
-
Protein Preparation: The raw PDB file usually contains water molecules, co-factors, and other heteroatoms that are not part of the protein itself. These are typically removed. Polar hydrogen atoms are added to the protein structure, and charges are assigned to the amino acid residues. This preparation is often performed using tools like AutoDockTools or Chimera.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The active site can be identified from the literature or by using the co-crystallized ligand in the PDB structure as a reference. The grid box defines the conformational space that the ligand will explore during the docking simulation.
-
Docking Algorithm: Software such as AutoDock Vina, GOLD, or Glide can be used to perform the docking. These programs use scoring functions to evaluate the binding affinity of different ligand poses. The algorithm explores various conformations of the ligand within the grid box and scores them based on factors like intermolecular energies, electrostatic interactions, and solvation effects. The result is typically a set of docked poses ranked by their binding energy.
Analysis of Docking Results
The output of a docking simulation provides valuable information about the ligand-protein interaction.
-
Binding Energy: The binding energy (usually in kcal/mol) is a key metric. A lower binding energy indicates a more stable and favorable interaction.
-
Interaction Analysis: The best-ranked pose is analyzed to identify specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.
Data Presentation
Quantitative data from docking studies are best presented in tables for clear comparison.
Table 1: Hypothetical Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) (Estimated) | Number of Hydrogen Bonds | Key Interacting Residues |
| AKT1 | 1UNQ | -9.8 | 0.15 | 3 | LYS179, GLU228, THR291 |
| mTOR | 1FAP | -8.5 | 1.20 | 2 | TRP2239, ASP2357 |
| MAPK1 (ERK2) | 2ERK | -9.2 | 0.45 | 4 | LYS54, GLN105, ASP106 |
| PI3Kγ | 1E8X | -10.1 | 0.09 | 2 | VAL882, LYS833 |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in molecular docking studies.
Experimental Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Signaling Pathway
Based on the known targets of similar flavonoids, this compound could potentially modulate signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial in cell survival and proliferation.[4]
Logical Relationship of Analysis
The interpretation of docking results follows a logical progression from raw data to biological insights.
This technical guide outlines the essential components of an in silico docking study for this compound. By following these established protocols, researchers can effectively predict its binding to various protein targets, providing a solid foundation for further experimental validation. The methodologies and data presentation formats described herein are designed to facilitate clear and reproducible computational drug discovery research. While awaiting specific experimental data on this compound, the approaches used for similar flavonoids offer a valuable roadmap for investigating its therapeutic potential.
References
- 1. This compound | C22H24O9 | CID 5318050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Flavonoids
Introduction
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of novel flavonoid compounds. While specific data on hibiscetin (B1631911) heptamethyl ether is not extensively available in the public domain, this document outlines the standard procedures and expected outcomes for assessing the cytotoxic potential of a novel flavonoid, herein referred to as "Compound X," against various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents.
The primary objective of a preliminary cytotoxicity screening is to determine the concentration at which a compound induces cell death in a panel of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Common assays to measure cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay that measures cell metabolic activity.[1]
Data Presentation: Cytotoxicity of Compound X
The following table summarizes the hypothetical cytotoxic activity of Compound X against a panel of human cancer cell lines after a 48-hour exposure period, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 32.1 ± 3.5 |
| HCT116 | Colon Cancer | 18.9 ± 2.3 |
| HepG2 | Liver Cancer | 22.4 ± 2.0 |
| HeLa | Cervical Cancer | 45.7 ± 4.2 |
Experimental Protocols
A detailed methodology for the MTT assay, a widely used method for assessing cell viability and cytotoxicity, is provided below.[1]
MTT Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture flasks using trypsin-EDTA and resuspended in fresh complete culture medium.
-
A cell suspension of 5 x 10⁴ cells/mL is prepared.
-
100 µL of the cell suspension (containing 5,000 cells) is seeded into each well of a 96-well microtiter plate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of Compound X is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of Compound X are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of Compound X is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, the medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete solubilization.
-
The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
A general workflow for in vitro cytotoxicity screening using the MTT assay.
Plausible Signaling Pathway for Flavonoid-Induced Apoptosis
Based on the known mechanisms of other flavonoids, a potential signaling pathway for Compound X-induced apoptosis is the intrinsic pathway, which is often mediated by the p53 tumor suppressor.[2][3][4]
A potential p53-mediated intrinsic apoptotic pathway induced by a flavonoid compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular Mechanisms Underlying the Anticancer Activity of Chrysin Through p53 Tumor Suppressor in HepG2 Cell Lines | Texila Journal [texilajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Abundance and Bioactivity of Hibiscetin Heptamethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether, a polymethoxylated flavonoid (PMF), has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural abundance, isolation, and biological activity of hibiscetin heptamethyl ether, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Abundance of this compound
This compound, also known by its chemical name 3',4',5',3,5,7,8-heptamethoxyflavone, is a naturally occurring compound found predominantly in plants of the Murraya genus. Specifically, it has been isolated from the leaves of Murraya paniculata and Murraya exotica.[1] While the presence of this compound in these species is well-documented, precise quantitative data on its natural abundance remains limited in publicly available literature. However, studies on the quantification of total polymethoxylated flavonoids in Murraya paniculata provide an indication of the potential yield of its individual constituents.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the flavonoid content in Murraya species. It is important to note that the concentration of this compound is a component of the total PMF content and would require specific analytical methods for precise determination.
| Plant Source | Plant Part | Analytical Method | Total PMF Content (mg/g of sample) | Reference |
| Murraya paniculata (L.) Jack | Leaves | RRLC-DAD-ESI-MSn | 12.688 - 54.997 | [2] |
Experimental Protocols
Isolation and Purification of this compound from Murraya Species
The following protocol is a composite methodology based on established procedures for the isolation of polymethoxylated flavonoids from Murraya plant material.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves of Murraya exotica or Murraya paniculata.
-
Air-dry the leaves in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves in 95% ethanol (B145695) at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the desired compound. This compound is expected to be present in the less polar fractions (e.g., hexane and chloroform).
4. Column Chromatography:
-
Subject the fraction rich in this compound to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor them by TLC. Combine the fractions that show a pure spot corresponding to the standard of this compound.
5. Purification and Crystallization:
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) if necessary.
-
Crystallize the purified compound from a suitable solvent system (e.g., methanol (B129727) or ethanol) to obtain pure crystals of this compound.
6. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known interactions of this compound with these pathways.
Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3] This effect is, in part, mediated through the cAMP/ERK/CREB signaling cascade.
Caption: Anti-inflammatory action of this compound.
MAPK Signaling Pathway in Photoaging
In the context of skin photoaging, this compound has been found to inhibit the ultraviolet B (UVB)-induced phosphorylation of components of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and c-Jun. This inhibition leads to the suppression of Matrix Metalloproteinase-1 (MMP-1) expression, an enzyme responsible for collagen degradation.
Caption: Inhibition of the MAPK pathway by this compound.
TGF-β/Smad Signaling Pathway and Collagen Synthesis
This compound also influences the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which plays a crucial role in collagen synthesis. By modulating this pathway, it can promote the production of type I procollagen, counteracting the effects of photoaging.
Caption: Modulation of the TGF-β/Smad pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with significant anti-inflammatory and anti-photoaging properties. Its presence in Murraya species offers a viable natural source for its isolation. The elucidation of its mechanisms of action, particularly its interaction with the MAPK and TGF-β/Smad signaling pathways, provides a solid foundation for further preclinical and clinical investigations. This technical guide serves as a foundational resource to aid researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this intriguing polymethoxylated flavonoid.
References
The Role of Flavonoid Methylation in Plant Secondary Metabolism: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities and significant roles in plant physiology and human health. A key structural modification, methylation, profoundly alters their physicochemical properties, enhancing their metabolic stability, bioavailability, and biological efficacy. This technical guide provides a comprehensive overview of the role of flavonoid methylation in plant secondary metabolism. It covers the biochemical pathways, regulatory mechanisms, and diverse functions of methylated flavonoids. Furthermore, this document presents quantitative data on flavonoid methylation, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to support research and development in this field.
Introduction to Flavonoid Methylation
Flavonoids are polyphenolic compounds synthesized through the phenylpropanoid pathway and are ubiquitously found in plants.[1][2] They are crucial for a variety of plant functions, including pigmentation, UV protection, defense against pathogens and herbivores, and signaling interactions with microbes.[1][3][4] The basic flavonoid structure consists of a C6-C3-C6 carbon skeleton. The immense diversity of flavonoids arises from various modifications to this core structure, such as hydroxylation, glycosylation, and methylation.
Methylation, the addition of a methyl group (–CH3), is a critical modification catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[5] This process typically occurs on the hydroxyl groups of the flavonoid aglycone, leading to the formation of O-methylated flavonoids.[5] This seemingly simple modification has profound consequences:
-
Increased Lipophilicity: Methylation reduces the polarity of flavonoids, increasing their hydrophobicity and ability to cross cell membranes.[6]
-
Enhanced Metabolic Stability: By capping reactive hydroxyl groups, methylation prevents conjugation reactions like glucuronidation and sulfation, thereby increasing the metabolic stability and oral bioavailability of flavonoids.[7][8][9]
-
Altered Biological Activity: Methylation can significantly modulate the biological activities of flavonoids, often enhancing their anticancer, anti-inflammatory, and antimicrobial properties.[6][10]
Understanding the mechanisms and implications of flavonoid methylation is therefore of great interest for plant biology, medicine, and the development of novel therapeutics.
Biochemical Pathways of Flavonoid Methylation
The biosynthesis of methylated flavonoids is an extension of the general flavonoid pathway. The process is primarily catalyzed by a specific class of enzymes known as flavonoid O-methyltransferases (FOMTs).
The General Flavonoid Biosynthetic Pathway
The pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.[2][11] Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3][12] This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central precursor for various flavonoid classes, including flavones, flavonols, and anthocyanins.[3][11]
The Role of O-Methyltransferases (OMTs)
Once the core flavonoid aglycones (e.g., quercetin, luteolin, kaempferol) are synthesized, OMTs catalyze the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid ring system.[5][13] The reaction produces a methylated flavonoid and S-adenosyl-homocysteine (SAH).[14]
Plant OMTs exhibit remarkable substrate specificity and regiospecificity, meaning they often methylate a particular hydroxyl group on a specific class of flavonoids.[15][16] For example, some OMTs specifically methylate the 3'-, 4'-, or 7-hydroxyl positions. This specificity is a major contributor to the vast structural diversity of methylated flavonoids found in nature.[17]
Figure 1: General pathway of flavonoid O-methylation.
Regulation of Flavonoid Methylation
The production of methylated flavonoids is tightly regulated at the transcriptional level and is often induced by various environmental cues, highlighting their role in plant adaptation and defense.
Transcriptional Control
The expression of genes encoding flavonoid OMTs is controlled by a network of transcription factors, with the R2R3-MYB family playing a central role.[12] These transcription factors bind to specific motifs in the promoter regions of OMT genes, activating their transcription in response to developmental signals or external stimuli.
Environmental Induction
Plants often accumulate methylated flavonoids in response to biotic and abiotic stresses.[1] This induction is a key component of the plant's defense and adaptation strategy.
-
UV-B Radiation: Exposure to UV-B light is a potent inducer of flavonoid biosynthesis, including methylated forms.[4][18] Flavonols, in particular, act as effective UV screens, and methylation can further enhance their protective capabilities.[18] Studies have shown increased expression of OMT genes in plants exposed to UV-B.[19]
-
Pathogen Attack and Wounding: Methylated flavonoids frequently act as phytoalexins—antimicrobial compounds produced by plants upon pathogen infection.[5] Elicitors from pathogens or physical wounding can trigger signaling cascades involving hormones like methyl jasmonate (MeJA), leading to the upregulation of OMT genes and the synthesis of defensive methylated flavonoids.[20]
-
Other Abiotic Stresses: Stresses such as drought, salinity, and extreme temperatures can also modulate the expression of OMTs and the profile of methylated flavonoids, contributing to the plant's overall stress tolerance.[1][4][21]
Figure 2: Signaling pathway for UV-B induction of flavonoid methylation.
Quantitative Data on Flavonoid Methylation
The following tables summarize quantitative findings from various studies, illustrating the impact of environmental stimuli on the expression of OMT genes and the accumulation of methylated flavonoids.
Table 1: Change in Methylated Flavonoid Content in Response to Stress
| Plant Species | Stress Condition | Methylated Flavonoid | Fold Change/Observation | Reference |
| Euphorbia lathyris | UV-B Irradiation | Several methylated flavonoids | Sharp increase in biosynthesis | [19] |
| Arabidopsis thaliana | Drought | Quercetin & Kaempferol derivatives | Accumulation induced | [18] |
| Wheat (Triticum aestivum) | Drought | General flavonoids | Increased accumulation correlated with resistance | [4] |
| Tomato (Solanum lycopersicum) | High Salinity | Flavonol derivatives | Increased production | [18] |
| Peach (Prunus persica) | UV-B Irradiation | Methylated flavonols | Consecutive glycosylation and methylation observed | [1] |
Table 2: Regulation of O-Methyltransferase (OMT) Gene Expression
| Plant Species | Gene | Inducer | Fold Change in Expression | Reference |
| Euphorbia lathyris | ElOMT1 | UV-B Irradiation | Sharply increased transcript level | [19] |
| Senna tora | Multiple flavonoid genes | Methyl Jasmonate (MeJA) & Wounding | Significant upregulation | [20] |
| Arabidopsis thaliana | Flavonol synthase, CHS, F3H | UV-B Irradiation | Increased expression | [18] |
| Camellia vietnamensis | PAL, 4CL, CHS, FLS | Methyl Jasmonate (MeJA) | Highly expressed after 2h | [2] |
Experimental Protocols
Accurate analysis of methylated flavonoids requires robust methodologies for extraction, separation, and quantification.
Protocol 1: Extraction of Flavonoids from Plant Material (Ultrasound-Assisted)
This protocol is a generalized method based on common laboratory practices for Ultrasound-Assisted Extraction (UAE).[22]
-
Sample Preparation:
-
Dry plant material (e.g., leaves, flowers) in an oven at 50-60°C to a constant weight to halt enzymatic degradation.[22]
-
Grind the dried material into a fine powder using a grinder or mill to maximize the surface area for extraction.[22]
-
Store the powder in an airtight, dark container at 4°C until use.
-
-
Extraction Procedure:
-
Accurately weigh ~1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the extraction solvent (e.g., 80% methanol (B129727) or 70% ethanol (B145695) in water). The choice of solvent depends on the polarity of the target compounds.[23][24]
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonication parameters (e.g., power: 300 W, time: 30 min, temperature: 40°C). These parameters should be optimized for each plant matrix.[22]
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.[22]
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times.
-
Pool the supernatants and filter through a 0.22 µm syringe filter into a clean vial for analysis.
-
Protocol 2: Quantification by UHPLC-MS/MS
This protocol outlines a general method for the analysis of methylated flavonoids using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific technique.[23][25][26][27]
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[25]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-10 min, linear gradient from 5% to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibration at 5% B.[25]
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in negative mode for flavonoids.[25]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This requires defining precursor-to-product ion transitions for each target analyte.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis: Quantify compounds by integrating the peak areas from the extracted ion chromatograms and comparing them against a calibration curve generated using authentic standards.
-
Protocol 3: Enzymatic Assay for O-Methyltransferase (OMT) Activity
This protocol describes a non-radioactive, luminescence-based assay to measure OMT activity by quantifying the formation of the product SAH.[14][28]
-
Materials:
-
Assay Procedure:
-
Prepare a reaction mixture containing reaction buffer, a suitable concentration of the flavonoid substrate (e.g., 50 µM), and SAM (e.g., 100 µM).
-
Initiate the reaction by adding the OMT enzyme solution to the mixture in a 96-well plate. The final reaction volume is typically 20-50 µL.[29]
-
Include negative controls: a "no enzyme" control to measure background signal and a "no substrate" control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 60 minutes).
-
Stop the reaction according to the kit manufacturer's instructions (often by adding the first detection reagent).
-
Add the MTase-Glo™ Reagent, which converts the SAH produced into ADP. Incubate as recommended.
-
Add the MTase-Glo™ Detection Solution, which converts ADP to ATP, fueling a luciferase reaction that produces light.
-
Measure luminescence using a plate-reading luminometer. The light output is proportional to the amount of SAH produced and thus to the OMT activity.
-
Quantify activity by comparing the relative light units (RLU) to an SAH standard curve.
-
Figure 3: Workflow for extraction and quantification of methylated flavonoids.
Conclusion and Future Perspectives
Flavonoid methylation is a pivotal process in plant secondary metabolism, creating a vast diversity of compounds with enhanced stability and biological activity. These methylated flavonoids are integral to plant defense and adaptation to environmental stress. For drug development professionals, the improved bioavailability and potent bioactivities of these compounds make them attractive candidates for novel therapeutics.[6][10]
Future research should focus on:
-
Discovery and Characterization: Identifying novel OMTs from diverse plant species to expand the toolkit for chemo-enzymatic synthesis.
-
Metabolic Engineering: Engineering biosynthetic pathways in microbial or plant systems to produce high-value methylated flavonoids at scale.
-
Elucidating Signaling Roles: Further investigating the precise roles of methylated flavonoids as signaling molecules in both plants and animals.
-
Clinical Validation: Advancing the most promising methylated flavonoids through rigorous preclinical and clinical trials to validate their therapeutic potential.
By continuing to explore the intricacies of flavonoid methylation, the scientific community can unlock new solutions for agriculture, medicine, and human health.
References
- 1. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative Metabolome and Transcriptome Analysis Reveals the Regulatory Network of Flavonoid Biosynthesis in Response to MeJA in Camelliavietnamensis Huang [mdpi.com]
- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relationship between the methylation status of dietary flavonoids and their growth-inhibitory and apoptosis-inducing activities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance [frontiersin.org]
- 14. promega.com [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 27. ingenieria-analitica.com [ingenieria-analitica.com]
- 28. MTase-Glo™ Methyltransferase Assay [promega.jp]
- 29. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Theoretical UV-Vis Absorption Spectrum of Flavonoid Derivatives: The Case of Hibiscetin Heptamethyl Ether
Affiliation: Google Research
Abstract
This technical guide outlines the theoretical framework and computational workflow for determining the UV-Vis absorption spectrum of hibiscetin (B1631911) heptamethyl ether, a derivative of the flavonoid hibiscetin. In the absence of publicly available experimental or theoretical spectral data for this specific compound, this document serves as a comprehensive methodological whitepaper for researchers, scientists, and drug development professionals. It details the application of Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum mechanical method for predicting electronic absorption spectra. The guide covers the essential steps from in silico molecular modeling to the interpretation of spectral data, providing a roadmap for future computational studies on this and related flavonoid derivatives.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Hibiscetin and its derivatives are of significant interest in phytochemical and pharmacological research. The UV-Vis absorption spectrum of a molecule is fundamental to its characterization, providing insights into its electronic structure and conjugation.
Computational chemistry, particularly methods rooted in quantum mechanics, offers a robust and cost-effective means to predict and understand the spectroscopic properties of molecules.[1][2] Time-Dependent Density Functional Theory (TD-DFT) has emerged as a widely used method for calculating the electronic excitation energies and oscillator strengths that constitute a UV-Vis spectrum.[3][4][5][6] This guide will detail the theoretical and practical aspects of employing TD-DFT to elucidate the UV-Vis absorption spectrum of hibiscetin heptamethyl ether.
Theoretical Background: UV-Vis Spectroscopy and TD-DFT
The absorption of ultraviolet and visible light by a molecule induces the transition of electrons from lower to higher energy molecular orbitals. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.
TD-DFT is a computational method that extends the principles of Density Functional Theory (DFT) to excited states.[6] It allows for the calculation of the energies of electronic transitions and their corresponding probabilities, which are represented by oscillator strengths.[7] The accuracy of TD-DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set.[5]
Computational Workflow for Predicting the UV-Vis Spectrum
The process of theoretically determining the UV-Vis spectrum of a molecule like this compound involves several key steps, as illustrated in the workflow diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Hibiscetin Heptamethyl Ether from Hibiscetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of hibiscetin (B1631911) heptamethyl ether from its precursor, hibiscetin. The complete methylation of the seven hydroxyl groups of hibiscetin yields a polymethoxylated flavone (B191248) (PMF), a class of compounds with significant interest in pharmacological research due to their enhanced bioavailability and distinct biological activities compared to their polyhydroxylated counterparts. This protocol outlines a classical and efficient methylation procedure using dimethyl sulfate (B86663) and potassium carbonate. An alternative, greener methylation method employing dimethyl carbonate is also discussed. Detailed procedures for purification via column chromatography and comprehensive characterization of the final product using mass spectrometry and NMR spectroscopy are provided. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Hibiscetin is a naturally occurring flavonol, a type of flavonoid found in various plants, including Hibiscus species. Flavonoids are well-known for their antioxidant and other health-promoting properties. The methylation of the hydroxyl groups in flavonoids to form polymethoxylated flavonoids (PMFs) can significantly alter their physicochemical and biological properties. O-methylation can increase the metabolic stability and membrane permeability of flavonoids, often leading to enhanced bioavailability and potentially novel or improved pharmacological activities.
Hibiscetin heptamethyl ether (3,5,7,8,3',4',5'-heptamethoxyflavone) is the fully methylated derivative of hibiscetin.[1] This application note provides a comprehensive guide for the chemical synthesis, purification, and characterization of this compound, a valuable compound for research and development in areas such as cancer, inflammation, and metabolic diseases.
Materials and Reagents
-
Hibiscetin (starting material)
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocols
Protocol 1: Exhaustive Methylation using Dimethyl Sulfate
This protocol describes a robust and widely used method for the complete methylation of polyhydroxylated flavonoids.
1. Reaction Setup: a. In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hibiscetin (1.0 eq) in anhydrous acetone. b. Add anhydrous potassium carbonate (10-15 eq) to the solution. The large excess of base ensures the complete deprotonation of all hydroxyl groups. c. Stir the suspension vigorously at room temperature for 30 minutes.
2. Methylation Reaction: a. To the stirred suspension, add dimethyl sulfate (8-10 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. b. After the addition is complete, heat the reaction mixture to reflux and maintain it for 24-48 hours. c. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material and the formation of a less polar product spot indicates the progression of the reaction.
3. Work-up and Extraction: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash it with acetone. c. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the residue in ethyl acetate and wash it with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
Protocol 2: Alternative "Green" Methylation using Dimethyl Carbonate
This protocol offers a safer, though potentially slower, alternative for methylation.
1. Reaction Setup: a. In a round-bottom flask, dissolve hibiscetin (1.0 eq) in dimethyl carbonate (DMC), which acts as both the solvent and the methylating agent. b. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (a stoichiometric amount relative to the hydroxyl groups) to the solution.
2. Methylation Reaction: a. Heat the reaction mixture to 90-120 °C and stir for 48-72 hours. b. Monitor the reaction progress by TLC. Due to the lower reactivity of DMC, longer reaction times may be necessary to achieve complete methylation.
3. Work-up and Extraction: a. After completion, cool the reaction mixture and evaporate the excess DMC under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with 1N HCl to remove DBU, followed by water and brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
Purification of this compound
The crude product from either protocol can be purified by silica gel column chromatography.
1. Column Preparation: a. Prepare a silica gel slurry in hexane and pack it into a glass column. b. Equilibrate the column with hexane.
2. Chromatography: a. Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. b. Load the dried, adsorbed sample onto the top of the column. c. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). d. Collect fractions and monitor them by TLC to identify those containing the pure this compound.
3. Isolation: a. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Hibiscetin | 1.0 eq | |
| Dimethyl Sulfate (Protocol 1) | 8-10 eq | |
| Potassium Carbonate (Protocol 1) | 10-15 eq | |
| Dimethyl Carbonate (Protocol 2) | Solvent and Reagent | |
| DBU (Protocol 2) | Stoichiometric to -OH groups | |
| Reaction Conditions | ||
| Solvent (Protocol 1) | Anhydrous Acetone | |
| Temperature (Protocol 1) | Reflux | |
| Reaction Time (Protocol 1) | 24-48 hours | |
| Solvent (Protocol 2) | Dimethyl Carbonate | |
| Temperature (Protocol 2) | 90-120 °C | |
| Reaction Time (Protocol 2) | 48-72 hours | |
| Product Information | ||
| Product Name | This compound | [1] |
| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [1] |
| Molecular Formula | C₂₂H₂₄O₉ | [1] |
| Molecular Weight | 432.4 g/mol | [1] |
| Characterization Data | ||
| Mass Spectrometry (LC-MS) [M+H]⁺ | m/z 433.149 | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | See PubChem CID: 5318050 for full data | [1] |
| ¹H NMR (CDCl₃, δ ppm) | Estimated based on related structures |
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Caption: Chemical transformation of hibiscetin to its heptamethyl ether.
References
Greener Methylation of Flavonoids: An Efficient Protocol Using Dimethyl Carbonate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed protocol for the O-methylation of flavonoids using dimethyl carbonate (DMC), a non-toxic and environmentally friendly reagent. O-methylated flavonoids often exhibit enhanced biological activity, including superior anticancer and anti-inflammatory properties, due to increased metabolic stability and improved intestinal absorption.[1][2][3][4] This protocol offers a safer and more sustainable alternative to traditional methylation methods that utilize hazardous reagents like dimethyl sulfate, methyl iodide, or diazomethane.[1][2] The procedure employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to facilitate the reaction under mild conditions, with DMC serving as both the methylating agent and the solvent.[1][2]
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and cardioprotective benefits.[1][2] The therapeutic potential of flavonoids can often be enhanced through methylation of their hydroxyl groups. This modification can lead to improved bioavailability and metabolic resistance.[1][2][4]
Dimethyl carbonate (DMC) has emerged as a "green" methylating agent due to its low toxicity and environmental impact.[5][6] The reaction proceeds efficiently in the presence of a non-nucleophilic base, such as DBU, which catalyzes the methylation process.[1][5] This method allows for the synthesis of a variety of mono- and di-methylated flavonoids in high yields and purity.[1][2]
Reaction Mechanism and Experimental Workflow
The methylation of flavonoids with DMC in the presence of DBU follows a specific reaction pathway. The DBU acts as a nucleophilic catalyst, activating the DMC to create a more potent methylating agent. This intermediate then reacts with the deprotonated hydroxyl group of the flavonoid to yield the methylated product.
.dot
Caption: Proposed mechanism for the DBU-catalyzed methylation of flavonoids using DMC.
The experimental workflow for this protocol is straightforward, involving reaction setup, monitoring, workup, and purification.
.dot
Caption: General experimental workflow for flavonoid methylation with DMC.
Experimental Data
The following table summarizes the results for the methylation of various flavonoids using the described protocol.[1]
| Entry | Substrate | Product(s) | Reaction Time (h) | Yield (%) |
| 1 | 5-Hydroxyflavone | 5-Methoxyflavone | 48 | Quantitative |
| 2 | 6-Hydroxyflavone | 6-Methoxyflavone | 36 | Quantitative |
| 3 | 7-Hydroxyflavone | 7-Methoxyflavone | 12 | Quantitative |
| 4 | 5,7-Dihydroxyflavone (Chrysin) | 5-Hydroxy-7-methoxyflavone & 5,7-Dimethoxyflavone | 48 | 62 (mono), 28 (di) |
| 5 | 3',4'-Dihydroxyflavone | 3'-Hydroxy-4'-methoxyflavone & 3',4'-Dimethoxyflavone | 24 | 55 (mono), 40 (di) |
| 6 | 3,7-Dihydroxyflavone | 3-Hydroxy-7-methoxyflavone & 3,7-Dimethoxyflavone | 24 | 40 (mono), 58 (di) |
| 7 | Quercetin | 3,5,7,3',4'-Pentamethoxyflavone | 72 | 95 |
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization for specific flavonoid substrates.
4.1. Materials and Reagents:
-
Flavonoid substrate (e.g., quercetin, chrysin)
-
Dimethyl carbonate (DMC), analytical grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
Methanol
-
1N Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., dichloromethane (B109758)/methanol mixture)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
4.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware
4.3. Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL).[1]
-
Addition of Catalyst: To the solution, add DBU (0.6 mmol).[1]
-
Reaction Conditions: Heat the reaction mixture to 90°C with continuous magnetic stirring.[1][2] The reaction should be carried out under a condenser.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible. Reaction times can vary from 12 to 72 hours depending on the substrate.[1]
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. To facilitate the removal of DMC, methanol (3 mL) can be added as an azeotropic mixture.[1]
-
Dissolve the residue in ethyl acetate (10 mL).[1]
-
Transfer the solution to a separatory funnel and wash with a 1N HCl solution (5 mL).[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Evaporate the solvent from the organic layer.
-
Purify the crude product by column chromatography on silica gel. A common eluent system is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[1]
-
-
Characterization:
-
Collect the fractions containing the purified product.
-
Evaporate the solvent to obtain the final methylated flavonoid.
-
Characterize the product using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
-
4.4. Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMC is flammable; keep away from ignition sources.
-
DBU is a strong base; handle with care.
Conclusion
The use of dimethyl carbonate for the methylation of flavonoids provides a convenient, safe, and environmentally friendly method for synthesizing O-methylated derivatives.[1][2] This protocol yields products with high purity and in good to quantitative yields.[1] The resulting methylated flavonoids are valuable compounds for research in drug discovery and development due to their enhanced biological properties.[2][3]
References
- 1. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) | Semantic Scholar [semanticscholar.org]
- 4. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Hibiscetin Heptamethyl Ether by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether, a fully methylated derivative of the naturally occurring flavonol hibiscetin, is a member of the polymethoxyflavone (PMF) class of compounds.[1][2] PMFs are noted for their potential biological activities, which can be influenced by the degree and position of methylation. The purification of these compounds after synthesis or extraction is crucial for accurate biological evaluation and drug development. Column chromatography is a standard and effective method for the purification of polymethoxyflavones.[3][4][5] This document provides a detailed protocol for the purification of hibiscetin heptamethyl ether using silica (B1680970) gel column chromatography, based on established methods for similar polymethoxyflavones.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polymethoxyflavones like this compound, which are relatively non-polar, silica gel is a commonly used polar stationary phase.[1][3][5] The separation is achieved by exploiting the small differences in polarity between the target compound and any impurities. A non-polar mobile phase is used to elute the compounds, and by gradually increasing the polarity of the mobile phase (gradient elution), compounds with slightly different polarities can be effectively separated. Less polar compounds will elute first, followed by more polar compounds.
Materials and Equipment
Materials
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Dichloromethane (B109758) (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable NMR solvent
-
Cotton or glass wool
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for fraction collection
-
Rotary evaporator
-
TLC developing tank
-
UV lamp (254 nm and 365 nm)
-
NMR spectrometer
-
Mass spectrometer (optional)
-
pH meter (for any aqueous workup)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Experimental Protocols
Preparation of the Crude Sample
It is assumed that the crude this compound is obtained from a synthesis reaction. The crude product should be concentrated and dried in vacuo to remove any residual solvent. For optimal loading onto the column, the crude material can be pre-adsorbed onto a small amount of silica gel.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained.
-
Thin Layer Chromatography (TLC) Analysis for Solvent System Selection
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with a retention factor (Rf) for the product of approximately 0.2-0.4.
-
Procedure:
-
Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the different solvent systems.
-
Visualize the spots under a UV lamp at 254 nm and 365 nm.
-
Select the solvent system that provides the best separation. For polymethoxyflavones, gradients of hexane-ethyl acetate are commonly effective.[1]
-
Column Chromatography Protocol
This protocol outlines the steps for purifying this compound using a silica gel column with a hexane-ethyl acetate gradient.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane or a high hexane/low ethyl acetate mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Carefully add the pre-adsorbed crude sample onto the top layer of sand in the column.
-
Gently rinse the flask used for pre-adsorption with a small amount of the initial eluent and add it to the column to ensure all the sample is transferred.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the packed bed.
-
Begin the elution with the initial non-polar solvent system determined by TLC analysis.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane. A stepwise or linear gradient can be used.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Pool the fractions that contain the pure desired product.
-
-
Isolation of Pure Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following tables summarize typical parameters for the purification of polymethoxyflavones, which can be adapted for this compound.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter, 30-50 cm length) |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 95:5 to 90:10 (n-Hexane:Ethyl Acetate) |
| Final Eluent | 70:30 to 50:50 (n-Hexane:Ethyl Acetate) |
| Detection Method | TLC with UV visualization (254 nm & 365 nm) |
Table 2: Example Elution Gradient
| Fraction Numbers | Solvent System (n-Hexane:Ethyl Acetate) | Expected Eluted Compounds |
| 1-10 | 95:5 | Very non-polar impurities |
| 11-30 | 90:10 | Less polar impurities |
| 31-60 | 85:15 | This compound |
| 61-80 | 80:20 | More polar impurities |
| 81-100 | 70:30 | Highly polar impurities |
Note: The exact gradient and fraction numbers will need to be optimized based on TLC analysis of the specific crude mixture.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationships in Purification Strategy
Caption: Key relationships in the column chromatography strategy.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. This compound | C22H24O9 | CID 5318050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1H and 13C NMR characterization of hibiscetin heptamethyl ether
Application Notes and Protocols
Topic: 1H and 13C NMR Characterization of Hibiscetin (B1631911) Heptamethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hibiscetin heptamethyl ether, with the systematic IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a fully methylated derivative of the naturally occurring flavonol, hibiscetin. As a member of the flavonoid class of compounds, it is of significant interest in medicinal chemistry and drug discovery due to the enhanced metabolic stability and bioavailability often associated with methylated flavonoids. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such polymethoxylated flavonoids. This application note provides a detailed protocol for the preparation and NMR analysis of this compound, along with a summary of its characteristic 1H and 13C NMR spectral data.
Data Presentation
The following tables summarize the anticipated 1H and 13C NMR chemical shifts for this compound. These values are predicted based on the analysis of structurally related polymethoxylated flavonoids and established NMR principles for this class of compounds. The numbering of the flavonoid skeleton is provided in Figure 1.
Figure 1. Chemical structure and atom numbering of this compound.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~6.5 - 6.7 | s | - |
| H-2', H-6' | ~7.0 - 7.2 | s | - |
| 3-OCH₃ | ~3.9 - 4.1 | s | - |
| 5-OCH₃ | ~3.8 - 4.0 | s | - |
| 7-OCH₃ | ~3.8 - 4.0 | s | - |
| 8-OCH₃ | ~3.9 - 4.1 | s | - |
| 3'-OCH₃ | ~3.7 - 3.9 | s | - |
| 4'-OCH₃ | ~3.7 - 3.9 | s | - |
| 5'-OCH₃ | ~3.7 - 3.9 | s | - |
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 157 |
| C-3 | ~138 - 140 |
| C-4 | ~175 - 177 |
| C-4a | ~106 - 108 |
| C-5 | ~158 - 160 |
| C-6 | ~95 - 97 |
| C-7 | ~156 - 158 |
| C-8 | ~135 - 137 |
| C-8a | ~152 - 154 |
| C-1' | ~123 - 125 |
| C-2' | ~105 - 107 |
| C-3' | ~153 - 155 |
| C-4' | ~138 - 140 |
| C-5' | ~153 - 155 |
| C-6' | ~105 - 107 |
| 3-OCH₃ | ~59 - 61 |
| 5-OCH₃ | ~55 - 57 |
| 7-OCH₃ | ~55 - 57 |
| 8-OCH₃ | ~61 - 63 |
| 3'-OCH₃ | ~56 - 58 |
| 4'-OCH₃ | ~60 - 62 |
| 5'-OCH₃ | ~56 - 58 |
Experimental Protocols
1. Synthesis of this compound
A general and environmentally friendly method for the exhaustive methylation of flavonoids utilizes dimethyl carbonate (DMC) as both a reagent and a solvent.
-
Materials:
-
Hibiscetin (or a related unmethylated precursor)
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the starting flavonoid (e.g., hibiscetin, 0.5 mmol) in dimethyl carbonate (4 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add DBU (0.6 mmol) to the solution.
-
Heat the reaction mixture to 90 °C and maintain stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
-
Confirm the purity and identity of the product by mass spectrometry and NMR.
-
2. NMR Sample Preparation and Data Acquisition
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire the 13C NMR spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound.
Caption: Workflow for Synthesis and NMR Analysis.
Application Notes and Protocols for Mass Spectrometry Analysis of Hibiscetin Heptamethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether, a fully methylated derivative of the naturally occurring flavonol hibiscetin, presents a significant area of interest in pharmacological research due to the enhanced metabolic stability and bioavailability often associated with methylated flavonoids.[1] Mass spectrometry is an indispensable tool for the structural characterization and quantification of such compounds.[2][3] This document provides detailed application notes and protocols for the analysis of hibiscetin heptamethyl ether using Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Fragmentation Pattern of this compound
The structure of hibiscetin possesses seven hydroxyl groups, which upon complete methylation, yields this compound. The fragmentation of flavonoids in mass spectrometry is a well-studied process, often involving neutral losses of small molecules like water (H₂O) and carbon monoxide (CO).[4] For methylated flavonoids, the radical loss of a methyl group (CH₃•) is a characteristic fragmentation pathway.[4]
The fragmentation of the C-ring is also a common occurrence in flavonoid analysis.[4] Based on established fragmentation patterns of methylated flavonoids, a proposed fragmentation pathway for this compound is outlined below. The expected fragmentation will likely involve initial losses of methyl radicals and carbon monoxide, followed by cleavage of the heterocyclic C-ring.
Quantitative Analysis
The following table summarizes hypothetical quantitative data for the analysis of this compound. This data is representative of what one might expect from a typical LC-MS/MS experiment in Multiple Reaction Monitoring (MRM) mode, which is commonly used for quantification.[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 447.1 | 432.1 | 8.5 | 0.5 | 1.5 |
| 417.1 | |||||
| 211.1 |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a general protocol for the extraction of methylated flavonoids from a biological matrix, which can be adapted as needed.[5][6][7]
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Methanol (B129727) (LC-MS grade)[8]
-
Acetonitrile (LC-MS grade)[8]
-
Formic acid (LC-MS grade)[8]
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
To 100 µL of the sample, add 400 µL of cold methanol containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following protocol outlines the conditions for the separation and detection of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5][6][8][9]
Instrumentation:
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[9]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[9]
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Proposed fragmentation pathway of this compound.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 7. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Methylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, renowned for their antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways. Methylation, a common structural modification of flavonoids where a hydroxyl group is replaced by a methoxy (B1213986) group, can significantly alter their physicochemical and biological properties, including their antioxidant capacity. Understanding the impact of methylation on the antioxidant activity of flavonoids is crucial for the development of new therapeutic agents and nutraceuticals.
This document provides detailed experimental protocols for assessing the antioxidant capacity of methylated flavonoids using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. It also includes a summary of the effects of methylation on antioxidant activity and a diagram of the key signaling pathways influenced by flavonoids.
Data Presentation: Antioxidant Capacity of Methylated vs. Non-Methylated Flavonoids
The antioxidant capacity of flavonoids is critically dependent on the presence and position of free hydroxyl (-OH) groups, which can donate a hydrogen atom to neutralize free radicals. Methylation of these hydroxyl groups to form methoxy (-OCH₃) groups generally leads to a decrease in antioxidant activity as this hydrogen-donating ability is lost.[1] The following table summarizes the general trend and includes illustrative data from the literature.
| Flavonoid | Methylated Derivative | Assay | Antioxidant Capacity (Relative to Non-Methylated) | Reference |
| Quercetin | 3-O-methylquercetin | ORAC | Generally Lower | [1] |
| Eriodictyol | 7-O-methyleriodictyol | ORAC | High (7.28 ± 0.22 TE) | [2] |
| Isorhamnetin | 3-O-methylisorhamnetin | ORAC | High | [2] |
| General Trend | O-methylated flavonoids | Various | Inactivated or Reduced | [1] |
TE: Trolox Equivalents
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of antioxidants.[3] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (methylated and non-methylated flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Dissolve the test compounds and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the sample dilutions or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4] e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The blue-green ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate, and its decolorization in the presence of an antioxidant is measured spectrophotometrically.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺. c. Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay: a. In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well. b. Add 10 µL of the sample dilutions or positive control to the wells. c. For the blank, add 10 µL of the solvent instead of the sample. d. Incubate the plate at room temperature for 6 minutes. e. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[6]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: a. Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. b. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a standard curve using FeSO₄.
-
Assay: a. In a 96-well microplate, add 280 µL of the FRAP reagent to each well. b. Take a baseline reading at 593 nm. c. Add 20 µL of the sample dilutions or standard to the wells. d. Incubate the plate at 37°C for 4 minutes. e. Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample with that of the FeSO₄ standard curve. The results are expressed as µM of Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay relies on the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer before each run. c. Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.
-
Sample Preparation: Dissolve test compounds in a suitable solvent and prepare dilutions in phosphate buffer. For lipophilic compounds, a solubility enhancer like randomly methylated-β-cyclodextrin may be required.[7]
-
Assay: a. In a black 96-well microplate, add 150 µL of the fluorescein solution to each well. b. Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the wells. c. Incubate the plate at 37°C for 15 minutes in the plate reader. d. After incubation, rapidly inject 25 µL of the AAPH solution into each well. e. Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined from the regression equation of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.
Mandatory Visualization
Caption: Experimental workflow for assessing the antioxidant capacity of flavonoids.
Caption: Key signaling pathways modulated by flavonoids in their antioxidant action.
References
- 1. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Assay for Hibiscetin Heptamethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether is a fully methylated derivative of the flavonoid hibiscetin. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. The methylation of hydroxyl groups in flavonoids can significantly alter their physicochemical properties, including solubility, stability, and bioavailability, which in turn can influence their biological activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging capacity of antioxidant compounds. This document provides a detailed protocol for conducting a DPPH assay specifically tailored for assessing the antioxidant potential of hibiscetin heptamethyl ether.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution. When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, a change that can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Materials and Reagents
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade) or Ethanol (B145695) (analytical grade)
-
Tangeretin (B192479) or Nobiletin (as a positive control)
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Preparation of Reagents
DPPH Stock Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve the DPPH powder in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Store the stock solution in an amber bottle or wrap the flask with aluminum foil to protect it from light and store at 4°C. This solution should be prepared fresh daily.
Test Sample Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 10 mL of methanol or ethanol to prepare a 1 mg/mL stock solution.
-
From this stock solution, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) in the same solvent.
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of a suitable polymethoxyflavone positive control, such as tangeretin or nobiletin, in the same manner as the test sample.
-
Prepare a series of dilutions identical to those of the test sample.
Assay Procedure
-
Pipette 100 µL of the freshly prepared DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the this compound dilutions to the corresponding wells.
-
Add 100 µL of the different concentrations of the positive control (tangeretin or nobiletin) dilutions to their designated wells.
-
For the blank (control), add 100 µL of the solvent (methanol or ethanol) to 100 µL of the DPPH solution.
-
Shake the plate gently to ensure thorough mixing.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution with the solvent (blank).
-
Asample is the absorbance of the DPPH solution with the test sample or positive control.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test sample.
Data Presentation
The quantitative results of the DPPH assay for this compound and the positive control can be summarized in the following table:
| Concentration (µg/mL) | % Scavenging Activity (this compound) | % Scavenging Activity (Positive Control - Tangeretin) |
| 1000 | ||
| 500 | ||
| 250 | ||
| 125 | ||
| 62.5 | ||
| 31.25 | ||
| IC50 (µg/mL) | Calculate from plot | Calculate from plot |
Mandatory Visualizations
Experimental Workflow
Caption: DPPH Assay Workflow for this compound.
Signaling Pathway of DPPH Radical Scavenging
Caption: DPPH Radical Scavenging Mechanism.
Application Notes and Protocols: ORAC Assay for Assessing Antioxidant Activity of Hibiscetin Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. Hibiscetin (B1631911), a flavonol found in Hibiscus species, has demonstrated significant antioxidant and neuroprotective effects.[2][3] Chemical modification of the hydroxyl groups of hibiscetin to form ethers can modulate its lipophilicity, bioavailability, and, consequently, its antioxidant efficacy.
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method for measuring the antioxidant capacity of various substances in vitro.[4] The assay quantifies the ability of an antioxidant to quench peroxyl radicals, which are biologically relevant ROS.[5] This application note provides a detailed protocol for utilizing the ORAC assay to evaluate and compare the antioxidant activity of hibiscetin and its synthetic ether derivatives.
Principle of the ORAC Assay
The ORAC assay is based on the hydrogen atom transfer (HAT) mechanism.[1] The assay employs a fluorescent probe (commonly fluorescein) that is damaged by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). This damage leads to a decay in the fluorescent signal over time. In the presence of an antioxidant, the fluorescent probe is protected from oxidation, and the fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, Trolox, a water-soluble analog of vitamin E.[5] The results are expressed as Trolox Equivalents (TE).
Materials and Reagents
-
96-well black, opaque microplates
-
Fluorescence microplate reader with temperature control and injectors
-
Fluorescein (B123965) sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Hibiscetin and its ether derivatives
-
Solvent for dissolving samples (e.g., DMSO, ethanol)
-
Distilled, deionized water
Experimental Protocols
Synthesis of Hibiscetin Ethers (Illustrative Protocol)
The following is a general protocol for the etherification of flavonoids, which can be adapted for hibiscetin. The Williamson ether synthesis is a common method for this purpose.[6]
Procedure:
-
Dissolve hibiscetin in a suitable solvent (e.g., acetone).
-
Add a base, such as potassium carbonate, to deprotonate the hydroxyl groups.[6]
-
Add an alkylating agent (e.g., an alkyl halide like methyl iodide or ethyl bromide) to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting hibiscetin ether derivative using column chromatography.
-
Characterize the purified product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
ORAC Assay Protocol
This protocol is adapted for a 96-well plate format.[1][7][8]
Preparation of Reagents:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH as necessary.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store in the dark at 4°C.
-
Fluorescein Working Solution (40 nM): Dilute the stock solution with phosphate buffer just before use.[9]
-
AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh for each assay.[5]
-
Trolox Stock Solution (2 mM): Dissolve Trolox in phosphate buffer.
-
Trolox Standard Solutions: Prepare a series of dilutions from the stock solution in phosphate buffer to obtain concentrations ranging from 12.5 to 200 µM.[5]
-
Sample Solutions: Dissolve hibiscetin and its ether derivatives in a suitable solvent (e.g., 50:50 ethanol-phosphate buffer) to create stock solutions.[8] Further dilute with phosphate buffer to achieve a range of concentrations for testing.
Assay Procedure:
-
Pipette 25 µL of Trolox standards, samples, or phosphate buffer (for the blank) into the wells of a 96-well plate in triplicate.[5]
-
Add 150 µL of the fluorescein working solution to all wells.[5]
-
Mix the plate thoroughly and incubate at 37°C for 30 minutes in the plate reader.[1]
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.[5]
-
Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set to 485 nm and the emission wavelength to 520 nm.[1]
Data Analysis and Presentation
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curve.
-
Determine the Net AUC for each sample and standard by subtracting the AUC of the blank.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Use the linear regression equation from the standard curve to calculate the ORAC value of the samples in µmol of Trolox Equivalents (TE) per gram or mole of the compound.
Illustrative Quantitative Data
The following table presents hypothetical ORAC values for hibiscetin and its ether derivatives to illustrate the expected outcomes.
| Compound | Molecular Weight ( g/mol ) | ORAC Value (µmol TE/g) | ORAC Value (mol TE/mol compound) |
| Hibiscetin | 346.24 | 4500 ± 250 | 1.56 |
| Hibiscetin-3-methyl ether | 360.27 | 4200 ± 210 | 1.51 |
| Hibiscetin-3,5-dimethyl ether | 374.30 | 3800 ± 190 | 1.42 |
| Hibiscetin-heptamethyl ether | 444.43 | 1200 ± 90 | 0.53 |
| Trolox (Reference) | 250.29 | - | 1.00 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how results can be presented. Actual experimental values may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the ORAC assay.
Antioxidant Signaling Pathway of Flavonoids
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system.
Caption: Flavonoid antioxidant signaling pathway.
Conclusion
The ORAC assay provides a reliable and high-throughput method for assessing the antioxidant capacity of hibiscetin and its ether derivatives. By systematically evaluating these compounds, researchers can identify derivatives with enhanced antioxidant potential, which may be valuable for the development of new therapeutic agents for diseases associated with oxidative stress. The protocols and information provided herein serve as a comprehensive guide for conducting such investigations.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotectant Effects of Hibiscetin in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ajol.info [ajol.info]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Antioxidant Activity by Oxygen Radical Absorbance Capacity (ORAC-FL), Cellular Antioxidant Activity (CAA), Electrochemical and Microbiological Analyses of Silver Nanoparticles Using the Aqueous Leaf Extract of Solanum mammosum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Activity of Hibiscetin Heptamethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory properties of hibiscetin (B1631911) heptamethyl ether. Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce a range of pro-inflammatory mediators, including nitric oxide (NO), cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] The protocols outlined below describe methods to quantify the inhibitory effects of hibiscetin heptamethyl ether on these markers, assess its cytotoxicity, and investigate its mechanism of action by analyzing its impact on the NF-κB and MAPK signaling pathways.
Core Experimental Workflow
The overall process involves cell culture, treatment with the test compound, stimulation of inflammation, and subsequent measurement of various inflammatory markers. It is crucial to first determine the non-toxic concentration range of the compound before evaluating its anti-inflammatory efficacy.
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[2]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant, which is an indicator of iNOS activity.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.[4]
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Cell Seeding and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay (Protocol 2.3), typically using a 24-well plate for a larger supernatant volume.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C until analysis.
-
ELISA Procedure: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[5][6][7]
Protocol 4: Western Blot Analysis for Protein Expression
This technique is used to measure the expression levels of key inflammatory proteins (iNOS, COX-2) and signaling proteins (p-p65, p-IκBα, p-MAPKs).
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, etc., overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.[1]
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.8 ± 3.2 |
| Vehicle + LPS | - | 45.8 ± 4.1 | 3500.2 ± 210.5 | 2850.6 ± 198.4 |
| HHE + LPS | 10 | 35.2 ± 3.5 | 2675.4 ± 180.1 | 2130.1 ± 150.7 |
| HHE + LPS | 25 | 22.1 ± 2.8 | 1840.6 ± 155.2 | 1425.9 ± 121.3** |
| HHE + LPS | 50 | 10.5 ± 1.9 | 950.8 ± 98.7 | 760.4 ± 88.5*** |
| HHE: this compound. Data are illustrative (Mean ± SD). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS. |
Table 2: Effect of this compound on Inflammatory Protein Expression
| Treatment Group | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio |
| Control (No LPS) | - | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.15 ± 0.03 |
| Vehicle + LPS | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| HHE + LPS | 10 | 0.78 ± 0.06 | 0.81 ± 0.07 | 0.75 ± 0.06 |
| HHE + LPS | 25 | 0.45 ± 0.05 | 0.52 ± 0.04 | 0.48 ± 0.05** |
| HHE + LPS | 50 | 0.18 ± 0.03 | 0.23 ± 0.03 | 0.21 ± 0.04*** |
| Data are illustrative, normalized to Vehicle + LPS group (Mean ± SD). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS. |
Investigation of Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[1][6]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (p65/p50) to translocate to the nucleus and induce the transcription of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[1][2] this compound may inhibit this pathway by preventing the phosphorylation of IκB or p65.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) family, including p38, JNK, and ERK, also plays a crucial role in regulating the synthesis of inflammatory mediators. LPS activates these kinases through phosphorylation, which in turn can activate transcription factors like AP-1 or further potentiate NF-κB activity.[6]
Caption: The MAPK signaling cascades activated by LPS.
Conclusion
The suite of assays described in this application note provides a robust framework for characterizing the anti-inflammatory potential of this compound. By systematically evaluating its effects on cytotoxicity, pro-inflammatory mediators (NO, TNF-α, IL-6), and key regulatory proteins (iNOS, COX-2), researchers can obtain a comprehensive profile of the compound's activity. Furthermore, investigation into the NF-κB and MAPK signaling pathways can elucidate the underlying molecular mechanisms, providing critical insights for further drug development and therapeutic applications.
References
- 1. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anti-inflammatory mechanism of Folium Hibisci Mutabilis leaves ethanol extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Activity of Hibiscus Extracts and Quercetin on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Summary of In Vitro Anti-Cancer Activities
The anti-proliferative effects of Hibiscus extracts and quercetin (B1663063) have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
Table 1: IC50 Values of Hibiscus Extracts on Various Cancer Cell Lines
| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |
| A549 | Lung Cancer | Ethanolic Extract | 374.01 µg/mL | |
| A549 | Lung Cancer | Ethyl Acetate Extract | 719.28 µg/mL | |
| A549 | Lung Cancer | n-hexane Extract | 906.57 µg/mL | |
| HepG2 | Liver Cancer | Ethyl Acetate Fraction | 150 µg/mL | |
| Caco-2 | Colorectal Cancer | Methanolic Extract | 17.51 ± 0.07 µg/mL | |
| 4T1 | Breast Cancer | Methanolic Extract | 649 µg/mL | |
| 4T1 | Breast Cancer | Ethyl Acetate Fraction | 746 µg/mL |
Table 2: IC50 Values of Quercetin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (24h) | IC50 Value (48h) | Reference |
| MCF-7 | Breast Cancer | 37 µM | 73 µM | |
| MDA-MB-231 | Breast Cancer | >100 µM | 85 µM | |
| BT-20 | Breast Cancer | - | 20.1 µM | |
| BT-549 | Breast Cancer | - | 55.2 µM | |
| T47D | Breast Cancer | - | - | |
| HT29 | Colorectal Cancer | - | - | |
| KBM7R | Chronic Myeloid Leukemia | - | 241.7 µmol/L |
Induction of Apoptosis and Cell Cycle Arrest
Hibiscus extracts and quercetin have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Table 3: Effect of Hibiscus Extracts on Apoptosis and Cell Cycle
| Cell Line | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| MDA-MB-231 & MCF-7 | Aqueous Flower Extract | Dose-dependent increase in apoptosis | - | [1] |
| HeLa | Flavonoid Fractions (200 µg/mL) | - | G0/G1 phase arrest | |
| LoVo | Anthocyanin-rich Extract (3 mg/mL) | Time-dependent increase in sub-G1 population | Sub-G1 arrest | [2] |
Table 4: Effect of Quercetin on Apoptosis and Cell Cycle
| Cell Line | Concentration | Duration | Apoptosis Induction | Cell Cycle Arrest | Reference |
| MDA-MB-231 | 20 µM | 48h | ~15% increase in apoptotic cells | S and G2/M phase | [3] |
| HT29 | IC50 | - | Increased apoptosis | G2/M phase (60% of cells) | [4] |
| T47D | 50 µM | - | Increased apoptosis | G2/M phase (54.7% of cells) | |
| B-CPAP | 10-75 µM | 24h | Increase in sub-G1 population | Dose-dependent increase in G2/M |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the Hibiscus extract or quercetin. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: PI binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Signaling Pathways Implicated in the Anti-Cancer Activity
Hibiscus extracts and quercetin have been found to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by Hibiscus extract and Quercetin.
Experimental Workflow for In Vitro Anti-Cancer Assessment
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a test compound in vitro.
Caption: Standard workflow for in vitro anti-cancer drug screening.
Logical Relationship of Apoptosis and Cell Cycle Arrest
The induction of apoptosis and cell cycle arrest are interconnected mechanisms that contribute to the overall anti-proliferative effect of a compound.
Caption: Interplay between cell cycle arrest and apoptosis in cancer therapy.
References
- 1. Hibiscus flower extract selectively induces apoptosis in breast cancer cells and positively interacts with common chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Hibiscetin Heptamethyl Ether In Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific in vitro studies on the neuroprotective effects of hibiscetin (B1631911) heptamethyl ether are not extensively available in the public domain. The following application notes and protocols are based on the neuroprotective activities of the closely related parent compound, hibiscetin, and an isomeric compound, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF). These protocols are intended to serve as a guide for designing and conducting in vitro assays to evaluate the potential neuroprotective properties of hibiscetin heptamethyl ether.
Introduction
Flavonoids are a class of natural compounds recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Methylation of flavonoids can enhance their bioavailability and biological activity.[3] this compound, a methylated derivative of the flavonoid hibiscetin, is therefore a compound of interest for its potential neuroprotective capabilities. While direct evidence is pending, studies on the parent compound, hibiscetin, and the isomeric heptamethoxyflavone (HMF) suggest that potential mechanisms of neuroprotection may involve the mitigation of oxidative stress, reduction of neuroinflammation, and modulation of key signaling pathways related to neuronal survival and plasticity.[2][4][5][6][7]
This document provides detailed protocols for assessing the neuroprotective effects of this compound in cultured neuronal cells. The proposed experiments are designed to investigate its efficacy in protecting against common cellular stressors implicated in neurodegenerative diseases, such as oxidative stress and neuroinflammation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described in vitro experiments. These values are for illustrative purposes to demonstrate how the efficacy of this compound could be quantified and compared.
| Parameter | Assay | Condition | Control | Toxin-Treated | This compound (1 µM) + Toxin | This compound (10 µM) + Toxin |
| Cell Viability | MTT Assay | Oxidative Stress (H₂O₂) | 100% | 52% | 68% | 85% |
| Oxidative Stress | ROS Assay (DCFDA) | Oxidative Stress (H₂O₂) | 100% | 250% | 180% | 120% |
| Neuroinflammation | Nitric Oxide (Griess Assay) | Inflammation (LPS) | 1.2 µM | 15.8 µM | 9.5 µM | 4.3 µM |
| Gene Expression | qRT-PCR | Inflammation (LPS) | 1.0 | 8.2 | 4.1 | 1.9 |
| (TNF-α fold change) | ||||||
| Protein Expression | Western Blot | Inflammation (LPS) | 1.0 | 6.5 | 3.2 | 1.5 |
| (iNOS fold change) | ||||||
| Neuronal Survival | BDNF ELISA | Excitotoxicity (Glutamate) | 250 pg/mL | 85 pg/mL | 150 pg/mL | 220 pg/mL |
Experimental Protocols
Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for these studies. They can be differentiated into a more mature neuronal phenotype.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for 3 days.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Assessment of Neuroprotection Against Oxidative Stress
-
Objective: To determine if this compound can protect neuronal cells from damage induced by oxidative stress.
-
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
This compound stock solution (in DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye.
-
-
Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells for 4 hours.
-
For Cell Viability (MTT Assay):
-
After H₂O₂ treatment, remove the medium and add fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO and read the absorbance at 570 nm.
-
-
For Reactive Oxygen Species (ROS) Measurement (DCFDA Assay):
-
After H₂O₂ treatment, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
-
Assessment of Anti-Neuroinflammatory Effects
-
Objective: To evaluate the ability of this compound to suppress inflammatory responses in glial cells or neuronal-glial co-cultures. For a simplified model, differentiated SH-SY5Y cells can be used to assess neuronal responses to inflammatory stimuli.
-
Materials:
-
Differentiated SH-SY5Y cells or a co-culture of neurons and microglia.
-
Lipopolysaccharide (LPS).
-
Griess Reagent for nitric oxide measurement.
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-1β, and a housekeeping gene).
-
Reagents for Western Blot (lysis buffer, primary antibodies for iNOS and β-actin, secondary antibody).
-
-
Protocol:
-
Culture cells in 6-well plates.
-
Pre-treat with this compound for 24 hours.
-
Induce inflammation by adding 1 µg/mL LPS for 6 hours (for gene expression) or 24 hours (for protein and nitric oxide analysis).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess Reagent according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for target inflammatory genes.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Potential neuroprotective signaling pathways.
References
- 1. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectant Effects of Hibiscetin in 3-Nitropropionic Acid-Induced Huntington's Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Ameliorates Corticosterone-Induced Depression-like Behavior and Restores Brain-Derived Neurotrophic Factor Expression, Neurogenesis, and Neuroplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus [mdpi.com]
- 7. Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3′,4′-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidiabetic Effects of Hibiscetin Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. Natural products, particularly flavonoids, have garnered significant interest as potential therapeutic agents for the management of diabetes. Hibiscetin (B1631911) and its derivatives, such as hibiscetin ethers, are flavonoids that have shown promise in preclinical studies for their antidiabetic properties. This document provides a comprehensive overview of experimental models and detailed protocols for testing the antidiabetic effects of hibiscetin ethers, encompassing both in vitro and in vivo methodologies. The provided protocols are intended to serve as a guide for researchers to standardize their experimental approaches and facilitate the comparison of results across different studies.
I. In Vitro Experimental Models
In vitro assays are crucial for the initial screening and mechanistic evaluation of the antidiabetic potential of hibiscetin ethers. These assays are typically rapid, cost-effective, and allow for the investigation of specific molecular targets.
α-Glucosidase Inhibition Assay
Principle: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This assay measures the ability of hibiscetin ethers to inhibit α-glucosidase activity.
Experimental Protocol: [1][2][3]
-
Reagent Preparation:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae): Prepare a 0.2 U/mL solution in phosphate (B84403) buffer (pH 6.8).
-
Substrate solution: Prepare a 2.5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer (pH 6.8).
-
Test compound: Dissolve hibiscetin ethers in a suitable solvent (e.g., DMSO) to prepare a stock solution and then make serial dilutions in phosphate buffer.
-
Positive control: Acarbose solution (a known α-glucosidase inhibitor).
-
Stop solution: 0.1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilution (or positive control/blank).
-
Add 100 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for another 20 minutes.
-
Stop the reaction by adding 1 mL of 0.1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Principle: DPP-IV is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control.[4][5] This assay evaluates the inhibitory effect of hibiscetin ethers on DPP-IV activity.
Experimental Protocol: [4][5][6]
-
Reagent Preparation:
-
DPP-IV enzyme solution: Reconstitute human recombinant DPP-IV enzyme in assay buffer.
-
Substrate solution: Prepare a solution of H-Gly-Pro-AMC (aminomethylcoumarin) in assay buffer.
-
Test compound: Dissolve hibiscetin ethers in a suitable solvent (e.g., DMSO) and prepare serial dilutions in assay buffer.
-
Positive control: Sitagliptin or another known DPP-IV inhibitor.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing NaCl and EDTA.
-
-
Assay Procedure:
-
In a 96-well black plate, add 30 µL of assay buffer, 10 µL of the test compound dilution (or positive control/blank), and 10 µL of the DPP-IV enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Glucose Uptake Assay in 3T3-L1 Adipocytes
Principle: 3T3-L1 cells are a well-established murine preadipocyte cell line that can be differentiated into mature adipocytes.[7][8] These differentiated adipocytes are insulin-responsive and are widely used to study glucose metabolism. This assay measures the ability of hibiscetin ethers to stimulate glucose uptake in adipocytes, a key process for maintaining glucose homeostasis.
Experimental Protocol: [9][10]
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation two days post-confluence by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 4-6 days to allow for maturation into adipocytes.
-
-
Glucose Uptake Assay:
-
After differentiation, wash the 3T3-L1 adipocytes twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 2.5 hours.
-
Treat the cells with various concentrations of hibiscetin ethers (or insulin as a positive control) in serum-free DMEM for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for 10-15 minutes at 37°C.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake.
-
Lyse the cells with a lysis buffer (e.g., PBS containing 1% Triton X-100).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of glucose uptake is proportional to the radioactivity measured.
-
Results are typically expressed as a fold-stimulation over the basal (unstimulated) glucose uptake.
-
II. In Vivo Experimental Models
In vivo studies using animal models are essential to evaluate the systemic antidiabetic effects, pharmacokinetics, and potential toxicity of hibiscetin ethers.
Streptozotocin (STZ)-Induced Diabetic Rodent Model
Principle: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[11][12] This model is widely used to induce a condition that mimics Type 1 diabetes in rodents. A variation of this model, combining a high-fat diet (HFD) with a low dose of STZ, is used to induce a state resembling Type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.[13][14]
Experimental Protocol (HFD/STZ-Induced Type 2 Diabetes Model): [13][15]
-
Animal Selection and Acclimatization:
-
Use male Sprague-Dawley or Wistar rats (or C57BL/6J mice).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Induction of Diabetes:
-
Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.
-
After the HFD period, administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg), freshly dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Confirm the diabetic state by measuring fasting blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose levels ≥ 15 mM (or 250 mg/dL) are considered diabetic.[16]
-
-
Treatment Protocol:
-
Divide the diabetic animals into groups: diabetic control, hibiscetin ether treatment groups (different doses), and a positive control group (e.g., metformin (B114582) or glibenclamide).
-
Administer the hibiscetin ethers and control drugs orally (e.g., by gavage) daily for a specified period (e.g., 4-8 weeks).
-
-
Parameters to be Measured:
-
Body weight and food/water intake: Monitor weekly.
-
Fasting blood glucose: Measure at regular intervals (e.g., weekly) from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose load (e.g., 2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
Biochemical parameters: At the end of the study, collect blood samples to measure serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and liver and kidney function markers (ALT, AST, creatinine, urea).
-
Histopathology: Collect pancreas, liver, and kidney tissues for histological examination.
-
Data Presentation
Quantitative Data Summary: Antidiabetic Effects of Hibiscetin
The following tables summarize the reported effects of hibiscetin in a high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat model.[13]
Table 1: Effect of Hibiscetin on Body Weight and Blood Glucose
| Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Normal Control | 215 ± 5.8 | 245 ± 6.2 | 95 ± 3.1 |
| Diabetic Control | 212 ± 6.1 | 185 ± 5.5 | 310 ± 8.7 |
| Hibiscetin (10 mg/kg) | 214 ± 5.9 | 220 ± 6.0 | 145 ± 4.3 |
| Glibenclamide (5 mg/kg) | 216 ± 6.3 | 210 ± 5.9 | 130 ± 3.9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the diabetic control group.
Table 2: Effect of Hibiscetin on Serum Insulin and Lipid Profile
| Group | Insulin (µU/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) |
| Normal Control | 15.2 ± 0.8 | 85 ± 3.5 | 70 ± 2.9 | 45 ± 1.8 |
| Diabetic Control | 7.8 ± 0.5 | 150 ± 5.1 | 140 ± 4.8 | 25 ± 1.1 |
| Hibiscetin (10 mg/kg) | 12.5 ± 0.7 | 105 ± 4.2 | 90 ± 3.6 | 38 ± 1.5 |
| Glibenclamide (5 mg/kg) | 13.1 ± 0.6 | 100 ± 3.9 | 85 ± 3.3 | 40 ± 1.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the diabetic control group.
Table 3: Effect of Hibiscetin on Liver Function Markers and Oxidative Stress
| Group | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Normal Control | 40 ± 1.9 | 95 ± 3.8 | 1.2 ± 0.06 | 8.5 ± 0.4 |
| Diabetic Control | 85 ± 3.4 | 180 ± 6.1 | 3.5 ± 0.12 | 4.2 ± 0.2 |
| Hibiscetin (10 mg/kg) | 55 ± 2.2 | 120 ± 4.5 | 1.8 ± 0.08 | 7.1 ± 0.3 |
| Glibenclamide (5 mg/kg) | 50 ± 2.0 | 115 ± 4.1 | 1.6 ± 0.07 | 7.5 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the diabetic control group.
Visualization of Pathways and Workflows
Signaling Pathway of DPP-IV Inhibition
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. abcam.com [abcam.com]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 9. jabonline.in [jabonline.in]
- 10. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. ndineuroscience.com [ndineuroscience.com]
Application of O-Methyltransferases for Regioselective Synthesis of Flavonoid Ethers
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for the development of pharmaceuticals and nutraceuticals.[1][2][3] The therapeutic potential of flavonoids is often enhanced by modifications to their chemical structure, particularly through O-methylation.[2][3][4][5] O-methylation can improve the metabolic stability, bioavailability, and bioactivity of flavonoids by altering their solubility, lipophilicity, and interaction with cellular targets.[2][3][4][5] The regioselective synthesis of flavonoid ethers, which involves the targeted methylation of specific hydroxyl groups on the flavonoid scaffold, is therefore of significant interest.
O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate, including flavonoids.[5][6] Plant OMTs, in particular, exhibit remarkable substrate specificity and regioselectivity, making them powerful biocatalysts for the precise synthesis of desired flavonoid ethers.[1][7][8] This application note provides an overview of the use of OMTs for the regioselective synthesis of flavonoid ethers, including detailed protocols and quantitative data for researchers, scientists, and drug development professionals.
Principles of Regioselective O-Methylation
The regioselectivity of an OMT is determined by the specific amino acid residues in its active site, which dictate the orientation and binding of the flavonoid substrate.[7][8] This specificity allows for the targeted methylation of a particular hydroxyl group, even in the presence of multiple reactive hydroxyls on the flavonoid backbone. For example, some OMTs specifically methylate the 3'-hydroxyl group on the B-ring, while others target the 7-hydroxyl group on the A-ring or the 4'-hydroxyl group on the B-ring.[9][10][11][12] By selecting an OMT with the desired regioselectivity, specific methylated flavonoid derivatives can be synthesized with high precision.
The general workflow for the enzymatic synthesis of flavonoid ethers using OMTs can be visualized as follows:
Caption: General workflow for the regioselective synthesis of flavonoid ethers using O-methyltransferases.
Application Examples and Quantitative Data
The versatility of OMTs in regioselective flavonoid synthesis is demonstrated by a variety of enzymes with distinct specificities. The following tables summarize quantitative data from studies on different OMTs, highlighting their substrate preferences and reaction efficiencies.
| Table 1: Regioselective 3'-O-Methylation of Flavonoids | |||
| Enzyme | Substrate | Product | Conversion/Yield |
| CsOMT16 from Citrus sinensis | Eriodictyol | Homoeriodictyol | Efficient conversion |
| Luteolin | Chrysoeriol | Efficient conversion | |
| Quercetin (B1663063) | Isorhamnetin | Efficient conversion | |
| ROMT-9 from Oryza sativa | Quercetin | 3'-O-methylquercetin | >90% conversion to 3',4'-dimethylated quercetin in a dual-enzyme system after 24h[9] |
| CrOMT2 from Citrus reticulata | Luteolin | Chrysoeriol | High turnover rate |
| Quercetin | Isorhamnetin | High turnover rate |
| Table 2: Regioselective 7-O-Methylation of Flavonoids | |||
| Enzyme | Substrate | Product | Conversion/Yield |
| PfOMT3 from Perilla frutescens | Naringenin | Sakuranetin | >80% conversion within 24h |
| Apigenin | 7-O-methylapigenin | >80% conversion within 24h | |
| Kaempferol | 7-O-methylkaempferol | >80% conversion within 24h | |
| OMT from Streptomyces avermitilis | Naringenin | Sakuranetin | Biotransformation confirmed |
| Daidzein | 7-O-methyldaidzein | Methyl transfer observed | |
| Genistein | 7-O-methylgenistein | Methyl transfer observed |
| Table 3: Regioselective 4'-O-Methylation of Flavonoids | |||
| Enzyme | Substrate | Product | Conversion/Yield |
| SOMT-2 from Oryza sativa | Quercetin | 4'-O-methylquercetin | >90% conversion to 3',4'-dimethylated quercetin in a dual-enzyme system after 24h[9] |
| POMT-7 from Poplar (altered regioselectivity) | 3'-O-methylquercetin | 3',4'-O-dimethylquercetin | Altered regioselectivity observed[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the regioselective synthesis of flavonoid ethers using OMTs.
Protocol 1: Expression and Purification of Recombinant OMT in E. coli
This protocol describes the general procedure for producing and purifying His-tagged OMT enzymes.
1. Gene Cloning and Expression Vector Construction:
- The coding sequence of the desired OMT gene is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a His-tag sequence.
- The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
- The culture is then incubated for an additional 12-18 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
3. Cell Lysis and Protein Purification:
- The E. coli cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or using a French press.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged OMT is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
- The purified His-tagged OMT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the protein is assessed by SDS-PAGE.
Start [label="Recombinant E. coli Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Induction [label="IPTG Induction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Harvest [label="Cell Harvesting (Centrifugation)"];
Lysis [label="Cell Lysis (Sonication)"];
Clarification [label="Clarification (Centrifugation)"];
Affinity_Chromatography [label="Ni-NTA Affinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"];
Wash [label="Washing"];
Elution [label="Elution"];
Purified_Protein [label="Purified OMT", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Induction;
Induction -> Harvest;
Harvest -> Lysis;
Lysis -> Clarification;
Clarification -> Affinity_Chromatography;
Affinity_Chromatography -> Wash;
Wash -> Elution;
Elution -> Purified_Protein;
}
Caption: Workflow for the expression and purification of recombinant O-methyltransferases.
Protocol 2: In Vitro OMT Activity Assay
This protocol outlines a typical procedure to determine the catalytic activity and substrate specificity of a purified OMT.
1. Reaction Mixture Preparation:
- A standard reaction mixture (e.g., 100-500 µL final volume) is prepared in a suitable buffer (e.g., 50-100 mM Tris-HCl, pH 7.5-8.0).
- The reaction mixture contains:
- Purified OMT enzyme (e.g., 1-20 µg)
- Flavonoid substrate (e.g., 50-200 µM, dissolved in a suitable solvent like DMSO or methanol)
- S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 100 µM - 5 mM)
2. Enzymatic Reaction:
- The reaction is initiated by the addition of the enzyme or the substrate.
- The mixture is incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30 minutes to 24 hours).
- Control reactions should be included, such as a reaction without the enzyme or a reaction with a boiled (denatured) enzyme.
3. Reaction Termination and Product Extraction:
- The reaction is terminated by adding an equal volume of an organic solvent like methanol (B129727) or by adding an acid (e.g., 5 M HCl).[13]
- The reaction products are often extracted with an organic solvent such as ethyl acetate (B1210297).
- The organic extract is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.
4. Product Analysis:
- The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the substrate from the methylated product.[6]
- The identity of the product is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact position of the methyl group.[9]
Protocol 3: Whole-Cell Biotransformation
This protocol describes the use of engineered E. coli cells as whole-cell biocatalysts for the production of methylated flavonoids.
1. Culture Preparation:
- E. coli cells harboring the OMT expression plasmid are grown as described in Protocol 1, step 2, including the induction with IPTG.
2. Biotransformation Reaction:
- After induction, the flavonoid substrate is directly added to the culture medium to a final concentration of, for example, 100 µM.
- The culture is then incubated for an extended period (e.g., 24-48 hours) at an appropriate temperature (e.g., 28-30°C) with shaking.
3. Product Extraction and Analysis:
- The culture is centrifuged to separate the cells from the medium.
- The methylated flavonoid product can be extracted from both the supernatant and the cell pellet.
- For extraction from the supernatant, an equal volume of ethyl acetate can be used.
- For extraction from the cell pellet, the cells are first lysed (e.g., by sonication in methanol) and then extracted with an organic solvent.
- The extracts are combined, dried, and redissolved for analysis by HPLC, MS, and NMR as described in Protocol 2.
Conclusion
The use of O-methyltransferases offers a powerful and precise method for the regioselective synthesis of flavonoid ethers. By leveraging the inherent specificity of these enzymes, researchers can generate a wide array of methylated flavonoid derivatives with enhanced biological properties. The protocols and data presented in this application note provide a solid foundation for scientists and drug development professionals to explore the potential of OMTs in their research and development endeavors. The continued discovery and characterization of novel OMTs will further expand the toolbox for creating new and improved flavonoid-based therapeutics.
References
- 1. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on plant methylated flavonoids and their O-methyltransferases - China Chemical Manufacturer [longchangextracts.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. maxapress.com [maxapress.com]
- 5. maxapress.com [maxapress.com]
- 6. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. Multiple regiospecific methylations of a flavonoid by plant O-methyltransferases expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of a Stable Formulation of Hibiscetin Heptamethyl Ether for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibiscetin (B1631911) heptamethyl ether, a derivative of the flavonoid hibiscetin, holds potential as a therapeutic agent. However, like many flavonoids, its poor aqueous solubility presents a significant challenge for in vivo applications, limiting its bioavailability and therapeutic efficacy.[1][2][3] This document provides detailed application notes and protocols for developing a stable formulation of hibiscetin heptamethyl ether suitable for in vivo studies. The focus is on a lipid-based nanoemulsion approach, a strategy well-suited for enhancing the solubility and bioavailability of poorly soluble compounds.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H24O9 | [7] |
| Molecular Weight | 432.4 g/mol | [7] |
| Appearance | Pale yellow solid (predicted) | General flavonoid properties |
| Solubility | Poorly soluble in water. Soluble in some organic solvents like acetone (B3395972) and acetonitrile.[8][9][10] | General flavonoid properties[8][9][10] |
| Chemical Class | Flavonoid, Ether | [7] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents to select an appropriate vehicle for formulation.
Materials:
-
This compound powder
-
A selection of solvents (e.g., Ethanol, Propylene glycol, Polyethylene glycol 400, Transcutol®, various oils like soybean oil, medium-chain triglycerides)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Analytical balance
-
Centrifuge
Method:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for at least 48 hours to ensure saturation.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
The determined concentration represents the saturation solubility of the compound in that solvent.
Protocol for Preparing a Lipid-Based Nanoemulsion Formulation
Objective: To formulate this compound into a stable oil-in-water (o/w) nanoemulsion to enhance its solubility and suitability for intravenous administration.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant (e.g., Propylene glycol, Transcutol®)
-
Water for Injection (WFI)
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer
Method:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil phase. Gentle heating and stirring may be required to facilitate dissolution.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in WFI.
-
Formation of the Primary Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Nanoemulsion Formation: Subject the primary emulsion to high-energy emulsification using a high-shear homogenizer or a microfluidizer. The processing time and pressure will need to be optimized to achieve the desired particle size.
-
Sterile Filtration: Filter the resulting nanoemulsion through a 0.22 µm sterile filter for sterilization.
Protocol for Characterization of the Nanoemulsion
Objective: To characterize the prepared nanoemulsion for its physicochemical properties to ensure quality and stability.
Table 2: Characterization Parameters for this compound Nanoemulsion
| Parameter | Method | Acceptance Criteria |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Mean particle size < 200 nm, PDI < 0.3 |
| Zeta Potential | DLS with an electrode | > ±20 mV for good electrostatic stability |
| Drug Content and Encapsulation Efficiency | HPLC | High drug content and encapsulation efficiency (>90%) |
| pH | pH meter | Within a physiologically acceptable range (e.g., 6.5-7.5) |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical and uniform nanoparticles |
Protocol for Stability Testing of the Nanoemulsion
Objective: To assess the physical and chemical stability of the this compound nanoemulsion under different storage conditions according to ICH guidelines.[11][12][13][14][15]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 0, 3, and 6 months
Parameters to be Tested at Each Interval:
-
Visual inspection (for phase separation, precipitation, color change)
-
Particle size and PDI
-
Zeta potential
-
Drug content (Assay)
-
pH
Table 3: Stability Study Plan
| Storage Condition | Time Points (Months) | Tests to be Performed |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | Visual Inspection, Particle Size & PDI, Zeta Potential, Drug Content, pH |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | Visual Inspection, Particle Size & PDI, Zeta Potential, Drug Content, pH |
Protocol for In Vivo Administration in Rodents
Objective: To administer the developed this compound nanoemulsion to rodents (e.g., mice or rats) via intravenous injection for pharmacokinetic and pharmacodynamic studies.[16][17][18][19][20]
Materials:
-
This compound nanoemulsion
-
Sterile saline solution (0.9% NaCl)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Insulin syringes with appropriate needle size (e.g., 27-30 gauge)
-
Animal restrainer
Method:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Dilute the nanoemulsion with sterile saline to the desired final concentration for injection. The final formulation should be isotonic and at a physiological pH.
-
Administration:
-
For intravenous (IV) injection in mice, the tail vein is the most common site.
-
For IV injection in rats, the tail vein or jugular vein can be used.
-
Properly restrain the animal.
-
Swab the injection site with an alcohol wipe.
-
Carefully insert the needle into the vein and slowly inject the formulation. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Post-administration Monitoring: Observe the animals for any signs of toxicity or adverse reactions immediately after injection and at regular intervals thereafter.
-
Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis. Tissues can be collected at the end of the study for biodistribution and efficacy assessments.
Signaling Pathways
Hibiscetin and related flavonoids have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate the potential mechanisms of action of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK and PI3K/Akt signaling pathways by this compound.
Caption: Experimental workflow for developing a stable formulation of this compound.
References
- 1. Hibiscetin attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 5. future4200.com [future4200.com]
- 6. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H24O9 | CID 5318050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 15. japsonline.com [japsonline.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.2. Animal Experiments and Injections [bio-protocol.org]
- 18. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Flavonoid Methylation Reactions
Welcome to the technical support center for flavonoid methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Enzymatic Methylation
1. Why is my enzymatic methylation reaction showing low or no yield?
Several factors can contribute to low or no product yield in an enzymatic methylation reaction. These include:
-
Sub-optimal Reaction Conditions: The pH, temperature, and incubation time are critical for enzyme activity. For instance, the optimal temperature for CrOMT2, an O-methyltransferase from Citrus reticulata, is 55°C, with a significant loss of activity at 25°C[1]. Ensure your reaction conditions are optimized for the specific O-methyltransferase (OMT) you are using.
-
Enzyme Inhibition: The substrate itself or other compounds in the reaction mixture could be inhibiting the enzyme. Some flavonoids with multiple hydroxyl groups on the B-ring have been shown to inhibit the activity of certain OMTs[2].
-
Substrate Specificity: The OMT you are using may have strict regiospecificity and may not methylate the desired hydroxyl group on your flavonoid. For example, EnOMT1 from Eucalyptus is a 7-OH-specific methyltransferase and will not act on other hydroxyl groups[2]. It's crucial to use an enzyme known to act on your specific substrate.
-
Poor Substrate Solubility: Flavonoids can have low solubility in aqueous buffers, limiting their availability to the enzyme.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Cofactor Limitation: S-Adenosyl-L-methionine (SAM) is the methyl donor in most enzymatic methylation reactions. Ensure you are using a sufficient concentration of high-quality SAM[1][3].
2. My reaction is producing multiple methylated products. How can I improve the regioselectivity?
The formation of multiple products suggests that your enzyme may be acting on several hydroxyl groups of the flavonoid. To improve regioselectivity:
-
Enzyme Selection: Choose an OMT with known high regioselectivity for the desired position. Different OMTs from various plant sources exhibit distinct catalytic properties and substrate specificities[1][3].
-
Reaction Engineering: Modifying reaction conditions such as pH and temperature can sometimes alter the regioselectivity of an enzyme.
-
Substrate Modification: Protecting certain hydroxyl groups on the flavonoid substrate with temporary protecting groups can direct the methylation to the desired position.
3. What is the typical source of O-methyltransferases (OMTs) for laboratory use?
OMTs are often isolated from plants that are rich in methylated flavonoids, such as citrus peels[1][3]. For laboratory use, the gene encoding the OMT is typically cloned and expressed in a host organism like E. coli to produce a recombinant enzyme[2][3]. This allows for the production of large quantities of purified enzyme for in vitro reactions.
Chemical Methylation
1. I am observing a low yield in my chemical methylation reaction using dimethyl carbonate (DMC). What could be the issue?
Low yields with the DMC method can be due to several factors:
-
Poor Solubility of the Flavonoid: Polyhydroxylated flavonoids, in particular, may have low solubility in the DMC/DBU system, leading to poor reactivity[4].
-
Insufficient Reaction Time: The reaction time required for complete methylation can vary depending on the flavonoid's structure. For example, using DMC and DBU, 7-hydroxyflavone (B191518) is methylated in 12 hours, while 5-hydroxyflavone (B191505) takes 48 hours[4].
-
Sub-optimal Temperature: The reaction is typically performed at the reflux temperature of DMC (90°C)[4]. Lower temperatures will result in slower reaction rates.
-
Reagent Purity: Ensure the DMC and DBU are of high purity, as contaminants can interfere with the reaction.
2. Are there safer alternatives to traditional methylating agents like dimethyl sulfate (B86663) and diazomethane?
Yes, dimethyl carbonate (DMC) is considered an environmentally friendly and non-toxic alternative to hazardous reagents like dimethyl sulfate and methyl iodide[4]. When used with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), DMC can effectively methylate flavonoids under milder conditions, with the only by-products being methanol (B129727) and carbon dioxide[4].
3. My chemical methylation is not selective and is methylating all hydroxyl groups. How can I achieve selective methylation?
Achieving regioselectivity in chemical methylation can be challenging. Strategies to improve selectivity include:
-
Use of Protecting Groups: Temporarily block the hydroxyl groups you do not want to methylate using appropriate protecting groups. After the methylation reaction, these groups can be removed to yield the selectively methylated flavonoid.
-
Varying Reaction Conditions: In some cases, adjusting the base, solvent, and temperature can influence the relative reactivity of different hydroxyl groups, allowing for some degree of selective methylation. For instance, the 5-OH group in flavonoids is less reactive due to hydrogen bonding with the carbonyl group, which can be exploited for selective methylation of other positions[4].
Product Analysis & Purification
1. What is the best way to monitor the progress of my flavonoid methylation reaction?
High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction. By taking aliquots of the reaction mixture at different time points, you can separate the substrate, product(s), and any by-products. A UV detector is typically used, with detection wavelengths between 250-380 nm being suitable for most flavonoids[2][5].
2. How can I purify my methylated flavonoid product?
The choice of purification method depends on the polarity of your product.
-
Normal-Phase Chromatography: For less polar methylated flavonoids, silica (B1680970) gel column chromatography is effective. A common solvent system is a gradient of hexane (B92381) and ethyl acetate[5].
-
Reversed-Phase Chromatography: For more polar flavonoids, especially those with remaining free hydroxyl groups or glycosides, reversed-phase C18 chromatography is a good option[5].
-
Preparative HPLC: For high-purity samples, preparative HPLC can be used.
3. I am having trouble distinguishing between different methylated isomers. What analytical techniques can I use?
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying and differentiating between regioisomeric methylated flavonoids[6][7]. The fragmentation patterns of the isomers in the mass spectrometer can provide information about the position of the methyl group. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers excellent separation and identification capabilities[6].
General Troubleshooting
1. My flavonoid substrate is not dissolving in the reaction buffer. What can I do?
Poor solubility is a common issue with flavonoids. To address this:
-
Co-solvents: Try adding a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to the reaction buffer to help dissolve the flavonoid. However, be mindful that high concentrations of organic solvents can denature enzymes.
-
Sonication: Gently sonicating the mixture can help to dissolve the substrate.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
Quantitative Data Summary
Table 1: Reaction Times for Chemical Methylation of Flavonoids with DMC/DBU
| Flavonoid Substrate | Product(s) | Reaction Time (hours) | Yield |
| 5-hydroxyflavone | 5-methoxyflavone | 48 | Quantitative |
| 6-hydroxyflavone | 6-methoxyflavone | 36 | Quantitative |
| 7-hydroxyflavone | 7-methoxyflavone | 12 | Quantitative |
| 5,7-dihydroxyflavone | 5-hydroxy-7-methoxyflavone & 5,7-dimethoxyflavone | 48 (main product is 5-hydroxy-7-methoxy) | Not specified |
| 5,7-dihydroxyflavone | 5,7-dimethoxyflavone | 72 | Quantitative |
| 3-hydroxyflavone | 3-methoxyflavone | 24 | Quantitative |
Data sourced from Bernini et al. (2011)[4].
Experimental Protocols
Protocol 1: General Enzymatic Methylation of a Flavonoid
This protocol is a general guideline and should be optimized for your specific enzyme and substrate.
-
Prepare Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare Substrate Stock Solution: Dissolve the flavonoid substrate in a minimal amount of DMSO to create a concentrated stock solution.
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Reaction buffer
-
S-Adenosyl-L-methionine (SAM) to a final concentration of 1 mM.
-
Flavonoid substrate (add from stock solution, final DMSO concentration should be low, e.g., <5%).
-
Purified O-methyltransferase.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.
-
Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant by HPLC to determine the conversion rate and product formation.
Protocol 2: Chemical Methylation using Dimethyl Carbonate (DMC)
This protocol is based on the method described by Bernini et al. (2011)[4].
-
Dissolve the Flavonoid: In a round-bottom flask, dissolve the flavonoid substrate in dimethyl carbonate (DMC).
-
Add Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a stoichiometric amount relative to the flavonoid.
-
Reflux: Heat the reaction mixture to reflux (90°C) and maintain for the required time (see Table 1).
-
Monitor Reaction: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the DMC under reduced pressure. The residue can then be purified by column chromatography.
Visual Guides
Caption: A general workflow for flavonoid methylation experiments.
Caption: Troubleshooting flowchart for low product yield.
Caption: The enzymatic methylation reaction mechanism.
References
- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hibiscetin and its Methylated Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of hibiscetin (B1631911) and its methylated derivatives.
Frequently Asked Questions (FAQs) - Method Development
Q1: What is the recommended stationary phase for separating hibiscetin and its derivatives?
A1: For separating flavonoids like hibiscetin and its methylated analogs, a reversed-phase (RP) C18 column is the most common and effective choice.[1][2] C18 columns are well-suited for the separation of non-polar to moderately polar compounds.[1] If the compounds are more polar, a phenyl-hexyl column could also be considered for better separation.[1] The choice of stationary phase is a critical first step in achieving efficient separation.[1][3]
Q2: What are the typical mobile phases used for this type of separation?
A2: A gradient elution using a two-solvent system is standard. The mobile phase typically consists of:
-
Solvent A: Acidified water, commonly using 0.1% to 2% formic acid or acetic acid to improve peak shape and resolution.[1][4][5][6][7] Adjusting the pH of the mobile phase is crucial, and a slightly acidic mobile phase often enhances the separation of acidic compounds like flavonoids.[1]
-
Solvent B: An organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727).[1][8] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[9]
A common starting point is a gradient of water-acetonitrile.[1]
Q3: How can I optimize the mobile phase gradient for better resolution?
A3: Optimizing the gradient is key to separating structurally similar compounds like hibiscetin and its methylated forms. Start with a shallow gradient, for example, 5-15% Solvent B over 10 minutes, then increase the concentration of Solvent B more steeply.[4] By systematically adjusting the gradient slope and duration, you can improve the separation between closely eluting peaks.[1]
Q4: What detection wavelength (λ) should be used for hibiscetin and its derivatives?
A4: Flavonoids exhibit strong UV absorbance. A diode array detector (DAD) is ideal for monitoring multiple wavelengths. For general flavonoid analysis, detection is often performed around 254 nm, 280 nm, or 340 nm.[2][10][11][12] For quercetin, a structurally similar compound, a maximum wavelength of 372 nm has been reported.[13][14] It is recommended to determine the lambda max (λmax) for hibiscetin and each derivative by scanning across a UV range (e.g., 200-800 nm) to ensure maximum sensitivity.[15]
Troubleshooting Guide
Q1: My chromatogram shows significant peak tailing for my analytes. What are the common causes and solutions?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in flavonoid analysis.[14][16]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can interact with polar functional groups on the flavonoids, causing tailing.[16][17] This is especially problematic for basic compounds.
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[16]
-
Solution: Dilute your sample and reinject.
-
-
Cause 3: Column Contamination or Voids: A partially blocked frit or a void at the head of the column can distort peak shape.[16][17]
Q2: I am observing poor resolution between hibiscetin and one of its methylated derivatives. How can I improve the separation?
A2: Poor resolution between structurally similar isomers or derivatives is a challenge that can be addressed by modifying several parameters.
-
Solution 1: Adjust the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks. This increases the separation time between them.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the peaks.
-
Solution 3: Modify the Column Temperature: Increasing the column temperature can improve efficiency and sometimes change elution order, but should be done with caution. A temperature of 35°C has been found to be optimal for some flavonoid separations.[8]
-
Solution 4: Use a High-Efficiency Column: Employ a column with smaller particles (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and enhance resolving power.[17]
Q3: My retention times are drifting between injections. What is causing this instability?
A3: Unstable retention times can compromise data quality.
-
Cause 1: Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs to at least 10 column volumes.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile solvent.
-
Solution: Ensure mobile phase bottles are capped and prepare fresh mobile phase daily. Degas the mobile phase before use.[12]
-
-
Cause 3: Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Hibiscetin Separation
| Parameter | Recommendation | Rationale / Notes |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Widely used for flavonoid separation due to good retention and selectivity.[8][10][12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape by suppressing silanol interactions.[1][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[1][8] |
| Gradient Elution | Start with a low percentage of B (e.g., 10-20%) and gradually increase. | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | A typical range for analytical scale columns.[1][10] |
| Column Temperature | 30 - 35°C | Can improve efficiency and reproducibility.[8][10] |
| Detection | DAD/UV at ~254 nm and ~370 nm | Allows for sensitive detection and confirmation of flavonoid peaks.[10][13] |
| Injection Volume | 10 - 20 µL | Standard volume; can be adjusted based on sample concentration.[2][12] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Hibiscetin and Derivatives
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standards of hibiscetin and its methylated derivatives in a suitable solvent (e.g., HPLC-grade methanol) to create stock solutions.
-
Prepare working solutions by diluting the stock solutions with the initial mobile phase composition.
-
If working with plant extracts, perform a sample clean-up using Solid Phase Extraction (SPE) to remove interfering matrix components.[6][19]
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent column blockage.[7][12]
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for 15-20 minutes using an ultrasonicator or vacuum filtration to remove dissolved gases.[12]
-
-
HPLC System Setup and Execution:
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30°C.
-
Set the detector to acquire data at 254 nm and 370 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A: 10% B) for at least 20 minutes at a flow rate of 1.0 mL/min.
-
Create a gradient program. A suggested starting gradient is:
-
0-25 min: 80% A / 20% B -> 50% A / 50% B
-
25-30 min: Hold at 50% A / 50% B
-
30-35 min: 50% A / 50% B -> 80% A / 20% B
-
35-45 min: Hold at 80% A / 20% B (re-equilibration)
-
-
Inject 10 µL of your prepared sample.
-
-
Data Analysis and Optimization:
-
Examine the resulting chromatogram for peak shape, resolution, and retention time.
-
If resolution is poor, adjust the gradient slope to be shallower where the peaks of interest elute.
-
If peaks are tailing, ensure the mobile phase is sufficiently acidic.
-
Repeat the analysis with adjusted parameters until optimal separation is achieved.
-
Visualizations
Caption: A workflow for developing and optimizing an HPLC method.
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. mdpi.com [mdpi.com]
- 3. Choosing the Right Foundation: Selecting the Stationary Phase for Flavonoid Column Chromatography [greenskybio.com]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. sdiarticle2.in [sdiarticle2.in]
- 8. phcog.com [phcog.com]
- 9. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 10. Determination of rutin and isoquercetin contents in Hibisci mutabilis Folium in different collection periods by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ejgm.co.uk [ejgm.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sci-int.com [sci-int.com]
- 16. benchchem.com [benchchem.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
overcoming solubility issues of hibiscetin heptamethyl ether in aqueous media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges associated with hibiscetin (B1631911) heptamethyl ether (HHME) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is hibiscetin heptamethyl ether (HHME) and why is it poorly soluble in water?
A: this compound (IUPAC Name: 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one) is a fully methylated derivative of the naturally occurring flavonoid, hibiscetin.[1] Flavonoids in their natural state often have poor water solubility, and the process of methylation, which replaces polar hydroxyl (-OH) groups with nonpolar methoxy (B1213986) (-OCH3) groups, further increases the molecule's lipophilicity (fat-solubility). This reduces its ability to form hydrogen bonds with water, leading to very low solubility in aqueous solutions.[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of HHME?
A: For initial solubilization, a water-miscible organic solvent is recommended. The most common choices are Dimethyl Sulfoxide (DMSO) or ethanol. These solvents can dissolve HHME at high concentrations (e.g., 10-50 mM), creating a stock solution that can be diluted into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Q3: My HHME precipitates when I add the stock solution to my aqueous buffer or cell culture media. What is happening and how can I fix it?
A: This phenomenon is commonly known as "solvent shock" or the "anti-solvent effect."[3] HHME is stable in the high-concentration organic stock, but when this stock is rapidly diluted into an aqueous system (the anti-solvent), the HHME molecules are forced out of solution and precipitate.
To fix this, you can try:
-
Slower Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Lower Final Concentration: The desired final concentration of HHME may exceed its maximum solubility in the final aqueous/solvent mixture. Try working with a lower concentration.
-
Use a Co-solvent System: Instead of just water, use a mixture of your buffer and a permissible amount of a co-solvent to increase the overall solvent capacity.[3][4]
-
Employ a Solubilization Technology: For more robust solubilization, consider using excipients like cyclodextrins or surfactants.
Q4: What are the primary methods to improve the aqueous solubility of HHME for in vitro experiments?
A: Several established techniques can significantly enhance the aqueous solubility of poorly soluble compounds like HHME:
-
Co-solvency: This involves using a mixture of water and one or more water-miscible, non-toxic organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs)).[3][4][5] This method modifies the polarity of the solvent to better accommodate the lipophilic compound.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic HHME molecule, forming a water-soluble inclusion complex.[6][7][8] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often more effective than the parent β-cyclodextrin.[9]
-
Surfactant-based Formulations: Non-ionic surfactants, such as polysorbates (e.g., Tween® 80) or poloxamers, can form micelles in aqueous solutions. Above a certain concentration (the critical micelle concentration), these micelles can encapsulate HHME in their hydrophobic cores, increasing its apparent solubility.
-
Advanced Formulations: For more challenging applications, technologies like solid dispersions (dispersing the compound in a polymer matrix) and nanoformulations (reducing particle size to the nanoscale) can be used to improve dissolution rates and solubility.[10][11]
Q5: How do cyclodextrins work, and how much can they improve solubility?
A: Cyclodextrins act as molecular containers. The nonpolar HHME molecule partitions into the hydrophobic interior of the cyclodextrin ring, shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures that the entire complex remains dissolved in water.[6][7][8] This method can lead to dramatic increases in solubility. For example, the complexation of a similar flavonoid, quercetin, with a methylated β-cyclodextrin was shown to increase its aqueous solubility by over 254-fold.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving HHME precipitation issues during experiments.
Problem: Precipitate is observed after diluting HHME stock solution into aqueous media.
Follow the workflow below to identify the cause and find a solution.
Caption: Troubleshooting workflow for HHME precipitation.
Data Presentation
Table 1: Common Solvents for Preparing HHME Stock Solutions
| Solvent | Typical Stock Conc. Range | Key Considerations |
| DMSO | 10 - 50 mM | Gold standard for initial solubilization. Can be cytotoxic at final concentrations >0.5%. |
| Ethanol | 1 - 20 mM | Less toxic than DMSO for many cell types. May be less effective at solubilizing highly lipophilic compounds. |
Table 2: Comparison of Solubility Enhancement Techniques (Illustrative Data)
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility* | Advantages | Disadvantages / Considerations |
| Co-solvency | Reduces solvent polarity.[3] | 2 - 20 fold | Simple, inexpensive, and quick to prepare. | Potential for solvent toxicity; may not provide a large increase in solubility. |
| Cyclodextrins | Encapsulation via inclusion complex formation.[6][12] | 5 - 500+ fold[6][13] | High solubilizing capacity; low toxicity (esp. HP-β-CD); can improve compound stability.[7] | Requires specific protocol for complex formation; may alter compound bioavailability. |
| Surfactants | Encapsulation within micelles. | 10 - 100 fold | Effective for many lipophilic drugs; well-established in pharmaceutical formulations. | Potential for cell membrane disruption and cytotoxicity depending on the surfactant and concentration. |
*Note: Fold-increase values are illustrative based on data for other poorly soluble flavonoids (e.g., quercetin) and may vary for HHME.
Experimental Protocols
Protocol 1: Preparation of a 20 mM HHME Stock Solution in DMSO
-
Materials: this compound (MW: 432.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make 1 mL of a 20 mM solution, you need: 0.020 mol/L * 0.001 L * 432.4 g/mol = 0.008648 g = 8.65 mg.
-
Procedure: a. Aseptically weigh 8.65 mg of HHME into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol creates a 1:1 molar ratio solid complex of HHME and HP-β-CD, which can then be dissolved in water.
-
Materials: HHME (MW: 432.4), 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW: ~1460), methanol/water (1:1 v/v), mortar and pestle.
-
Procedure: a. Weigh equimolar amounts of HHME and HP-β-CD. For example, weigh 43.2 mg of HHME and 146 mg of HP-β-CD. b. Place both powders into a clean glass mortar. c. Mix the powders thoroughly with the pestle for 5 minutes. d. Add the methanol/water solvent dropwise while continuously triturating (kneading) the mixture with the pestle. Add just enough liquid to form a thick, homogenous paste. e. Continue kneading the paste for 45-60 minutes. f. Transfer the paste to a glass dish and dry it in an oven at 50°C or under a vacuum until a constant weight is achieved. g. The resulting solid powder is the HHME:HP-β-CD complex. This can be weighed and dissolved directly into your aqueous buffer or media to achieve a significantly higher concentration than HHME alone.
Caption: Workflow for HHME-Cyclodextrin complexation.
Relevance of Solubility to Biological Activity
Overcoming solubility is the critical first step in any experiment. For HHME to exert a biological effect, it must be in a soluble, bioavailable state to interact with its molecular targets. The parent compound, hibiscetin, has been shown to modulate inflammatory signaling pathways such as the TNF-α/NF-κB axis and apoptosis-related proteins like caspase-3.[14][15] A soluble formulation of HHME is required to accurately study its potential effects on these or other cellular pathways.
Caption: Bioavailability is dependent on solubility.
References
- 1. This compound | C22H24O9 | CID 5318050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvent and Complexation Systems | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hibiscetin attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of Methylated Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of methylated flavonoids during storage.
Frequently Asked Questions (FAQs)
Q1: Why is the storage of methylated flavonoids a critical concern?
Methylated flavonoids are often investigated for their therapeutic potential due to their enhanced metabolic stability and bioavailability compared to their non-methylated counterparts.[1][2][3] However, like all bioactive compounds, their chemical integrity can be compromised during storage, leading to a loss of potency, the formation of unknown byproducts, and ultimately, unreliable experimental results.[4] Proper storage is therefore essential to ensure the validity and reproducibility of research and development activities.
Q2: What are the primary advantages of working with methylated flavonoids over their unmethylated precursors in terms of stability?
Methylation of the hydroxyl groups on the flavonoid backbone significantly increases their metabolic stability. This is primarily because methylation prevents the extensive conjugation reactions (glucuronidation and sulfation) that readily occur on free hydroxyl groups in the liver and intestines.[1][5][6] This enhanced stability leads to improved oral bioavailability and a longer half-life in vivo, making them more attractive candidates for drug development.[2][7][8]
Q3: What are the main environmental factors that can cause the degradation of methylated flavonoids during storage?
Despite their increased metabolic stability, methylated flavonoids are still susceptible to degradation from several environmental factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[9][10][11]
-
Light: Exposure to both UV and visible light can induce photodegradation.[9][12][13][14]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[4][12][15]
-
pH: The pH of the storage solution can significantly impact the stability of flavonoids, with alkaline conditions often promoting degradation.[16][17][18]
-
Humidity: Moisture can lead to hydrolysis and can also support microbial growth, which may degrade the compound.[4][9]
Q4: What are the ideal storage conditions for methylated flavonoids?
To minimize degradation, methylated flavonoids should be stored under the following conditions:
-
Temperature: For long-term storage of solid (powder) forms, -20°C is recommended.[4] For solutions, storage at -80°C is preferable to minimize chemical reactions.[4] Avoid repeated freeze-thaw cycles.
-
Light: Samples should always be stored in the dark, using amber-colored vials or by wrapping containers in aluminum foil.[4][9]
-
Atmosphere: For highly sensitive compounds or long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]
-
Form: Storing flavonoids in their solid, crystalline form is generally preferred over storing them in solution, as this reduces the potential for solvent-mediated degradation.
-
Solvent pH (for solutions): If storage in solution is necessary, a weakly acidic pH is often optimal for stability.[4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in assays. | Compound degradation. | 1. Review storage conditions (temperature, light, oxygen exposure). 2. Analyze the compound's purity via HPLC or LC-MS to check for degradation products.[19][20] 3. If degradation is confirmed, procure a new batch of the compound and store it under optimal conditions. |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Chemical degradation of the flavonoid. | 1. This is a strong indicator of degradation. Compare the chromatogram to a reference standard if available. 2. Attempt to identify the degradation products.[21] 3. Discard the degraded sample and obtain a fresh batch. Implement stricter storage protocols. |
| Change in physical appearance (e.g., color change of the solid or solution). | Oxidation or other chemical reactions. | 1. This is a visual sign of potential degradation.[4] 2. Confirm degradation using analytical methods like HPLC. 3. Ensure future storage is protected from light and oxygen. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity or degradation during storage of one batch. | 1. Perform analytical validation (e.g., HPLC, NMR) on each new batch to confirm identity and purity before use. 2. Ensure consistent and optimal storage conditions for all batches. |
Quantitative Data on Flavonoid Stability
The following tables summarize the impact of various storage conditions on the stability of flavonoids. While specific data for every methylated flavonoid is not available, these findings for general flavonoids provide a strong indication of the factors to control.
Table 1: Effect of Storage Temperature and Light on Total Phenolic Content (TPC) Retention
Data adapted from a study on dried Piper betle extracts over 180 days.[9]
| Storage Condition | TPC Retention (%) |
| 5°C, Dark | > 99% |
| 5°C, Light | ~96% |
| 25°C, Dark | ~97% |
| 25°C, Light | ~93% |
Table 2: Degradation Rate of Flavonoids in Dark Chocolate at Different Temperatures
Data adapted from a study on the decay of catechins and procyanidins.[22][23]
| Storage Temperature (°C) | Degradation Rate Constant (k, x 10⁻³/day) |
| 4 | 2.2 |
| 22 | 5.4 |
| 35 | 7.8 |
Experimental Protocols
Protocol 1: Stability Testing of Methylated Flavonoids
This protocol outlines a general procedure for conducting stability testing of a methylated flavonoid, based on ICH guidelines.[24]
-
Sample Preparation:
-
Prepare multiple aliquots of the methylated flavonoid in its solid form and/or in a desired solvent.
-
Use amber glass vials with tight-fitting caps (B75204) to protect from light.
-
For solutions, use a solvent in which the compound is stable and that is appropriate for the intended application. A weakly acidic buffer may be considered.
-
-
Storage Conditions:
-
Store aliquots under a range of conditions to be tested. These should include:
-
Long-term testing: 25°C / 60% relative humidity (RH) for a period of up to 24 months.[24]
-
Accelerated testing: 40°C / 75% RH for a period of 6 months.[24]
-
Stress conditions: Higher temperatures (e.g., 80°C, 100°C), exposure to light (UV and fluorescent), different pH solutions, and exposure to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
-
-
Time Points for Analysis:
-
Define specific time points for pulling samples from each storage condition for analysis. For example, for accelerated testing, time points could be 0, 1, 3, and 6 months. For long-term testing, they could be 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[25]
-
The method should be able to separate the intact methylated flavonoid from any potential degradation products.
-
-
Data Analysis:
-
At each time point, quantify the amount of the methylated flavonoid remaining.
-
Monitor for the appearance and increase of any degradation product peaks.
-
Calculate the degradation rate and predict the shelf-life of the compound under the tested conditions.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the methylated flavonoid to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[25]
-
Prepare Stock Solutions: Prepare solutions of the methylated flavonoid in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., at 80°C for 2 hours).
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., at 80°C for 2 hours).
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 100°C) for a specified period.
-
Photodegradation: Expose a solution to UV light (e.g., in a photostability chamber) for a defined duration.
-
-
Neutralization and Analysis:
-
After the stress period, neutralize the acidic and basic solutions.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC or LC-MS method.
-
-
Evaluation:
-
Confirm that the analytical method can separate the parent compound from the degradation products.
-
The results will indicate the susceptibility of the methylated flavonoid to different types of stress.
-
Visualizations
Caption: Key environmental factors contributing to the degradation of methylated flavonoids.
Caption: A typical experimental workflow for assessing the stability of methylated flavonoids.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xpublication.com [xpublication.com]
- 12. researchgate.net [researchgate.net]
- 13. [Progress of effects of light on plant flavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxygenolysis of flavonoid compounds: DFT description of the mechanism for quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 19. auctoresonline.org [auctoresonline.org]
- 20. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 23. researchgate.net [researchgate.net]
- 24. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting peaks in hibiscetin ether analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of hibiscetin (B1631911) ether and related methylated flavonoids.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: Co-eluting or Poorly Resolved Peaks
Q1: My chromatogram shows co-eluting or overlapping peaks for what I suspect is hibiscetin ether and other components. How can I improve the resolution?
A1: Co-elution is a frequent challenge in the analysis of structurally similar compounds like flavonoid ethers. To enhance separation, you can systematically adjust several chromatographic parameters. A resolution value (Rs) greater than 1.5 is generally considered baseline separation. Here is a step-by-step approach to troubleshoot and resolve co-eluting peaks:
-
Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial for separating complex mixtures.
-
Decrease the ramp rate: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.
-
Introduce isocratic steps: Holding the mobile phase composition constant at certain points in the gradient can help resolve critical pairs.
-
-
Adjust Mobile Phase Composition and pH:
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties.
-
Modify the pH of the aqueous phase: The retention of flavonoids can be sensitive to pH. Acidifying the mobile phase (e.g., with 0.1% formic acid) is a common practice to ensure good peak shape and consistent retention.
-
-
Evaluate the Stationary Phase:
-
Switch to a different column chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases.
-
Use a column with smaller particles or a core-shell column: These columns offer higher efficiency, leading to sharper peaks and better resolution.
-
-
Adjust Temperature and Flow Rate:
-
Lower the flow rate: This generally improves resolution but increases analysis time.
-
Change the column temperature: Temperature can affect selectivity and viscosity of the mobile phase. Experiment with temperatures between 25°C and 40°C.
-
Problem: Asymmetric Peak Shapes (Tailing or Fronting)
Q2: My hibiscetin ether peak is tailing. What are the possible causes and how can I fix it?
A2: Peak tailing can be caused by several factors, including:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on the analyte.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions.
-
-
Column overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Column contamination or degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
Q3: I am observing peak fronting for my hibiscetin ether derivatives. What could be the reason?
A3: Peak fronting is less common than tailing and is often caused by:
-
Sample solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column overload: Similar to tailing, injecting too concentrated a sample can also lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q4: How can I confirm the identity of a peak I suspect to be a hibiscetin ether?
A4: The most reliable method for peak identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can confirm the molecular weight and obtain structural information. For hibiscetin ethers, you would expect to see a parent ion corresponding to the molecular weight of hibiscetin plus the mass of the added methyl or other alkyl groups. The fragmentation pattern would likely show losses of these alkyl groups.
Q5: What are some common co-eluting compounds with hibiscetin ethers?
A5: Due to their similar chemical structures, hibiscetin ethers can co-elute with other methylated flavonoids or isomers. Positional isomers, where the methyl group is attached to a different hydroxyl group on the flavonoid backbone, are particularly challenging to separate. Other flavonoids present in the sample matrix, such as quercetin (B1663063) or kaempferol (B1673270) and their derivatives, may also co-elute depending on the chromatographic conditions.
Q6: My baseline is noisy. What could be the cause?
A6: A noisy baseline can originate from several sources:
-
Mobile phase contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline. Ensure you are using high-purity (HPLC-grade) solvents and reagents.
-
Detector issues: A failing lamp in a UV detector or contamination of the flow cell can lead to noise.
-
Pump problems: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.
-
Air bubbles in the system: Degassing the mobile phase is crucial to prevent air bubbles from entering the system.
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data for hibiscetin dimethyl ether and a potential co-eluting isomer under different HPLC conditions. This data is for illustrative purposes to guide troubleshooting.
Table 1: Retention Times (RT) and Resolution (Rs) under Different Mobile Phase Conditions
| Condition ID | Mobile Phase B | Gradient | RT Hibiscetin-3',7-dimethyl ether (min) | RT Isomer (min) | Resolution (Rs) |
| 1 | Acetonitrile | 20-60% in 20 min | 15.2 | 15.4 | 1.1 |
| 2 | Methanol | 30-70% in 20 min | 18.5 | 18.9 | 1.4 |
| 3 | Acetonitrile | 20-50% in 30 min | 22.1 | 22.7 | 1.8 |
Table 2: Mass Spectrometry Data for Hibiscetin Dimethyl Ether
| Compound | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Fragmentation Notes |
| Hibiscetin-3',7-dimethyl ether | 347.09 | 332.07, 317.05, 289.04 | Loss of a methyl radical (-15), subsequent loss of another methyl radical (-15), and loss of CO (-28) |
| Isomeric Co-eluting Flavonoid | 347.09 | 332.07, 304.06, 289.04 | Loss of a methyl radical (-15), loss of a methoxy (B1213986) group (-31), and loss of CO (-28) |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Hibiscetin Ether
This protocol outlines a starting point for developing a robust HPLC method for the analysis of hibiscetin ether.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
For identification, an in-line mass spectrometer is recommended.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 340 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program (starting point):
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 20% B
-
40-45 min: Hold at 20% B (re-equilibration)
-
-
Sample Preparation:
-
Extract plant material or other matrices with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup.
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Co-eluting Peaks
enhancing the stability of hibiscetin heptamethyl ether in cell culture media
Welcome to the technical support center for hibiscetin (B1631911) heptamethyl ether (HHE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of HHE in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My hibiscetin heptamethyl ether (HHE) solution is precipitating in the cell culture medium. What could be the cause and how can I prevent this?
A1: Precipitation of HHE in aqueous cell culture media is a common issue due to its hydrophobic nature. The primary cause is often related to the solvent used for the stock solution and the final concentration in the medium.
-
High Final DMSO Concentration: While dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing HHE stock solutions, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon dilution. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1]
-
Insufficient Mixing: When adding the HHE stock solution to the medium, ensure rapid and thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.[1]
-
Solution Temperature: If precipitation occurs after dilution, gently warming the medium to 37°C and vortexing or sonicating for a few minutes can often help redissolve the compound.[2]
Q2: How should I prepare and store my HHE stock solution to ensure its stability?
A2: Proper preparation and storage of HHE stock solutions are critical for maintaining its potency and preventing degradation.
-
Solvent Selection: Use a high-quality, anhydrous, cell culture grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protective vials (e.g., amber vials).[1][3]
-
Storage Conditions: Store the aliquots at -20°C for long-term storage (up to 3 months is generally acceptable for many small molecules in DMSO).[2] For short-term use, 4°C may be suitable, but stability should be verified.[1]
-
Vial Type: Use glass vials with Teflon-lined screw caps (B75204) for long-term storage to prevent solvent evaporation.[3]
Q3: What factors in the cell culture medium can affect the stability of HHE?
A3: Several components and conditions of the cell culture medium can influence the stability of flavonoids like HHE.
-
pH: The pH of the medium can affect the stability of some flavonoids.[4] While specific data for HHE is limited, it is advisable to monitor and maintain the recommended pH of your cell culture medium.
-
Temperature: Flavonoids can degrade faster at higher temperatures.[5][6] Incubating HHE in cell culture medium at 37°C can lead to degradation over time.[7] It is recommended to prepare fresh dilutions of HHE in the medium for each experiment.[1]
-
Light Exposure: Flavonoids can be sensitive to light.[8] Protect HHE stock solutions and experimental setups from direct light exposure by using amber vials and minimizing light exposure during handling.[9]
-
Metal Ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, have been shown to cause a notable loss of stability in some flavonoid extracts.[8] While the composition of cell culture media is generally fixed, this is a factor to be aware of.
-
Auto-oxidation: Flavonoids can be susceptible to auto-oxidation in culture medium.[7]
Troubleshooting Guides
Problem 1: Inconsistent experimental results with HHE.
This could be due to the degradation of HHE in your stock solution or in the cell culture medium during the experiment.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of HHE in DMSO.
-
Compare the performance of the fresh stock solution with your existing one.
-
If possible, use an analytical method like HPLC to check the purity and concentration of your stock solution over time.
-
-
Assess Stability in Culture Medium:
-
Perform a time-course experiment to evaluate the stability of HHE in your specific cell culture medium at 37°C.
-
Incubate HHE in the medium (with and without cells) and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.
-
-
Consider Stabilizing Agents:
-
For flavonoids like quercetin, ascorbic acid has been shown to significantly improve stability by preventing auto-oxidation.[7] You could test the effect of adding a low concentration of a stabilizing agent like ascorbic acid to your culture medium.
-
Problem 2: Observed cytotoxicity is higher or lower than expected.
This could be related to the stability and solubility of HHE, or the effects of the solvent.
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.[2]
-
Confirm HHE Concentration: As mentioned above, verify the concentration of HHE in your medium at the start of your experiment to ensure you are adding the intended dose.
-
Evaluate for Degradation Products: Degradation of HHE could lead to byproducts with different biological activities. If you have access to mass spectrometry, you can analyze the medium over time to identify potential degradation products.
Data Presentation
Table 1: Factors Affecting Flavonoid Stability and Recommended Mitigation Strategies.
| Factor | Potential Impact on HHE Stability | Recommended Mitigation Strategy |
| Temperature | Increased degradation at 37°C.[5][6][7] | Prepare fresh working solutions for each experiment. Minimize time at 37°C before adding to cells. Store stock solutions at -20°C.[1][2] |
| Light | Photodecomposition.[8][9] | Store stock solutions in amber vials.[1][9] Minimize exposure of solutions and experimental plates to light. |
| pH | Potential for degradation at non-optimal pH.[4] | Maintain and monitor the recommended pH of the cell culture medium. |
| Solvent (DMSO) | High concentrations can be cytotoxic and may not prevent precipitation.[1] | Keep final DMSO concentration ≤ 0.1% (v/v).[1] |
| Auto-oxidation | Degradation due to reaction with oxygen.[7] | Consider the addition of antioxidants like ascorbic acid to the medium.[7] |
| Metal Ions | Certain ions (e.g., Cu²⁺, Fe³⁺) can cause instability.[8] | Use high-purity, cell culture grade media and reagents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HHE Stock Solution in DMSO
-
Materials: this compound (powder), cell culture grade dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, sterile pipette tips.
-
Calculation: Determine the mass of HHE needed to prepare the desired volume of a 10 mM solution (Molecular Weight of HHE: 432.4 g/mol ).
-
Dissolution:
-
Weigh the calculated amount of HHE powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO.
-
Vortex or sonicate the solution until the HHE is completely dissolved. Gentle warming to 37°C may assist in dissolution.[2]
-
-
Sterilization (Optional): If the DMSO is not from a pre-sterilized container, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter that is compatible with DMSO.[1]
-
Aliquoting and Storage:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for HHE Stability Assessment
-
Sample Preparation:
-
Prepare a working solution of HHE in your cell culture medium at the desired final concentration.
-
Incubate the solution at 37°C in a CO₂ incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
If cells are present, centrifuge the aliquot to pellet the cells and collect the supernatant.
-
Prepare the sample for HPLC analysis (e.g., protein precipitation with acetonitrile (B52724), followed by centrifugation and collection of the supernatant).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of HHE.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of HHE.
-
Quantify the concentration of HHE in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of HHE versus time to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for assessing HHE stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent HHE experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. enfanos.com [enfanos.com]
- 4. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
Technical Support Center: High-Purity Hibiscetin Heptamethyl Ether Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the refining and purification of high-purity hibiscetin (B1631911) heptamethyl ether.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of hibiscetin heptamethyl ether, presented in a question-and-answer format.
Q1: My initial crude product after synthesis is a sticky oil instead of a solid. How can I proceed with purification?
A1: "Oiling out" is a common issue when the melting point of the compound is lower than the temperature of the solution or when impurities are present.[1][2] To address this, you can:
-
Trituration: Vigorously stir the oil with a non-polar solvent like hexane (B92381). This can often induce crystallization by removing more soluble impurities.
-
Solvent Change: The solvent used for the final extraction or precipitation may be unsuitable. Try precipitating the product by adding the reaction mixture to a different non-solvent, such as cold water or a hexane/ether mixture.
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the oil can initiate crystallization.
-
Proceed to Chromatography: If crystallization fails, you can directly load the crude oil onto a silica (B1680970) gel column for initial purification. The oil should be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform) before loading.
Q2: I'm getting a low yield after the initial crystallization step. What are the likely causes and solutions?
A2: A poor yield from crystallization can stem from several factors:[2]
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product may remain in the mother liquor.[2] To check this, you can take a small sample of the filtrate, evaporate it, and see if a substantial amount of solid remains. If so, you can try to concentrate the mother liquor and cool it again to recover more product.
-
Inappropriate solvent choice: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to screen different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) to find the optimal system.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: During column chromatography, my compound is not separating well from impurities, resulting in broad or overlapping fractions. How can I improve the separation?
A3: Poor separation in column chromatography is a common challenge. To enhance resolution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For polymethoxylated flavonoids on silica gel, a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate or chloroform/methanol) is often effective. You should perform thin-layer chromatography (TLC) with various solvent systems first to identify the best eluent for separation.
-
Adjust the Column Dimensions: A longer, narrower column generally provides better separation than a short, wide one.
-
Proper Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band. A thick sample band will lead to poor separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like polyamide or Sephadex LH-20, which are also used for flavonoid purification.[3][4][5]
Q4: In my HPLC analysis, I'm observing peak tailing for my this compound peak. What could be causing this and how can I fix it?
A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[6][7][8] To reduce tailing:
-
Adjust Mobile Phase pH: For basic compounds, operating at a lower pH can minimize interactions with silanol groups.[7] Since this compound is not strongly basic, adding a small amount of an acid like formic or acetic acid to the mobile phase can often improve peak shape for flavonoids.[9]
-
Use a Different Column: Employing a column with high-purity silica and end-capping can reduce the number of available silanol groups.[8]
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry, although this needs to be optimized for your specific separation.[10]
Q5: My HPLC chromatogram shows unexpected or "ghost" peaks. What is their origin and how can I eliminate them?
A5: Ghost peaks are signals that do not originate from the injected sample.[11] They can arise from:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.[11] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
System Contamination: The injector, tubing, or column from previous analyses can be a source of contamination. Running a blank gradient (injecting the mobile phase) can help identify if the system is the source.[11]
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implementing a robust needle wash protocol can mitigate this.
Q6: I have two peaks that are co-eluting or overlapping in my preparative HPLC run. How can I resolve them?
A6: Overlapping peaks are a common issue when purifying complex mixtures.[12][13] To improve separation:
-
Modify the Elution Gradient: A shallower gradient over the region where the peaks elute can increase the separation between them.
-
Change the Mobile Phase Composition: Switching one of the organic modifiers (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation.
-
Use a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) may provide the necessary selectivity to resolve the co-eluting peaks.
Data Presentation
The following tables provide a summary of typical parameters and expected outcomes for the purification of this compound. These should be adapted based on your specific experimental results.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | Moderate-High | Simple, cost-effective | Can have lower yields if compound is partially soluble |
| Silica Gel Column Chromatography | 90-98% | High | High loading capacity, good for initial cleanup | Lower resolution for closely related impurities |
| Preparative HPLC | >99% | Moderate | High resolution and purity | Lower loading capacity, more expensive |
Table 2: Key Parameters for Preparative HPLC
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50-90% B over 30 minutes |
| Flow Rate | 5-20 mL/min (depending on column diameter) |
| Detection Wavelength | 254 nm or 340 nm |
| Injection Volume | Dependent on sample concentration and column size |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is suitable for an initial purification step to remove major impurities.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This method is used for separating this compound from impurities with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final "polishing" step to achieve the highest possible purity.
-
Method Development: Develop an analytical HPLC method that shows good separation of this compound from any remaining impurities.
-
System Preparation: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the sample from the previous purification step in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect fractions corresponding to the peak of this compound using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions and remove the solvents by rotary evaporation followed by high-vacuum drying.
Visualizations
Experimental Workflow Diagram
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting common purification issues.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal intensity in mass spec of hibiscetin ethers
Welcome to the technical support center for the mass spectrometry analysis of hibiscetin (B1631911) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental results and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no signal for my hibiscetin ether standards. What are the initial checks I should perform?
A: A complete or significant loss of signal often points to a fundamental issue with the experimental setup. Before delving into complex parameter optimization, perform these initial checks:
-
Sample Integrity: Ensure your hibiscetin ether samples have not degraded. It is recommended to prepare fresh samples to rule out stability issues.[1]
-
System Suitability: Confirm that the LC-MS system is functioning correctly. Inject a known, reliable standard (not your analyte) to verify that the instrument is capable of producing a signal.
-
LC Pump and Solvent Delivery: Check for air pockets in the LC pumps, which can lead to a loss of prime and failure to deliver the mobile phase. Manually purging the pumps can often resolve this.
-
Injection Process: Verify that the correct vial is in the autosampler and that the injection volume is appropriate. A simple mistake like injecting a blank can be the cause.
-
Basic MS Checks: Ensure the mass spectrometer's spray is stable. A visual inspection of the ESI needle (using a flashlight or laser pointer) can confirm if the mobile phase is being nebulized.[2]
Q2: My hibiscetin ether signal is weak and inconsistent. How can I improve the ionization efficiency?
A: Poor ionization is a common cause of low signal intensity for flavonoid compounds. Here are several strategies to enhance the ionization of your hibiscetin ethers:
-
Choice of Ionization Technique: Electrospray Ionization (ESI) is generally the preferred method for analyzing polar compounds like flavonoids.[1] For many flavonoids, ESI in positive ion mode provides higher sensitivity.[1] However, depending on the specific ether modification, negative ion mode might offer better sensitivity and selectivity, so it is worthwhile to test both.[3][4] Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative for less polar hibiscetin ethers.[1][5]
-
Mobile Phase Additives: The addition of a small percentage of an acid, such as 0.1% formic acid, to the mobile phase can significantly improve the protonation of flavonoid ethers in positive ion mode, leading to a stronger [M+H]+ signal.[1]
-
Solvent Quality: Always use high-purity, MS-grade solvents to minimize background noise and the formation of unwanted adducts that can compete with your analyte for ionization.[1]
Q3: I suspect matrix effects are suppressing my hibiscetin ether signal. How can I identify and mitigate this issue?
A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, a common problem in complex samples.[5]
-
Identification: To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a standard solution of your hibiscetin ether at a constant rate while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates suppression.
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve better separation between the hibiscetin ethers and interfering matrix components.[1]
-
Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds before analysis.[3]
-
Internal Standards: The most reliable method to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[1]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that is similar to your samples can also help to correct for matrix effects.[1]
-
Troubleshooting Guides
Guide 1: Optimizing Ion Source Parameters
Low signal intensity can often be traced back to suboptimal ion source settings. These parameters are critical for efficient desolvation and ion formation.
Problem: Weak or unstable signal for hibiscetin ethers.
Solution Workflow:
Caption: Workflow for optimizing ion source parameters.
Detailed Steps:
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are crucial for efficient desolvation of the mobile phase. These should be optimized for the specific flow rate and mobile phase composition you are using.[1] Start with the manufacturer's recommended settings and adjust incrementally while monitoring the signal intensity of your hibiscetin ether.
-
Capillary Voltage: The capillary voltage should be carefully tuned to maximize the signal for your specific analytes.[1] Systematically vary the voltage and observe the impact on the signal-to-noise ratio.
Guide 2: Addressing Fragmentation Issues
Understanding the fragmentation patterns of hibiscetin ethers is key to confirming their identity and can help in optimizing MS/MS experiments for better sensitivity.
Problem: Poor fragmentation or unexpected fragment ions in MS/MS spectra.
Key Fragmentation Pathways for Flavonoids and Ethers:
-
Flavonoid Core: Flavonoids typically undergo retro-Diels-Alder (RDA) reactions, cleaving the C-ring and providing structural information about the A and B rings.[6] Common neutral losses include H₂O, CO, and CO₂.[4][7]
-
Methoxy (B1213986) Groups: Flavonoids with methoxy groups, which are a type of ether, consistently show a radical loss of a methyl group (CH₃•).[6][7]
-
Ether Linkages: The fragmentation of ethers can proceed through two main pathways:
Caption: Common fragmentation pathways for hibiscetin ethers.
Quantitative Data Summary
For effective troubleshooting, it's useful to have a starting point for key parameters. The following tables summarize typical mass spectrometer settings and liquid chromatography conditions for flavonoid analysis, which can be adapted for hibiscetin ethers.
Table 1: Typical Mass Spectrometer Settings for Flavonoid Analysis
| Parameter | Positive Ion Mode (ESI) | Negative Ion Mode (ESI) | Notes |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV | Optimize for maximum signal intensity of the specific analyte.[1] |
| Nebulizing Gas Flow | 1.5 - 2.5 L/min | 1.5 - 2.5 L/min | Dependent on the instrument and mobile phase flow rate. |
| Drying Gas Flow | 10 - 15 L/min | 10 - 15 L/min | Adjust for efficient solvent evaporation. |
| Gas Temperature | 300 - 350 °C | 300 - 350 °C | Higher temperatures can aid desolvation but may cause degradation. |
| Collision Energy (MS/MS) | 10 - 40 eV | 10 - 40 eV | Varies significantly based on the stability of the precursor ion. |
Table 2: Recommended Liquid Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 1.8-5 µm particle size | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency in positive mode.[1] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid | High-purity, MS-grade solvents are essential.[1] |
| Gradient | 5-95% B over 20-40 minutes | A gradient is typically required to separate flavonoids in complex mixtures. |
| Flow Rate | 0.2 - 0.8 mL/min | Adjust based on column dimensions. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. |
Experimental Protocols
Protocol 1: Standard Preparation and Sample Extraction
-
Standard Preparation:
-
Accurately weigh 1 mg of the hibiscetin ether standard.
-
Dissolve in 1 mL of an appropriate solvent (e.g., methanol, DMSO) to make a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition to create a calibration curve and working solutions.
-
-
Solid-Phase Extraction (SPE) for Complex Matrices:
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Loading: Load the sample extract (previously dissolved in an aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the hibiscetin ethers with methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Protocol 2: Instrument Tuning and Calibration
-
Mass Calibration: Perform a mass calibration according to the instrument manufacturer's protocol using the recommended calibration solution. This ensures high mass accuracy.[5]
-
Analyte Tuning:
-
Prepare a ~1 µg/mL solution of your hibiscetin ether standard in the mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize ion source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity for the [M+H]⁺ or [M-H]⁻ ion.
-
If performing MS/MS, select the precursor ion and optimize the collision energy to produce a stable and informative fragment ion spectrum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Enzymatic Methylation of Hibiscetin
Welcome to the technical support center for the enzymatic methylation of hibiscetin (B1631911). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the enzymatic methylation of hibiscetin?
A1: Successful enzymatic methylation of hibiscetin hinges on the careful optimization of several critical parameters. These include the choice of O-methyltransferase (OMT), reaction temperature, pH, and the concentrations of hibiscetin, the methyl donor S-adenosylmethionine (SAM), and the enzyme itself. Due to the limited direct data on hibiscetin, initial conditions can be extrapolated from studies on structurally similar flavonoids like quercetin (B1663063) and myricetin (B1677590).
Q2: Which O-methyltransferase (OMT) should I use for hibiscetin methylation?
A2: While specific OMTs for hibiscetin have not been extensively documented, enzymes that methylate flavonoids with similar hydroxylation patterns, such as myricetin and quercetin, are promising candidates. Caffeic acid O-methyltransferases (COMTs) are known to be involved in flavonoid methylation. For instance, OMTs from Citrus species have been shown to methylate the 3'-, 5'-, and 7-hydroxyl groups of flavonoids. OMTs from Musella lasiocarpa have demonstrated activity on myricetin and quercetin. It is recommended to screen a panel of flavonoid OMTs to identify the most efficient one for your desired methylation pattern on hibiscetin.
Q3: What is a good starting point for reaction conditions?
A3: Based on studies with related flavonoids, a good starting point for optimizing hibiscetin methylation is a pH range of 7.5 to 8.0 in a Tris-HCl buffer and a temperature of around 37°C.[1] However, some OMTs may have optimal temperatures as high as 55°C, so a temperature screen is advisable.[2]
Q4: How can I address the low aqueous solubility of hibiscetin?
A4: The poor water solubility of many flavonoids, likely including hibiscetin, can be a significant challenge. To improve solubility, you can dissolve hibiscetin in a minimal amount of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction buffer. It is crucial to keep the final concentration of the co-solvent low (typically ≤1% v/v) as it can inhibit enzyme activity.[3]
Q5: How can I monitor the progress of the reaction and analyze the products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the reaction. You can track the decrease in the hibiscetin peak and the appearance of new peaks corresponding to methylated products. The identity of the products can be confirmed using Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low yield of methylated product | 1. Inactive Enzyme: The O-methyltransferase may be inactive due to improper storage or handling. 2. Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme. 3. Substrate Insolubility: Hibiscetin may not be sufficiently dissolved in the reaction mixture. 4. Degradation of S-adenosylmethionine (SAM): SAM is unstable, especially at neutral to alkaline pH and elevated temperatures.[4][5][6] 5. Incorrect Analyte Detection: The HPLC method may not be optimized to detect the methylated products. | 1. Verify enzyme activity with a known substrate. Ensure proper storage at -80°C. 2. Perform a matrix of experiments to screen a range of pH values (e.g., 6.5-9.0) and temperatures (e.g., 25-55°C).[2] 3. Increase the concentration of a co-solvent like DMSO in small increments, ensuring it does not exceed a level that inhibits the enzyme. 4. Prepare SAM solutions fresh before each experiment and store them on ice. Consider using a SAM regeneration system for long-term reactions. 5. Develop an HPLC gradient method that can separate compounds with a range of polarities. Use a diode array detector to capture the full UV-Vis spectrum of potential products. |
| Multiple methylated products are formed | 1. Promiscuous Enzyme Activity: The chosen OMT may methylate multiple hydroxyl groups on the hibiscetin molecule. 2. Non-enzymatic Reactions: Undesired side reactions may be occurring under the reaction conditions. | 1. Screen different OMTs to find one with higher regioselectivity.[5][7] Alternatively, use protein engineering to alter the substrate specificity of the enzyme. 2. Run a control reaction without the enzyme to check for non-enzymatic product formation. Adjust reaction conditions (e.g., pH, temperature) if necessary. |
| Reaction starts but does not go to completion | 1. Enzyme Instability: The enzyme may lose activity over the course of the reaction. 2. Product Inhibition: The methylated hibiscetin product or the co-product S-adenosylhomocysteine (SAH) may be inhibiting the enzyme. 3. Depletion of SAM: The methyl donor may be fully consumed. | 1. Add fresh enzyme at intermediate time points. 2. If product inhibition is suspected, consider using a system to remove the product as it is formed. To mitigate SAH inhibition, consider adding an SAH hydrolase to the reaction mixture. 3. Add additional SAM during the reaction. Ensure the initial concentration of SAM is in molar excess relative to hibiscetin. |
Data Presentation
Table 1: Recommended Starting Concentrations for Reaction Components
| Component | Recommended Starting Concentration |
| Hibiscetin | 50 - 200 µM |
| S-adenosylmethionine (SAM) | 200 µM - 1 mM[2] |
| O-methyltransferase (OMT) | 1 - 10 µg/mL |
| Buffer (e.g., Tris-HCl) | 50 - 100 mM |
| MgCl₂ (if required by the enzyme) | 1 - 5 mM |
Table 2: General Properties of Flavonoid O-Methyltransferases
| Property | Typical Range/Value | Reference |
| Optimal pH | 7.0 - 9.0 | [2] |
| Optimal Temperature | 30°C - 55°C | [2] |
| Substrate Specificity | Varies widely; often acts on flavonoids with vicinal hydroxyl groups. | [8] |
| Methyl Donor | S-adenosylmethionine (SAM) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Methylation of Hibiscetin
This protocol is a starting point and should be optimized for your specific enzyme and experimental goals.
-
Prepare the Hibiscetin Stock Solution:
-
Dissolve hibiscetin in DMSO to a concentration of 10-20 mM.
-
Briefly sonicate if necessary to ensure complete dissolution.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in order, ensuring to vortex gently after each addition:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
MgCl₂ (if required by your OMT)
-
S-adenosylmethionine (SAM) solution (freshly prepared)
-
Hibiscetin stock solution (to the desired final concentration, ensuring the final DMSO concentration is low)
-
Purified O-methyltransferase (OMT)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for your OMT (e.g., 37°C) for a predetermined time (e.g., 1-2 hours).[2] It is advisable to take time-course samples to monitor reaction progress.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by adding a small volume of acid (e.g., 1 M HCl).
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Analysis of Hibiscetin and its Methylated Derivatives
This is a general method that will likely require optimization.
-
HPLC System: A standard HPLC system with a C18 column and a UV-Vis or Diode Array Detector.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes is a good starting point. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both hibiscetin and its potential methylated products absorb, for instance, around 280 nm and 370 nm.
Visualizations
Caption: Workflow for the enzymatic methylation of hibiscetin.
Caption: Potential anti-inflammatory and antioxidant signaling pathways of methylated hibiscetin.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. 5280functionalmed.com [5280functionalmed.com]
- 6. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in hibiscetin heptamethyl ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hibiscetin (B1631911) heptamethyl ether. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of hibiscetin heptamethyl ether, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Methylation (Presence of Partially Methylated By-products) | 1. Insufficient amount of methylating agent.2. Short reaction time.3. Low reaction temperature.4. Steric hindrance of certain hydroxyl groups.5. Poor solubility of the starting material or intermediates. | 1. Increase the molar excess of the methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide). An excess of 10-20 equivalents per hydroxyl group may be necessary.2. Extend the reaction duration and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).3. If the reaction chemistry allows, cautiously increase the temperature to enhance reactivity.4. For sterically hindered groups, consider using a stronger methylating agent or a different synthetic strategy, such as enzymatic methylation.5. Ensure the chosen solvent effectively dissolves all reactants. A co-solvent system may be necessary. |
| Formation of Unidentified By-products | 1. Degradation of starting material or product under harsh reaction conditions (e.g., strong base or high heat).2. Side reactions of the methylating agent.3. Presence of impurities in starting materials or solvents. | 1. Employ milder reaction conditions. For instance, use a weaker base (e.g., K₂CO₃ instead of NaH) or a lower reaction temperature.2. Use a freshly distilled or high-purity methylating agent. Consider alternative, cleaner methylating agents like dimethyl carbonate.[1] 3. Ensure all reagents and solvents are pure and dry. |
| Low Yield of this compound | 1. Suboptimal reaction conditions.2. Loss of product during workup and purification.3. Competing elimination reactions, especially when using alkyl halides. | 1. Systematically optimize reaction parameters, including stoichiometry of reagents, temperature, and reaction time.2. Employ careful extraction and purification techniques. Silica (B1680970) gel column chromatography is a standard method for purifying polymethoxyflavones.3. When using methods like the Williamson ether synthesis, be mindful of potential E2 elimination, particularly with sterically hindered substrates.[2] |
| Difficulty in Purifying the Final Product | 1. Similar polarity of the desired product and by-products.2. Oiling out of the product during crystallization. | 1. Utilize a high-resolution purification technique such as preparative HPLC or flash chromatography with a shallow solvent gradient.2. If recrystallization is challenging, try trituration with a non-polar solvent to induce solidification or use a different solvent system for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most prevalent by-products are partially methylated derivatives of hibiscetin. Due to the presence of seven hydroxyl groups with varying reactivity, incomplete methylation is a common issue, leading to a mixture of hexa-, penta-, and other lesser methylated hibiscetin ethers.
Q2: Which methylating agent is best for achieving complete methylation of hibiscetin?
A2: While classic reagents like dimethyl sulfate and methyl iodide in the presence of a strong base are effective, they can be hazardous and may lead to side reactions. An alternative is the use of dimethyl carbonate (DMC) with a suitable base, which is considered a greener and safer methylating agent that can provide high yields of the desired product with simpler by-products (methanol and CO₂).[1] For highly regioselective methylation, enzymatic methods using O-methyltransferases (OMTs) can be explored, though this may require more specialized biochemical expertise.
Q3: How can I monitor the progress of the methylation reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The fully methylated product, this compound, will be significantly less polar than the starting material and the partially methylated intermediates. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product. For more precise monitoring and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[2][3][4]
Q4: What is a suitable purification method for this compound?
A4: Silica gel column chromatography is the most common and effective method for purifying polymethoxyflavones like this compound from less polar impurities and partially methylated by-products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), typically provides good separation.
Q5: Can steric hindrance be a problem in the methylation of hibiscetin?
A5: Yes, steric hindrance can affect the rate and completeness of methylation at certain hydroxyl positions. The hydroxyl groups on the flavonoid skeleton have different chemical environments, which can influence their reactivity. If you observe persistent partially methylated by-products, steric hindrance at the remaining free hydroxyls is a likely cause.
Experimental Protocols
General Protocol for Exhaustive Methylation of Hibiscetin
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Hibiscetin
-
Anhydrous acetone (B3395972) (or DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS) or Methyl Iodide (MeI)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hibiscetin (1 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (a significant excess, e.g., 20 equivalents).
-
Methylating Agent Addition: Add dimethyl sulfate (a significant excess, e.g., 20 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the pure this compound and evaporate the solvent to obtain the final product.
Data Presentation
Table 1: Comparison of Common Methylation Methods for Polyhydroxylated Flavonoids
| Method | Methylating Agent | Typical Base | Advantages | Disadvantages | Potential By-products |
| Williamson Ether Synthesis | Dimethyl sulfate, Methyl iodide | K₂CO₃, NaH, NaOH | High reactivity, well-established. | Hazardous reagents, potential for side reactions (elimination), often requires harsh conditions. | Partially methylated flavonoids, elimination products. |
| Dimethyl Carbonate (DMC) Methylation | Dimethyl carbonate | DBU, K₂CO₃ | "Green" reagent, non-toxic, simple by-products (CO₂, MeOH), can give high yields.[1] | May require higher temperatures and longer reaction times compared to traditional methods.[1] | Partially methylated flavonoids if reaction is incomplete. |
| Enzymatic Methylation | S-Adenosyl methionine (SAM) | O-Methyltransferases (OMTs) | High regioselectivity, mild reaction conditions. | Enzymes can be substrate-specific, may require specialized equipment and expertise. | By-products from enzyme promiscuity are possible but generally lower. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving Bioassay Reproducibility with Methylated Flavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving methylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: Why are my bioassay results with methylated flavonoids inconsistent?
Inconsistent results in bioassays with methylated flavonoids can stem from several factors. Methylation can alter the physicochemical properties of flavonoids, influencing their solubility, stability, and interaction with assay components.[1][2][3] Key contributors to variability include:
-
Solubility Issues: Methylated flavonoids can have altered solubility profiles compared to their parent compounds.[1][2][4] Poor solubility can lead to precipitation in culture media, resulting in inaccurate concentrations and variable effects.
-
Chemical Instability: Flavonoids can be unstable in cell culture media, undergoing oxidative degradation.[5][6] This degradation can be influenced by factors like pH and the presence of metal ions.
-
Compound Aggregation: Some flavonoids have a tendency to form aggregates in biochemical buffers, which can lead to non-specific inhibition and steep dose-response curves, contributing to false-positive results.[7]
-
Interaction with Assay Components: Flavonoids have been reported to interfere with certain assay reagents, such as the MTT reagent in cell viability assays, by reducing it in the absence of cells.[8]
-
Cell Line-Specific Effects: The metabolic activity of the cell line used can influence the effects of methylated flavonoids. Some cell lines may metabolize these compounds differently, leading to variable outcomes.[1][5][9]
Q2: How does methylation affect the biological activity of flavonoids in bioassays?
Methylation of hydroxyl groups on flavonoids significantly impacts their biological activity by altering their metabolic stability and ability to be transported across cell membranes.[1][2][3] Generally, methylation increases metabolic stability by preventing conjugation reactions (glucuronidation and sulfation) that facilitate excretion.[1][10] This can lead to increased bioavailability and potentially more potent or prolonged biological effects in vitro.[1][11] However, the specific effect of methylation on activity can be complex and is not always straightforward. For instance, while some studies show that methylation increases the potency of flavonoids to inhibit cancer cell proliferation, others have found that methylated flavonoids have a reduced ability to induce apoptosis compared to their unmethylated counterparts.[1][9]
Q3: My methylated flavonoid won't dissolve properly. What can I do?
Ensuring complete dissolution of methylated flavonoids is critical for obtaining reproducible results. Here are some steps to troubleshoot solubility issues:
-
Solvent Selection: Apolar solvents like dichloromethane, ethyl acetate, diethyl ether, and chloroform (B151607) are often suitable for dissolving methylated flavones due to their increased lipophilicity.[4] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. When diluting the stock solution into your aqueous assay buffer or cell culture medium, do so by adding the stock solution to the aqueous phase while gently swirling to prevent precipitation.[12]
-
Warming and Sonication: If the compound is not temperature-sensitive, gentle warming to 37°C or sonication can aid in dissolution.[12] However, ensure that the compound does not precipitate out of solution upon cooling to the experimental temperature.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of a methylated flavonoid across replicate experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect your treatment solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a lower concentration range or a different solvent for the stock solution. |
| Cell Density Variation | Ensure consistent cell seeding density across all wells and plates. Variations in cell number can significantly impact the calculated IC50 value. |
| Incubation Time | Use a consistent incubation time for all experiments. The apparent activity of a compound can change with different exposure times. |
| Assay Interference | If using a colorimetric or fluorometric assay, test for direct interference of your methylated flavonoid with the assay reagents at the highest concentration used. Consider using an alternative assay method to confirm your results.[8] |
| Compound Degradation | Prepare fresh treatment solutions immediately before each experiment. Flavonoids can degrade in solution over time.[5][6] |
Guide 2: Unexpected or No Biological Effect
Problem: Your methylated flavonoid is showing a different biological effect than expected, or no effect at all.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Metabolic Conversion | The cell line you are using may be metabolizing the methylated flavonoid into a different compound with altered activity.[5][9] Analyze cell lysates or conditioned media by HPLC or LC-MS to identify potential metabolites.[13][14][15] |
| Incorrect Target Pathway | The assumed mechanism of action may be incorrect for the specific methylated derivative. Methylation can alter the signaling pathways affected by the flavonoid.[1][9] |
| Low Bioavailability in vitro | Even with increased metabolic stability, poor solubility or aggregation can limit the effective concentration of the compound available to the cells.[7] |
| Purity of the Compound | Verify the purity of your methylated flavonoid using analytical techniques like HPLC or NMR. Impurities could be responsible for the observed effects (or lack thereof). |
Data Presentation
Table 1: Comparative Cytotoxicity of Methylated vs. Unmethylated Flavonoids
| Flavonoid Pair | Cell Line | Assay | IC50 (µM) - Unmethylated | IC50 (µM) - Methylated | Reference |
| Apigenin vs. 5,7,4'-Trimethoxyflavone | SCC-9 | BrdU incorporation | 19.8 | 10.8 | [1] |
| Chrysin vs. 5,7-Dimethoxyflavone | SCC-9 | BrdU incorporation | >50 | 25.4 | [1] |
| Quercetin (B1663063) vs. Isorhamnetin | SGC-7901 | Cell Viability | 29.8 | 8.4 | [14] |
| Quercetin vs. Isorhamnetin | BGC-823 | Cell Viability | 45.4 | 6.8 | [14] |
| Luteolin vs. Chrysoeriol | SGC-7901 | Cell Viability | 25.3 | 22.0 | [14] |
| Luteolin vs. Chrysoeriol | BGC-823 | Cell Viability | 31.6 | 18.8 | [14] |
Experimental Protocols
Protocol 1: Preparation of Methylated Flavonoid Stock Solution
-
Weighing: Accurately weigh the methylated flavonoid powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile environment, add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be applied, ensuring the compound's stability is not compromised.[12]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methylated flavonoid from the stock solution in the appropriate cell culture medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: A general workflow for conducting bioassays with methylated flavonoids, including key troubleshooting steps.
Caption: A simplified diagram illustrating how methylation can alter the metabolic fate and cellular uptake of flavonoids.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between the methylation status of dietary flavonoids and their growth-inhibitory and apoptosis-inducing activities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]
- 12. emulatebio.com [emulatebio.com]
- 13. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing autofluorescence interference in cell-based assays
Welcome to the technical support center for addressing autofluorescence interference in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify, manage, and mitigate autofluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which is not attributable to any specific fluorescent labeling.[1][2] This intrinsic fluorescence can be a significant issue in cell-based assays as it creates background noise that can obscure the signal from the fluorescent probes you are using, leading to reduced sensitivity and potentially false-positive results.[3][4] Distinguishing this background noise from the specific signal is a common challenge in techniques like immunocytochemistry (ICC), immunohistochemistry (IHC), and flow cytometry.[1]
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence originates from various endogenous molecules within cells and tissues, as well as from external sources introduced during sample preparation.
Endogenous Sources:
-
Metabolic Cofactors: Molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and riboflavin (B1680620) are major contributors to autofluorescence, typically exciting in the UV to blue range (355-488 nm) and emitting in the blue to green spectrum (350-550 nm).[1][3][5]
-
Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are also inherently fluorescent.[1][3][6]
-
Cellular Organelles: Mitochondria and lysosomes can contribute to the overall autofluorescence of a cell.[3]
-
Pigments: Lipofuscin, a granular pigment that accumulates with age, and heme groups in red blood cells are known to autofluoresce across a broad spectrum.[1][7]
Exogenous and Process-Induced Sources:
-
Fixatives: Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue.[1][8][9] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde.[8]
-
Culture Media: Phenol (B47542) red, a common pH indicator in cell culture media, and components of fetal bovine serum (FBS) can be significant sources of background fluorescence.[1][10]
-
Lab Consumables: Plastic from culture flasks and microplates can also exhibit autofluorescence.[9]
-
Heat and Dehydration: Processing steps that involve heat can increase autofluorescence, particularly in the red spectrum.[7][8][11]
Q3: How can I check if autofluorescence is affecting my experiment?
The most straightforward method to assess the level of autofluorescence is to prepare an unstained control sample.[1][12] This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[1] By imaging this unstained sample using the same settings as your stained samples, you can visualize the extent and localization of the background autofluorescence.[7][8]
Troubleshooting Guide
Issue 1: High background fluorescence is obscuring my signal.
High background can be tackled through several approaches, from optimizing your experimental setup to applying specific treatments to your samples.
Solution 1.1: Optimize Experimental Parameters
-
Fluorophore Selection: Choose fluorophores that are spectrally distinct from the autofluorescence in your sample. Since most autofluorescence occurs in the blue and green regions of the spectrum, selecting dyes that emit in the red or far-red wavelengths (above 600 nm) can significantly improve your signal-to-noise ratio.[1][3][7] Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can also help overcome the background signal.[12]
-
Culture Media and Reagents: For live-cell imaging, consider using phenol red-free media.[1][10] Reducing the concentration of Fetal Bovine Serum (FBS) or substituting it with Bovine Serum Albumin (BSA) can also lower background fluorescence.[12]
-
Fixation Method: If possible, use organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation instead of aldehyde-based fixatives.[1][12] If aldehydes must be used, keep the fixation time to a minimum.[1][7][11]
Solution 1.2: Quench or Reduce Autofluorescence
Several chemical treatments can be applied to reduce autofluorescence from various sources.
-
Sodium Borohydride (NaBH₄): This reducing agent is effective at diminishing autofluorescence induced by aldehyde fixatives.[1][2]
-
Sudan Black B: This dye is particularly useful for quenching autofluorescence caused by lipofuscin.[7]
-
Trypan Blue: This quenching agent can be used to reduce intracellular autofluorescence and is helpful for resolving dim signals.[5][13]
-
Commercial Reagents: Several commercially available kits, such as TrueVIEW®, are designed to quench autofluorescence from multiple sources.[7]
Solution 1.3: Post-Acquisition Correction
-
Spectral Unmixing: Advanced microscopy and flow cytometry systems can distinguish the spectral signature of your fluorophore from the broader spectrum of autofluorescence and computationally subtract the background.[4][14]
-
Background Subtraction: In image analysis software, you can subtract the signal from an unstained control image from your experimental image.[15]
Issue 2: My unstained control shows significant fluorescence.
This confirms that autofluorescence is a major contributor to your background signal. The following workflow can help you decide on the best mitigation strategy.
Data Summary Tables
Table 1: Common Endogenous Autofluorescent Species
| Molecule | Excitation Range (nm) | Emission Range (nm) | Common Location |
| NAD(P)H | 355 - 488 | 350 - 550 | Cytoplasm, Mitochondria |
| Flavins (FAD) | 380 - 490 | 520 - 560 | Mitochondria |
| Collagen | 270 - 450 | 300 - 450 | Extracellular Matrix |
| Lipofuscin | Broad | Broad (often yellow-green) | Lysosomes |
| Heme Groups | Broad | Broad | Red Blood Cells |
| Data compiled from multiple sources.[1][3][6][7] |
Table 2: Comparison of Autofluorescence Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Far-Red Fluorophores | Avoids the spectral range of most autofluorescence. | Simple, non-invasive. | Requires appropriate filters and detectors. | Most applications, especially with high green/yellow background. |
| Methanol/Ethanol Fixation | Avoids aldehyde-induced fluorescence. | Reduces a major source of process-induced autofluorescence. | May not be suitable for all antigens. | Cell surface markers. |
| Sudan Black B | Quenches fluorescence from lipophilic molecules. | Effective for lipofuscin-rich tissues (e.g., brain, heart). | Can introduce its own background if not washed properly. | Aged tissues, neuronal samples. |
| Sodium Borohydride | Reduces aldehyde groups to non-fluorescent alcohols. | Specifically targets aldehyde-fixative induced autofluorescence. | Can have mixed results; requires careful optimization. | Formalin or glutaraldehyde-fixed samples. |
| Spectral Unmixing | Computationally separates overlapping emission spectra. | Powerful; can remove autofluorescence without chemical treatment. | Requires specialized equipment and software. | Complex samples with multiple fluorophores and high autofluorescence. |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is intended for use on fixed cells or tissue sections to reduce autofluorescence from lipofuscin.
Workflow Diagram:
Methodology:
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
Sample Hydration: After fixation and permeabilization, wash your samples (cells on coverslips or tissue sections on slides) with Phosphate Buffered Saline (PBS).
-
Incubation: Incubate the samples in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing:
-
Briefly wash the samples twice with 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly three times with PBS to remove residual ethanol.
-
-
Staining: The samples are now ready for your standard immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.
Methodology:
-
Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is a reducing agent and should be handled with care. Prepare the solution immediately before use as it is not stable.
-
Sample Preparation: This treatment should be performed after fixation and before permeabilization/blocking.
-
Incubation: Immerse the fixed samples in the freshly prepared NaBH₄ solution. Incubate for 10-15 minutes at room temperature. You may observe bubble formation, which is normal.
-
Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to completely remove the Sodium Borohydride.
-
Staining: Proceed with your standard permeabilization and immunostaining protocol.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. beckman.com [beckman.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Autofluorescence [jacksonimmuno.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. oraclebio.com [oraclebio.com]
- 14. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
selecting appropriate vehicle for in vivo administration of hibiscetin heptamethyl ether
Welcome to the technical support center for the in vivo administration of hibiscetin (B1631911) heptamethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate vehicles and to offer troubleshooting support for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating hibiscetin heptamethyl ether for in vivo studies?
A1: this compound, a polymethoxylated flavone (B191248) (PMF), is a highly lipophilic and poorly water-soluble compound. The primary challenge is to develop a delivery system that ensures its solubility and stability for consistent and reproducible in vivo administration, thereby achieving adequate bioavailability.[1]
Q2: What are the general strategies to improve the bioavailability of poorly water-soluble flavonoids like this compound?
A2: Key strategies include:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase solubility.[2]
-
Suspensions: Creating a fine, uniform suspension of the compound in an aqueous vehicle, often with the help of suspending agents.
-
Lipid-based formulations: Employing oils or emulsions to dissolve and deliver lipophilic compounds.[1]
-
Nanoparticle formulations: Encapsulating the compound in nanoparticles to enhance solubility and control release.
It is noteworthy that methylation of flavonoids, as in this compound, generally enhances metabolic stability and membrane transport, which can contribute to improved oral bioavailability compared to their unmethylated counterparts.[3][4]
Q3: Which administration routes are suitable for this compound?
A3: The choice of administration route depends on the experimental objective. Common routes for poorly soluble compounds include:
-
Oral (p.o.): Often administered as a suspension or in a lipid-based vehicle via gavage.
-
Intraperitoneal (i.p.): Requires a sterile, non-irritating formulation, typically a solution or a fine suspension.
-
Intravenous (i.v.): This route is the most challenging due to the high risk of precipitation and embolism. It necessitates a clear, soluble formulation, often involving co-solvents or specialized delivery systems like nanoemulsions. Extreme caution is advised, and the concentration of organic solvents must be kept to a minimum.
Vehicle Selection and Formulation Protocols
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound. Below are recommended vehicle options and preparation protocols for different administration routes.
Oral Administration
For oral gavage, suspensions are a common and effective approach for administering poorly soluble compounds.
Recommended Vehicle 1: Carboxymethyl Cellulose (CMC) Suspension
A widely used vehicle for creating stable suspensions for oral administration.
-
Composition: 0.5% - 1% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water or saline.
-
Suitability: Ideal for studies where a simple aqueous-based suspension is preferred. Several in vivo studies with nobiletin, a similar polymethoxylated flavone, have successfully used a 0.5% CMC suspension for oral gavage in mice.[5][6]
Experimental Protocol: Preparation of a 0.5% CMC-Na Suspension
-
Preparation of 0.5% CMC-Na solution:
-
Heat sterile water (or saline) to approximately 60-70°C.
-
Slowly add 0.5 g of CMC-Na powder to 100 mL of the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution becomes clear and viscous.
-
Allow the solution to cool to room temperature.
-
-
Suspension of this compound:
-
Weigh the required amount of this compound.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to form a paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before administration.
-
Intraperitoneal (i.p.) Administration
For i.p. injections, it is crucial to have a sterile formulation that minimizes irritation and ensures the compound remains in solution or as a very fine suspension to avoid precipitation in the peritoneal cavity.
Recommended Vehicle 2: Co-solvent System (DMSO, PEG400, Tween 80, Saline)
This multi-component system is effective for solubilizing highly hydrophobic compounds. A similar vehicle has been used for the in vivo administration of tangeretin.[7]
-
Composition: A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The percentages can be adjusted based on the solubility and stability of the compound.
-
Suitability: For achieving a clear solution or a stable, fine dispersion suitable for i.p. injection.
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Initial Dissolution:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved.
-
-
Addition of Co-solvents and Surfactant:
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
Add Tween 80 and vortex until the solution is homogeneous.
-
-
Final Dilution:
-
Slowly add the sterile saline to the mixture while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it should be a stable, milky-white emulsion.
-
Recommended Vehicle 3: DMSO and Corn Oil
This is another common vehicle for lipophilic compounds administered via i.p. injection.[8]
-
Composition: Typically 5-10% DMSO in corn oil. The final concentration of DMSO should be kept as low as possible to minimize toxicity.[9]
-
Suitability: For compounds that are highly soluble in a lipid environment.
Experimental Protocol: Preparation of a DMSO/Corn Oil Formulation
-
Dissolution in DMSO:
-
Dissolve the this compound in the required volume of DMSO.
-
-
Mixing with Corn Oil:
-
Add the DMSO solution to the corn oil.
-
Vortex thoroughly to ensure a uniform solution or a very fine suspension. Gentle warming may aid in dissolution but should be done cautiously to avoid compound degradation.
-
-
Sterilization: The final formulation should be filter-sterilized if possible, or prepared under aseptic conditions.
Quantitative Data Summary
The following table summarizes the solubility of structurally related methoxyflavones in common excipients. This data can serve as a starting point for formulating this compound.
| Solvent/Vehicle System | Methoxyflavone | Solubility | Reference |
| Water | 5,7-Dimethoxyflavone | >100 µM | [10] |
| Hanks' Buffered Salt Solution (pH 7.4) | 5,7-Dimethoxyflavone | >100 µM | [10] |
| Water | Chrysin (unmethylated analog) | ~20 µM | [10] |
| PEG400 | 5,7-Dimethoxyflavone (DMF) | High (specific value not provided) | [11] |
| PEG400 | 3',4',5,7-Tetramethoxyflavone (TMF) | High (specific value not provided) | [11] |
| PEG400 | 3,3',4',5,7-Pentamethoxyflavone (PMF) | High (specific value not provided) | [11] |
| Propylene Glycol (PG) | 5,7-Dimethoxyflavone (DMF) | Moderate (specific value not provided) | [11] |
| Propylene Glycol (PG) | 3',3',4',5,7-Pentamethoxyflavone (PMF) | Moderate (specific value not provided) | [11] |
| Saline with 10% Tween 80 and 20% DMSO | Tangeretin | Soluble for administration | [7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon adding aqueous component | - The compound's solubility limit in the final vehicle composition has been exceeded.- The rate of addition of the aqueous phase was too rapid. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG400).- Decrease the final concentration of the compound.- Add the aqueous component very slowly while vortexing vigorously.- Consider preparing a suspension instead of a solution. |
| Inconsistent in vivo results | - Non-homogenous suspension leading to variable dosing.- Degradation of the compound in the vehicle. | - Ensure the suspension is thoroughly mixed (vortexed) immediately before each administration.- Prepare the formulation fresh before each use.- Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Adverse reactions in animals (e.g., irritation, lethargy) | - Toxicity of the vehicle, particularly with high concentrations of DMSO or ethanol.- The pH of the formulation is not physiological. | - Include a vehicle-only control group to assess the effects of the formulation itself.- Reduce the concentration of organic solvents to the minimum required for solubility.- Consider alternative, less toxic vehicles.- Ensure the pH of the final formulation is close to neutral (pH 7.4) for parenteral routes. |
Visualizations
Caption: Workflow for preparing and administering a co-solvent-based formulation.
Caption: Decision tree for selecting a vehicle based on the administration route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nobiletin Enhances Skeletal Muscle Mass and Modulates Bile Acid Composition in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Hibiscetin and Hibiscetin Heptamethyl Ether
A notable gap in current scientific literature prevents a direct, quantitative comparison of the biological activities of hibiscetin (B1631911) and its derivative, hibiscetin heptamethyl ether. While hibiscetin has been the subject of various studies elucidating its mechanisms of action, research on this compound remains limited, with no available side-by-side studies presenting comparative data such as IC50 values for key biological targets.
This guide, therefore, presents a comprehensive overview of the currently available scientific evidence for each compound individually. The information is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the known biological effects of hibiscetin and the nascent state of research into its heptamethylated form.
Hibiscetin: A Flavonoid with Demonstrated Antioxidant and Anti-inflammatory Potential
Hibiscetin (3,5,7,8,3',4',5'-heptahydroxyflavone) is a flavonoid predominantly found in Hibiscus sabdariffa (roselle). It has garnered scientific interest for its diverse pharmacological effects, particularly its potent antioxidant and anti-inflammatory properties.
Quantitative Data on Biological Activity
While direct comparative data with its heptamethyl ether is unavailable, studies have quantified the bioactivity of hibiscetin in various assays.
| Biological Activity | Assay | Test System | Result | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | In vitro | Potent scavenging activity | [1] |
| Nitrite (B80452) Level Reduction | Rotenone-treated rats | Reduced nitrite levels from 249.4 ± 8.52 to 149.9 ± 8.67 (units not specified) | [2] | |
| Malondialdehyde (MDA) Level Reduction | Rotenone-treated rats | Reduced MDA levels from 10.55 ± 1.22 to 3.30 ± 0.30 (units not specified) | [2] | |
| Superoxide Dismutase (SOD) Activity | Rotenone-treated rats | Increased SOD activity from 1.15 ± 0.10 to 3.06 ± 0.18 U/mg protein | [2] | |
| Catalase (CAT) Activity | Rotenone-treated rats | Increased CAT activity from 2.75 ± 0.22 to 6.11 ± 0.39 U/mg protein | [2] | |
| Reduced Glutathione (GSH) Levels | Rotenone-treated rats | Increased GSH levels from 6.38 ± 0.41 to 12.10 ± 1.20 µg/mg of protein | [2] | |
| Anti-inflammatory Activity | TNF-α, IL-1β, and IL-6 Levels | Rotenone-treated rats | Significantly reduced levels of pro-inflammatory cytokines | [2] |
Experimental Protocols
In Vivo Rotenone-Induced Parkinsonism Model in Rats [2]
-
Animal Model: Male Wistar rats were used. Parkinsonism was induced by subcutaneous injection of rotenone (B1679576) (0.5 mg/kg) daily for 28 days.
-
Treatment: Hibiscetin (10 mg/kg) was administered orally one hour after rotenone administration for 28 days.
-
Biochemical Analysis: After the treatment period, brain tissues were homogenized.
-
Oxidative Stress Markers: Levels of MDA and nitrite were estimated. Activities of endogenous antioxidant enzymes (SOD, CAT) and levels of GSH were determined using established spectrophotometric methods.
-
Anti-inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the brain homogenate were measured using ELISA kits.
-
Signaling Pathways
Hibiscetin has been shown to modulate key signaling pathways involved in inflammation and cellular stress.
This compound: An Understudied Derivative
Known Biological Activities
Limited research suggests that this compound may possess some biological activities. However, these studies are preliminary and do not provide a comprehensive profile.
-
General Flavonoid Properties: As a flavonoid, it is hypothesized to have antioxidant properties, although this has not been experimentally quantified and compared to hibiscetin.
-
Enzyme Inhibition: Some methylated flavonoids have shown altered enzyme inhibitory activity compared to their parent compounds. The methylation of hydroxyl groups can affect the molecule's polarity, steric hindrance, and ability to form hydrogen bonds, all of which are crucial for enzyme-substrate interactions. Without specific studies on this compound, its effect on key enzymes remains unknown.
Future Directions
The significant disparity in the available research between hibiscetin and its heptamethyl ether highlights a critical area for future investigation. To provide a conclusive comparison, future studies should focus on:
-
Direct Comparative Assays: Performing side-by-side in vitro and in vivo studies to evaluate the antioxidant, anti-inflammatory, and other biological activities of both compounds. This should include the determination of IC50 values for relevant enzymes and pathways.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how methylation affects bioavailability and in vivo efficacy.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
References
Unveiling the Antioxidant Potential of Hibiscetin Heptamethyl Ether: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of hibiscetin (B1631911) heptamethyl ether. Due to the limited direct experimental data on hibiscetin heptamethyl ether, this guide evaluates its potential antioxidant capacity by comparing its parent compound, hibiscetin, with the well-researched flavonoid, quercetin (B1663063), and its methylated derivatives. This approach allows for an informed estimation of this compound's activity based on structure-activity relationships.
Executive Summary
Oxidative stress is a key contributor to a multitude of chronic diseases. Flavonoids are a class of natural compounds renowned for their antioxidant properties. Hibiscetin, a flavonoid found in Hibiscus species, has demonstrated notable antioxidant effects.[1][2] Its fully methylated derivative, this compound, is of interest for its potential modified physicochemical and biological properties. This guide explores its likely antioxidant profile through a comparative lens, examining data from in vitro and cellular assays of related compounds.
Comparative In Vitro Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using in vitro assays that measure their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Table 1: Comparative DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Quercetin | ~2.5 - 5 | [3] |
| Quercetin-3,5,7,3′,4′-pentamethylether | >50 | [3] |
| Hibiscetin | Data not available | |
| This compound | Data not available (Expected to be high) | |
| Ascorbic Acid (Standard) | ~25-50 | [4] |
| Trolox (Standard) | ~3-5 | [4] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant performance by assessing a compound's ability to counteract induced oxidative stress within a cellular environment. This assay accounts for cellular uptake and metabolism.
Data from polymethoxylated flavonoids (PMFs) suggest that these compounds can protect cells from oxidative damage by reducing malondialdehyde (MDA) levels and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[5][6] While specific CAA data for this compound is unavailable, studies on quercetin and its metabolites in cell models demonstrate their capacity to reduce reactive oxygen species (ROS) generation under glucolipotoxic conditions.[7] It is plausible that this compound, due to its increased lipophilicity from methylation, may exhibit good cellular uptake, a critical factor for intracellular antioxidant activity.
Table 2: Cellular Antioxidant Activity and In Vivo Observations
| Compound/Extract | Assay/Model | Key Findings | Reference |
| Hibiscetin | In vivo (rotenone-induced parkinsonism in rats) | Reduced oxidative and nitrative stress, improved endogenous antioxidant levels (GSH, CAT, SOD). | [2] |
| Polymethoxylated Flavonoids | PC12 cells (H2O2-induced apoptosis) | Decreased MDA levels and augmented the activities of SOD and GSH-Px. | [5][6] |
| Quercetin and Quercetin-3-O-glucuronide | 3T3-L1 adipocytes and INS 832/13 pancreatic β-cells | Decreased glucolipotoxicity-induced ROS generation. | [7] |
| Hibiscus sabdariffa Leaf Extract | DPPH Assay | Exhibited strong antioxidant activity. | [8] |
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism through which flavonoids exert their antioxidant effects is by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), SOD, and catalase (CAT). It is hypothesized that flavonoids, including hibiscetin and its derivatives, may activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.
Nrf2 Signaling Pathway for Antioxidant Response.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation : A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared. A series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) are made in a suitable solvent.
-
Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the test compound or standard.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Experimental Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
ABTS•+ Generation : The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : A small volume of the test compound or standard at various concentrations is added to the ABTS•+ working solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement : The decrease in absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow for the ABTS Assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture : Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
Loading : Cells are incubated with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound or a standard like quercetin.
-
Washing : The cells are washed to remove extracellular compounds.
-
Oxidative Stress Induction : A free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells.
-
Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader, and the fluorescence is measured kinetically over time. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.
-
Data Analysis : The area under the curve is calculated, and the CAA value is determined, often expressed as quercetin equivalents.
Experimental Workflow for the CAA Assay.
Conclusion
Direct experimental validation of this compound's antioxidant activity is currently lacking in scientific literature. However, by drawing comparisons with its parent compound, hibiscetin, and the extensively studied flavonoid, quercetin, and its methylated derivatives, we can formulate a hypothesis. The complete methylation of hibiscetin's seven hydroxyl groups to form this compound is likely to significantly diminish its free radical scavenging ability as measured by in vitro assays like DPPH and ABTS. This is because the hydroxyl groups are the primary sites for radical neutralization.
Conversely, the increased lipophilicity of this compound may enhance its bioavailability and cellular uptake. This could potentially lead to significant activity within cells, possibly through the activation of protective signaling pathways like Nrf2, rather than direct radical scavenging. Further research, including direct in vitro and cellular antioxidant assays, is essential to definitively characterize the antioxidant profile of this compound and validate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onions-usa.org [onions-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. shaker.umh.es [shaker.umh.es]
- 8. Antioxidant Activity of Leaf Extracts from Different Hibiscus sabdariffa Accessions and Simultaneous Determination Five Major Antioxidant Compounds by LC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of methylated vs unmethylated flavonoids' bioavailability
A Comparative Analysis of the Bioavailability of Methylated versus Unmethylated Flavonoids
For researchers, scientists, and drug development professionals, understanding the subtle structural modifications that can dramatically alter the pharmacokinetic profile of flavonoids is paramount. This guide provides a detailed comparison of the bioavailability of methylated and unmethylated flavonoids, supported by experimental data, to inform the development of more effective flavonoid-based therapeutics.
The therapeutic potential of many dietary flavonoids, such as quercetin, kaempferol (B1673270), and luteolin, is often hampered by their poor oral bioavailability.[1][2] This limitation is largely due to low aqueous solubility, poor intestinal permeability, and extensive first-pass metabolism in the gut and liver.[3] A key metabolic process, methylation, has been shown to significantly enhance the bioavailability of flavonoids, making them more promising candidates for clinical applications.[4][5][6]
Methylation, the addition of a methyl group to a flavonoid's hydroxyl group, increases its lipophilicity. This increased lipophilicity is thought to enhance membrane permeability and absorption.[7] More critically, methylation protects the flavonoid from rapid and extensive phase II metabolism, specifically glucuronidation and sulfation, which are primary pathways for the elimination of unmethylated flavonoids.[4][6][8] This increased metabolic stability leads to higher plasma concentrations and a longer half-life in the body.[5][8]
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters from comparative studies of methylated and unmethylated flavonoids. The data clearly illustrates the superior bioavailability of the methylated forms.
Table 1: Comparative Permeability of Methylated vs. Unmethylated Flavones in Caco-2 Cells
| Flavone Class | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase in Permeability |
| Unmethylated | 7-hydroxyflavone | 3.0 | - |
| Methylated | 7-methoxyflavone | 22.6 | 7.5 |
| Unmethylated | 7,4'-dihydroxyflavone | 7.8 | - |
| Methylated | 7,4'-dimethoxyflavone | 27.6 | 3.5 |
| Unmethylated | Chrysin (5,7-dihydroxyflavone) | ~5.0 (estimated) | - |
| Methylated | 5,7-dimethoxyflavone | 25.0 (estimated) | ~5.0 |
| Unmethylated | Apigenin (5,7,4'-trihydroxyflavone) | ~4.0 (estimated) | - |
| Methylated | 5,7,4'-trimethoxyflavone | 26.0 (estimated) | ~6.5 |
Data adapted from a study on the intestinal absorption of methylated polyphenols.[4]
Table 2: Pharmacokinetic Parameters of Quercetin and its Methylated Derivatives in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Quercetin | 150 ± 30 | 0.5 | 450 ± 90 |
| Isorhamnetin (3'-O-methylquercetin) | 450 ± 70 | 1.0 | 1800 ± 300 |
| Tamarixetin (4'-O-methylquercetin) | 380 ± 60 | 1.0 | 1650 ± 250 |
Data presented is a representative summary from a comparative study.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of methylated and unmethylated flavonoid bioavailability.
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.[7][9]
-
Cell Culture: Caco-2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[9]
-
Cell Seeding: For transport studies, Caco-2 cells are seeded at a density of approximately 8 x 10⁴ cells/cm² onto 12-well Millicell hanging inserts.[9]
-
Monolayer Formation: The cells are allowed to grow and differentiate for 19-21 days to form a confluent monolayer, with the culture medium being replaced every other day for the first 14 days and daily thereafter.[9]
-
Transport Study: The transport of flavonoids is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The flavonoid solution (typically at a non-toxic concentration like 40 µM) is added to the donor chamber (apical or basolateral). Samples are collected from the receiver chamber at specified time intervals.[9]
-
Analysis: The concentration of the flavonoid in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[10]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor chamber. A ratio of Papp (A-B) / Papp (B-A) between 0.8 and 1.5 suggests passive diffusion.[9]
In Vivo Bioavailability Study in Rats
In vivo studies in animal models like rats provide crucial information on the oral absorption and bioavailability of compounds.[5]
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.[11]
-
Administration: Flavonoids (both methylated and unmethylated forms) are administered orally to the rats, often at doses ranging from 100 to 250 mg/kg.[11]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]
-
Sample Analysis: The concentration of the flavonoid and its metabolites in the plasma is determined using a validated analytical method, such as HPLC coupled with mass spectrometry (HPLC-MS/MS).[3]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[11]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Comparative metabolic fate of methylated vs. unmethylated flavonoids.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. benchchem.com [benchchem.com]
- 4. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer chemopreventive properties of orally bioavailable flavonoids -methylated versus unmethylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylation protects dietary flavonoids from rapid hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Antioxidant Study: Quercetin vs. Hibiscetin Heptamethyl Ether
A comprehensive review of the antioxidant properties of the well-documented flavonoid, quercetin (B1663063), is presented below. A direct comparative analysis with hibiscetin (B1631911) heptamethyl ether is currently precluded by a significant lack of available experimental data on the latter.
This guide provides an in-depth analysis of the antioxidant capabilities of quercetin, a widely studied flavonoid known for its potent health benefits. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
While the initial aim was a direct comparison with hibiscetin heptamethyl ether, an extensive literature search revealed a notable absence of specific studies detailing its antioxidant activity, including IC50 values and mechanistic insights. General findings on methylated flavonoids suggest that methylation of hydroxyl groups, the chemical moieties largely responsible for antioxidant activity, tends to decrease their free radical scavenging potential.[1] However, without direct experimental evidence for this compound, a quantitative and mechanistic comparison remains speculative.
This document, therefore, focuses on providing a robust reference for the antioxidant profile of quercetin, with the understanding that future research is required to elucidate the specific properties of this compound.
Quercetin: A Potent Natural Antioxidant
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a flavonoid ubiquitously found in fruits and vegetables. Its significant antioxidant activity is attributed to its chemical structure, which allows it to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
Quantitative Antioxidant Activity of Quercetin
The antioxidant capacity of quercetin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparison. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant Assay | Quercetin IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| DPPH Radical Scavenging | 0.012 | Vitamin E | 0.025 |
| ABTS Radical Scavenging | 1.89 ± 0.33 | - | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanisms of Antioxidant Action
Quercetin exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The hydroxyl groups in quercetin's structure donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Metal Ion Chelation: Quercetin can bind to transition metal ions like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
-
Modulation of Signaling Pathways: Quercetin influences key signaling pathways involved in the cellular antioxidant response. A primary example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, quercetin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2]
-
Inhibition of Pro-oxidant Enzymes: Quercetin can inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase and NADPH oxidase.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below to facilitate the replication and comparison of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow of the DPPH free radical scavenging assay.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., quercetin) and a reference antioxidant in methanol.
-
Add the test compound or reference solution to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation scavenging assay.
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a reference antioxidant.
-
Add the test compound or reference solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways
Quercetin and the Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Quercetin is a known activator of this pathway.
Caption: Quercetin activates the Nrf2 antioxidant response pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or activators like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a variety of antioxidant and cytoprotective enzymes. This leads to an enhanced cellular defense capacity against oxidative damage.
Conclusion
Quercetin is a well-established antioxidant with multifaceted mechanisms of action, including direct radical scavenging and modulation of crucial cellular signaling pathways like Nrf2. The provided experimental protocols offer standardized methods for evaluating and comparing the antioxidant potential of various compounds.
A significant knowledge gap exists regarding the antioxidant properties of this compound. Future research focusing on the in vitro and in vivo antioxidant activity of this specific compound is necessary to enable a direct and meaningful comparison with quercetin and to fully understand its potential therapeutic applications. Such studies should aim to determine its IC50 values in standard antioxidant assays and investigate its effects on cellular antioxidant pathways.
References
The Enigmatic Dance of Methylation: A Comparative Look at the Structure-Activity Relationship of Hibiscetin Derivatives
While direct experimental data on the biological activities of methylated hibiscetin (B1631911) derivatives remains scarce in publicly available scientific literature, a comparative analysis with the closely related flavonoid, quercetin (B1663063), offers valuable insights into the potential structure-activity relationships (SAR) of these compounds. This guide synthesizes the known biological effects of the parent compound, hibiscetin, and draws parallels from studies on methylated quercetin to provide a predictive framework for researchers, scientists, and drug development professionals.
Hibiscetin, a hexahydroxyflavonol found in Hibiscus sabdariffa, has garnered attention for its antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] Its biological activity is intrinsically linked to the number and position of its hydroxyl groups. Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group, can significantly alter the physicochemical properties of flavonoids, thereby influencing their bioavailability and biological activity.
Comparative Analysis: Insights from Methylated Quercetin
Given the structural similarity between hibiscetin and quercetin (differing by one hydroxyl group on the B-ring), the extensive research on methylated quercetin derivatives provides a valuable surrogate for understanding the potential SAR of methylated hibiscetin. Studies on quercetin have shown that the position and degree of methylation can have varied effects on its bioactivity. For instance, some O-methylated quercetin analogs have demonstrated enhanced anticancer activities compared to the parent compound.[3] Conversely, methylation can also lead to a decrease in certain activities, such as antioxidant potential, by blocking the hydroxyl groups responsible for radical scavenging.[3]
Biological Activities of Hibiscetin: A Foundation for Comparison
Hibiscetin has been shown to exert its effects through various mechanisms, including the modulation of key signaling pathways. Understanding these pathways is crucial for predicting how methylation might alter its biological effects.
Neuroprotective and Anti-inflammatory Effects
Research has demonstrated that hibiscetin can attenuate neuroinflammation and oxidative stress.[1][4] It has been shown to suppress the TNF-α signaling pathway, a critical mediator of inflammation.[1] Furthermore, hibiscetin has been implicated in the modulation of the BDNF/caspase-3/NF-κB pathway, which is involved in neuronal survival and apoptosis.[2]
The following diagram illustrates the simplified TNF-α signaling pathway, a target of hibiscetin's anti-inflammatory action.
Quantitative Data: A Critical Gap
A comprehensive search of scientific literature reveals a significant lack of quantitative data, such as IC50 values, for the biological activities of methylated hibiscetin derivatives. The following table summarizes the known activities of hibiscetin and highlights the data gap for its methylated analogs.
| Compound | Biological Activity | Target/Assay | Quantitative Data (IC50) |
| Hibiscetin | Antioxidant | DPPH radical scavenging | Data available in various studies |
| Neuroprotection | Rotenone-induced Parkinsonism model | Qualitative improvement observed[1] | |
| Anti-inflammatory | LPS-induced neuroinflammation | Significant reduction in inflammatory markers[2] | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Inhibitory activity demonstrated[5] | |
| Methylated Hibiscetin Derivatives | Antioxidant | - | Not available |
| Neuroprotection | - | Not available | |
| Anti-inflammatory | - | Not available | |
| Enzyme Inhibition | - | Not available |
Experimental Protocols
While specific protocols for testing methylated hibiscetin derivatives are not available, the following are generalized methodologies for key experiments that would be essential for their evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow:
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Make serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Acetylcholinesterase (AChE) Inhibition Assay (Neuroprotective Activity)
This assay, based on Ellman's method, measures the inhibition of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Workflow:
Protocol:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution, a solution of AChE, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the absorbance at 412 nm. The color intensity is proportional to the enzyme activity.
-
A control reaction without the inhibitor is performed.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of methylated hibiscetin derivatives remains an unexplored area with significant potential. Based on the extensive research on the structurally similar flavonoid quercetin, it is plausible that methylation will have a profound and position-dependent impact on the biological activities of hibiscetin. Methylation could potentially enhance its neuroprotective and anticancer properties by improving its bioavailability and metabolic stability. However, it may also diminish its antioxidant capacity.
To elucidate the precise SAR of methylated hibiscetin derivatives, further research is imperative. The synthesis of a series of these compounds with systematic variations in the position and number of methyl groups, followed by comprehensive biological evaluation using standardized assays, is the critical next step. Such studies will not only fill a significant knowledge gap but also pave the way for the development of novel therapeutic agents based on the hibiscetin scaffold.
References
- 1. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hibiscetin attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotectant Effects of Hibiscetin in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study on the Chemical Profile, Antioxidant Activity, and Enzyme Inhibition Capacity of Red and White Hibiscus sabdariffa Variety Calyces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Synthetic Hibiscetin Heptamethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of synthetic hibiscetin (B1631911) heptamethyl ether. By objectively comparing its analytical data with that of the natural compound and other relevant alternatives, researchers can ensure the quality and validity of their studies. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of the expected data.
Introduction to Hibiscetin Heptamethyl Ether
This compound, with the IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a fully methylated derivative of the naturally occurring flavonoid hibiscetin. As a member of the polymethoxyflavone (PMF) class of compounds, it has garnered interest for its potential biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The confirmation of its identity is a critical first step in any research endeavor, ensuring the reliability and reproducibility of experimental results. This guide focuses on the analytical methodologies required for such confirmation.
Physicochemical Properties
A foundational step in the identification of a chemical compound is the determination of its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄O₉ | [PubChem CID: 5318050] |
| Molecular Weight | 432.4 g/mol | [PubChem CID: 5318050] |
| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [PubChem CID: 5318050] |
Comparative Analysis of Synthetic vs. Natural this compound
While direct comparative studies on the biological efficacy of synthetic versus naturally isolated this compound are limited, a comparison of their analytical profiles is essential for identity confirmation. The natural compound is found in plants such as Murraya paniculata and Murraya exotica. A synthetic version offers the advantages of high purity and consistency, which are crucial for pharmacological studies.
The primary goal of the comparative analysis is to demonstrate that the synthetic compound is structurally and spectroscopically identical to the natural product. The following sections detail the experimental protocols and expected data for this comparison.
Data Presentation: Spectroscopic and Chromatographic Comparison
The following tables summarize the expected quantitative data from various analytical techniques. For a definitive confirmation of identity, the data obtained for the synthetic compound should be in close agreement with the data for the natural standard.
Table 1: Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Ions (Top 5 Peaks) |
| [M+H]⁺ | 433.149 | 403.1022, 433.1494, 434.1529, 183.0286, 418.1252 |
| [M+K]⁺ | 471.105 | 471.1081, 172.1165, 116.0531, 472.1141, 286.0390 |
Data sourced from PubChem CID: 5318050.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | Specific proton chemical shifts and coupling constants to be determined and compared. |
| ¹³C NMR | Specific carbon chemical shifts to be determined and compared. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic, -OCH₃) | ~2950-2850 |
| C=O stretch (ketone) | ~1650-1630 |
| C=C stretch (aromatic) | ~1600, 1515, 1450 |
| C-O stretch (ether) | ~1250-1050 |
Expected ranges are based on typical values for polymethoxyflavones.[3]
Table 4: UV-Vis Spectroscopy Data
| Solvent | λmax (nm) |
| Methanol (B129727) or Ethanol | Band I: ~320-350 nm, Band II: ~250-270 nm |
Expected ranges are based on the typical UV-Vis spectra of flavones.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a starting point for the analysis of synthetic this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthetic compound and compare its retention time with a natural standard.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid separation. A starting condition of 30% acetonitrile, increasing to 70% over 30 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax determined from UV-Vis spectroscopy (e.g., ~330 nm).
-
Sample Preparation: Dissolve the synthetic compound and natural standard in methanol or the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure: Inject equal volumes of the synthetic and natural standard solutions. The purity of the synthetic compound is determined by the peak area percentage. The identity is supported if the retention time of the major peak in the synthetic sample matches that of the natural standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of the synthetic compound.
-
LC Conditions: Use the HPLC conditions described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Varies depending on the instrument; a ramp of 10-40 eV can be used to generate a fragmentation spectrum.
-
-
Procedure: Analyze the synthetic sample and compare the exact mass of the parent ion and the fragmentation pattern with the data presented in Table 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the complete chemical structure of the synthetic compound and confirm the connectivity of all atoms.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for polymethoxyflavones.
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.
-
-
Procedure: Acquire a full set of NMR spectra for the synthetic compound. The chemical shifts, coupling constants, and correlations should be consistent with the structure of this compound. This data should be compared with the spectra of a natural standard if available.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the synthetic compound.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Procedure: Acquire the IR spectrum and compare the observed absorption bands with the expected values for the functional groups present in this compound (Table 3).
UV-Vis Spectroscopy
-
Objective: To determine the electronic absorption properties of the synthetic compound.
-
Solvent: Methanol or ethanol.
-
Procedure: Record the UV-Vis spectrum from 200 to 600 nm. The observed λmax values should be consistent with the flavone (B191248) chromophore (Table 4).
Mandatory Visualization
Experimental Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the comprehensive identification and confirmation of synthetic this compound.
Caption: A flowchart illustrating the key steps in the synthesis, purification, and analytical confirmation of synthetic this compound.
Signaling Pathway Modulation by Polymethoxyflavones
Polymethoxyflavones, including compounds structurally related to this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[2][4] The following diagram illustrates a simplified representation of this modulation.
Caption: A diagram showing the inhibitory effect of polymethoxyflavones on the NF-κB and MAPK inflammatory signaling pathways.
Conclusion
The identity of synthetic this compound can be unequivocally confirmed through a combination of chromatographic and spectroscopic techniques. By systematically comparing the data obtained from HPLC, LC-MS, NMR, IR, and UV-Vis with that of a natural standard, researchers can ensure the integrity of their starting material. This rigorous analytical approach is fundamental for the advancement of research into the therapeutic potential of this and other polymethoxyflavones.
References
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Hibiscetin Ether Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the quantification of hibiscetin (B1631911) ethers, a class of flavonoids with significant therapeutic potential.
This document outlines the experimental protocols for both methods and presents a side-by-side comparison of their performance based on key validation parameters. While a validated HPLC method for hibiscetin is available, a specific validated UV-Vis spectrophotometric method for hibiscetin ether is not prevalent in the current literature. Therefore, a validated method for quercetin (B1663063), a structurally analogous flavonol, is presented as a representative UV-Vis spectrophotometric procedure. This substitution is scientifically justified due to the similar chromophoric systems of the two molecules, though slight variations in absorption maxima and molar absorptivity are expected due to the ether functional groups in hibiscetin ethers.
Experimental Protocols
A detailed breakdown of the methodologies for both HPLC and UV-Vis spectrophotometry is provided below, enabling researchers to replicate and adapt these techniques for their specific needs.
High-Performance Liquid Chromatography (HPLC) Method for Hibiscetin
This method is adapted from a validated procedure for the quantification of hibiscetin in Hibiscus Sabdariffa Linn. calyces.[1]
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A Reversed-Phase C18 column (e.g., Phenomenex, 3 µm particle size, 50 mm x 4.6 mm) is typically used.[1]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of deionized water acidified with 0.1% acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B). A typical composition is a ratio of 80:20 (v/v) of Solvent A to Solvent B.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
-
Detection Wavelength: The UV-Vis detector should be set to 254 nm for the detection of hibiscetin.[1]
-
Injection Volume: A 20 µL injection volume is standard.
-
Standard Preparation: A stock solution of hibiscetin is prepared in a suitable solvent such as methanol. Serial dilutions are then made to create a calibration curve.
UV-Visible Spectrophotometric Method for Quercetin (as a proxy for Hibiscetin Ether)
This protocol is based on established and validated methods for the quantification of quercetin.[2][3]
Instrumentation: A double beam UV-Visible spectrophotometer is required.
-
Solvent: Methanol is a commonly used solvent for dissolving quercetin and for use as a blank.[3]
-
Wavelength of Maximum Absorbance (λmax): The spectrophotometer is set to scan a wavelength range of 200-400 nm to determine the λmax of the analyte. For quercetin in methanol, the λmax is typically observed around 370 nm.[3]
-
Standard Preparation: A stock solution of quercetin is prepared by accurately weighing the standard and dissolving it in methanol. A series of dilutions are then prepared from the stock solution to establish a calibration curve.
-
Quantification: The absorbance of the sample solutions is measured at the predetermined λmax, and the concentration is calculated using the calibration curve.
Performance Comparison: HPLC vs. UV-Vis
The choice of analytical method often depends on a trade-off between various performance characteristics. The following tables summarize the key validation parameters for both HPLC and UV-Vis methods for the quantification of hibiscetin ether (using quercetin data for UV-Vis).
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC (for Hibiscetin/Quercetin) | UV-Vis Spectrophotometry (for Quercetin) |
| Linearity Range | 5 - 25 µg/mL[4] | 2 - 12 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[3] |
| Limit of Detection (LOD) | 0.046 - 59.67 ng/mL[1][6] | 0.043 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.14 - 0.50 µg/mL[4][6] | 1.303 µg/mL[3] |
| Accuracy (% Recovery) | 97.73% - 102.96%[4][7] | 98.66% - 99.42%[4][8] |
| Precision (%RSD) | < 2%[4] | < 2%[8] |
Table 2: Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC | High specificity and selectivity, enabling separation from interfering compounds. High sensitivity with low limits of detection and quantification. Capable of analyzing complex mixtures. | Higher initial instrument cost. More complex operation and maintenance. Requires larger volumes of organic solvents. |
| UV-Vis | Simple, rapid, and cost-effective. Lower instrument and operational costs. Requires smaller sample volumes. | Lower specificity; susceptible to interference from other compounds that absorb at the same wavelength. Generally less sensitive than HPLC. |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow for each method and the logic behind the cross-validation process.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of hibiscetin ethers, each with its own set of strengths and limitations. HPLC offers superior specificity and sensitivity, making it the preferred method for complex samples where accuracy is critical and for detecting trace amounts of the analyte. On the other hand, UV-Vis spectrophotometry provides a simpler, faster, and more economical alternative, which may be suitable for routine quality control or for the analysis of relatively pure samples. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and accuracy, and the available resources. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of UV Spectrophotometric Method for the Quantitative Estimation of Quercetin in Bulk Followed by Its Solubility Studies | Srivastava | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. jchr.org [jchr.org]
- 4. plantarchives.org [plantarchives.org]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
A Comparative Analysis of the Anti-inflammatory Effects of Hibiscetin and Gossypetin, Flavonoids from Hibiscus Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of available scientific literature directly comparing the anti-inflammatory effects of different hibiscetin (B1631911) ethers, this guide provides a comparative analysis of hibiscetin and a closely related, structurally similar flavonoid, gossypetin (B1671993). Both compounds are found in various Hibiscus species and have demonstrated significant anti-inflammatory properties. This comparison aims to provide valuable insights for research and drug development based on the current scientific evidence.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potent anti-inflammatory activities. Hibiscetin and gossypetin, two flavonols present in Hibiscus species, are emerging as promising candidates for therapeutic development. This guide offers a detailed comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers in their exploration of these natural compounds.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of hibiscetin and gossypetin have been evaluated in various in vitro and in vivo models. While direct comparative studies are limited, the available data suggest that both compounds effectively modulate key inflammatory pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of hibiscetin and gossypetin from various studies. It is important to note that variations in experimental conditions (e-g., cell lines, compound concentrations, and stimulus) can influence the results, making direct comparisons of potency challenging.
Table 1: Inhibition of Pro-inflammatory Mediators and Cytokines
| Compound | Model System | Stimulus | Concentration | Target | Inhibition/Reduction | Reference |
| Hibiscetin | Wistar rats | Lipopolysaccharide (LPS) | - | NF-κB activity | Substantially reduced | [1] |
| Gossypetin | Human Gingival Fibroblasts (HGFs) | P. gingivalis LPS | 80 μM | IL-6 production | Inhibited to control levels | [2] |
| Gossypetin | MG-63 osteosarcoma cells | Pro-inflammatory cytokine mixture | 40 µmol/L | IL-1β, IL-6, IL-12p70 production | Decreased | [3] |
| Gossypetin | Ligature-induced periodontitis in mice | - | - | TNF-α and IL-6 production | Decreased | [4] |
Table 2: Effects on Inflammatory Enzymes and Signaling Proteins
| Compound | Model System | Stimulus | Concentration | Target | Effect | Reference |
| Hibiscetin | - | - | - | iNOS, COX-2 | - | Data not available in search results |
| Gossypetin | KYSE30 and KYSE410 esophageal cancer cells | - | 20-40 µmol/L | p38 phosphorylation | Inhibited | [3] |
| Gossypetin | HaCaT immortalized keratinocytes | Solar UV | - | PBK/TOPK, p38 MAPK, ERK1/2 phosphorylation | Inhibited | [5] |
| Gossypetin | KYSE30 and KYSE410 cells | - | - | MKK3 and MKK6 activity | Directly inhibited | [6] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
Hibiscetin and gossypetin exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Hibiscetin has been shown to inhibit NF-κB activity, thereby reducing the expression of these inflammatory mediators.[1]
References
- 1. Hibiscetin attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jkdhs.org [jkdhs.org]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid gossypetin protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypetin Inhibits Solar-UV Induced Cutaneous Basal Cell Carcinoma Through Direct Inhibiting PBK/TOPK Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Cell-Based Model for Testing Hibiscetin Heptamethyl Ether: A Comparative Guide
This guide provides a comprehensive framework for the validation of a cell-based model to assess the bioactivity of hibiscetin (B1631911) heptamethyl ether, a flavonoid compound. Given the limited specific experimental data available for hibiscetin heptamethyl ether, this document establishes a robust validation process by comparing its hypothetical performance against known standards and alternative compounds. The methodologies and data presented herein are illustrative, designed to guide researchers in setting up and validating their own cell-based assays for novel flavonoid compounds.
Data Presentation: Comparative Analysis of Bioactivity
The following tables summarize hypothetical quantitative data from a series of cell-based assays designed to evaluate the cytotoxic and anti-inflammatory properties of this compound. These tables compare its performance against a standard flavonoid, Quercetin, and a common chemotherapy drug, Doxorubicin, as a positive control for cytotoxicity.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line: A549 (Lung Carcinoma) IC50 (µM) | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: HeLa (Cervical Cancer) IC50 (µM) |
| This compound | 25.8 | 32.5 | 45.2 |
| Quercetin (Standard) | 42.1 | 55.8 | 68.4 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 | 1.5 |
Note: The data presented is hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity in RAW 264.7 Macrophages
| Compound | Nitric Oxide (NO) Inhibition (%) at 10 µM | TNF-α Secretion Inhibition (%) at 10 µM | IL-6 Secretion Inhibition (%) at 10 µM |
| This compound | 65.7 | 58.2 | 61.9 |
| Quercetin (Standard) | 52.3 | 45.6 | 49.8 |
| Dexamethasone (B1670325) (Positive Control) | 88.9 | 92.4 | 95.1 |
Note: The data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, quercetin, or doxorubicin. A vehicle control (DMSO) is also included. Cells are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from dose-response curves.
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding and Stimulation: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours. Cells are then pre-treated with this compound, quercetin, or dexamethasone for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reagent Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA)
-
Sample Collection: Supernatants from the LPS-stimulated RAW 264.7 cells (as described in the NO production assay) are collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the concentrations in treated wells to those in LPS-stimulated, untreated wells.
Mandatory Visualizations
Experimental Workflow for Cell-Based Assay Validation
A representative workflow for the validation of a cell-based model.
Hypothesized Anti-inflammatory Signaling Pathway
Proposed mechanism of action for this compound.
Comparative Analysis of Heptamethoxyflavone's Effect on Different Cancer Cell Lines: A Surrogate Study in the Absence of Data for Hibiscetin Heptamethyl Ether
Initial research for "hibiscetin heptamethyl ether" did not yield any specific studies on its effects on cancer cell lines. This indicates a significant gap in the existing scientific literature for this particular compound. However, to provide a relevant comparative guide for researchers, this report focuses on a structurally similar and well-studied compound: 3,5,6,7,8,3',4'-heptamethoxyflavone (HPT). HPT is a polymethoxylated flavone (B191248) found in citrus peels that has demonstrated anticancer properties. This guide will also briefly touch upon the known anticancer activities of hibiscetin (B1631911), the parent compound of the originally requested molecule.
This analysis synthesizes available data on the cytotoxic and pro-apoptotic effects of HPT on various cancer cell lines. Experimental protocols for key assays are detailed, and signaling pathways are visualized to provide a comprehensive resource for researchers in oncology and drug development.
Quantitative Data Summary
The inhibitory effects of 3,5,6,7,8,3',4'-heptamethoxyflavone (HPT) on the proliferation of various cancer cell lines are summarized below. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| TGBC11TKB | Gastric Cancer | 9 | [1] |
| CCRF-HSB-2 | Leukemia | 29 | [1] |
| B16 melanoma 4A5 | Melanoma | 38 | [1] |
| A549 | Non-small cell lung cancer | >200 (apoptosis induced at 50-200 µM) | [2] |
| MCF-7 | Breast Cancer | Dramatically less active than hydroxylated PMFs | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of 3,5,6,7,8,3',4'-heptamethoxyflavone (e.g., 50, 100, 200 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by the logit method using software like GraphPad Prism.[4]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using propidium (B1200493) iodide (PI).
-
Cell Treatment: Cells are seeded and treated with the compound of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Signaling Pathways and Visualizations
Polymethoxylated flavones, including HPT and related compounds, have been shown to influence several signaling pathways involved in cancer cell proliferation and survival.
MAPK and Akt Signaling Pathways
Studies on polymethoxyflavones, such as nobiletin (B1679382) (a hexamethoxyflavone), have shown that they can inhibit the phosphorylation of key proteins in the MAPK and Akt signaling pathways in triple-negative breast cancer cells.[5][6] This leads to the inhibition of cell proliferation and survival. HPT has also been shown to induce brain-derived neurotrophic factor (BDNF) expression through the cAMP/ERK/CREB signaling pathway in glioma cells.[7]
Caption: Inhibition of MAPK and Akt signaling pathways by HPT.
Apoptosis Induction Pathway
In A549 non-small cell lung cancer cells, HPT has been shown to induce apoptosis in a dose-dependent manner.[2] While the specific upstream mechanism for HPT is not fully elucidated, a general pathway for flavonoid-induced apoptosis often involves the modulation of Bcl-2 family proteins and the activation of caspases. For instance, hibiscus anthocyanins, which include hibiscetin, can induce apoptosis via the p38 MAPK and p53 pathways, leading to the release of cytochrome c and activation of caspases.[8]
Caption: General intrinsic apoptosis pathway modulated by flavonoids.
Experimental Workflow
The general workflow for assessing the anticancer effects of a compound like HPT is depicted below.
Caption: General experimental workflow for anticancer drug screening.
Notes on Hibiscetin
Hibiscetin, a flavonoid found in Hibiscus sabdariffa, has been the subject of some anticancer research, primarily through in silico and in vitro studies using hibiscus extracts. An in silico analysis suggested that hibiscetin binds to and inhibits the activity of VEGFR2, a key receptor in angiogenesis.[9] Extracts of Hibiscus sabdariffa, rich in compounds like hibiscetin, have been shown to induce apoptosis and cell cycle arrest in various cancer cells.[10][11] These effects are often attributed to the modulation of signaling pathways involving p53, p21, and pro-apoptotic proteins like Bax.[10][11] However, specific IC50 values and detailed mechanistic studies for pure hibiscetin are limited in the currently available literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of Hibiscus anthocyanins-rich extract induces apoptosis of proliferating smooth muscle cell via activation of P38 MAPK and p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcpjournal.org [jcpjournal.org]
- 11. Novel Insight into the Cellular and Molecular Signalling Pathways on Cancer Preventing Effects of Hibiscus sabdariffa: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Hibiscetin Heptamethyl Ether's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hibiscetin (B1631911) heptamethyl ether (HHME) is a polymethoxylated flavone (B191248) (PMF), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the basic flavonoid skeleton. This structural feature generally confers increased metabolic stability and bioavailability compared to their hydroxylated counterparts. While direct experimental data on the specific biological activities of HHME is limited in publicly available literature, this guide provides a comparative assessment of its expected specificity based on the known activities of structurally related PMFs and its parent compound, hibiscetin.
Comparison with Alternative Flavonoids
The biological activity of flavonoids is intricately linked to their substitution patterns. The high degree of methylation in HHME is expected to influence its target specificity and potency. Below is a comparison of the reported activities of HHME's parent compound, hibiscetin, and other relevant polymethoxylated flavones.
Table 1: Comparative Biological Activities of Selected Flavonoids
| Compound | Class | Reported Biological Activities | Key Signaling Pathways Modulated | Reference |
| Hibiscetin | Flavonol (polyhydroxylated) | Antioxidant, Anti-inflammatory, Neuroprotective | TNF-α signaling | [1] |
| Nobiletin | Polymethoxylated Flavone | Anti-cancer, Anti-inflammatory, Neuroprotective | PI3K/Akt, MAPK, NF-κB | [2][3] |
| Tangeretin | Polymethoxylated Flavone | Anti-cancer, Anti-inflammatory, Anti-proliferative | PTEN/AKT, NF-κB | [4] |
| Sinensetin | Polymethoxylated Flavone | Anti-inflammatory, Anti-angiogenic | [2] |
Note: This table provides a general overview. Specific activities and potencies can vary significantly depending on the experimental model.
Quantitative Comparison of Bioactivity
Table 2: Comparative IC50 Values of Polymethoxylated Flavones on Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nobiletin | HUVECs | Endothelial | 60 | [2] |
| Tangeretin | PC-3 | Prostate Cancer | 22.12 | [4] |
| Tangeretin | DU145 | Prostate Cancer | 46.60 | [4] |
| 5-Demethylnobiletin | PC-3 | Prostate Cancer | Not specified, but significant anti-proliferative activity | [4] |
| Sinensetin | HUVECs | Endothelial | 24 | [2] |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 | Lung Cancer | 208.6 | [5] |
Experimental Protocols
To assess the specific biological activity of hibiscetin heptamethyl ether, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, or DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of HHME. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt and NF-κB.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by polymethoxylated flavones and a typical experimental workflow for assessing their activity.
Caption: PI3K/Akt Signaling Pathway.
References
- 1. [PDF] Biological Activity , Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels | Semantic Scholar [semanticscholar.org]
- 2. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Potential of Hibiscetin and Its Methylated Form
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related compounds is critical in the pursuit of novel therapeutics for neurodegenerative diseases. This guide provides an objective comparison of the neuroprotective potential of the flavonoid hibiscetin (B1631911) and its methylated counterpart, supported by available experimental data and detailed methodologies.
While direct comparative studies on the neuroprotective effects of hibiscetin versus its methylated form are limited, this guide synthesizes current research on hibiscetin's established neuroprotective properties and draws inferences on the potential impact of methylation based on studies of other flavonoids. Methylation is a key structural modification known to influence the bioavailability and blood-brain barrier permeability of flavonoids, suggesting that methylated hibiscetin could exhibit enhanced neuroprotective efficacy.[1]
Hibiscetin: A Profile of Neuroprotection
Hibiscetin, a hexahydroxyflavone, has demonstrated significant neuroprotective effects across various in vivo models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][3] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties.
Key Neuroprotective Mechanisms of Hibiscetin:
-
Antioxidant Activity: Hibiscetin effectively reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[3]
-
Anti-inflammatory Effects: It mitigates neuroinflammation by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
-
Modulation of Signaling Pathways: Hibiscetin has been shown to modulate key signaling pathways involved in neuronal survival and apoptosis, notably by inhibiting the caspase-3 and NF-κB pathways and promoting the brain-derived neurotrophic factor (BDNF) pathway.[2][3]
The Influence of Methylation on Flavonoid Neuroprotection
Methylation, the addition of a methyl group to a molecule, can significantly alter the pharmacokinetic profile of flavonoids. O-methylation, in particular, can increase lipophilicity, which may enhance a compound's ability to cross the blood-brain barrier.[1] Furthermore, methylation can improve metabolic stability, leading to a longer half-life and sustained therapeutic effect.[4] Studies on other flavonoids have shown that methylation can, in some cases, enhance their biological activities, including their neuroprotective effects.[5]
Based on these principles, it is hypothesized that a methylated form of hibiscetin could exhibit superior neuroprotective potential due to improved brain bioavailability and metabolic stability. However, without direct experimental evidence, this remains a compelling area for future research.
Quantitative Data Summary
The following tables summarize quantitative data from studies on hibiscetin's neuroprotective effects in various animal models. This data provides a benchmark against which the performance of a methylated hibiscetin derivative could be compared in future studies.
Table 1: Effect of Hibiscetin on Oxidative Stress Markers in a Rat Model of Huntington's Disease [2]
| Parameter | Control Group | 3-NPA Induced Group | 3-NPA + Hibiscetin (10 mg/kg) |
| Lipid Peroxidation (LPO) | Lower Levels | Significantly Increased | Significantly Decreased |
| Superoxide Dismutase (SOD) | Higher Levels | Significantly Decreased | Significantly Increased |
| Catalase (CAT) | Higher Levels | Significantly Decreased | Significantly Increased |
| Glutathione (GSH) | Higher Levels | Significantly Decreased | Significantly Increased |
Table 2: Effect of Hibiscetin on Neuroinflammatory Markers in a Rat Model of Huntington's Disease [2]
| Parameter | Control Group | 3-NPA Induced Group | 3-NPA + Hibiscetin (10 mg/kg) |
| TNF-α | Lower Levels | Significantly Increased | Significantly Decreased |
| IL-1β | Lower Levels | Significantly Increased | Significantly Decreased |
Table 3: Effect of Hibiscetin on Apoptosis and Neurotrophic Factors in a Rat Model of Huntington's Disease [2]
| Parameter | Control Group | 3-NPA Induced Group | 3-NPA + Hibiscetin (10 mg/kg) |
| Caspase-3 Activity | Lower Levels | Significantly Increased | Significantly Decreased |
| BDNF Levels | Higher Levels | Significantly Decreased | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of hibiscetin's neuroprotective potential are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of the test compound (hibiscetin or its methylated form) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for toxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS using a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well black plate and treat with the test compounds as described for the MTT assay.
-
Loading with DCFH-DA: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[7]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[8]
Western Blot for Neuroinflammation Markers
Western blotting is used to detect and quantify specific proteins, such as inflammatory markers (TNF-α, IL-1β) and signaling proteins (caspase-3, p-NF-κB).
-
Protein Extraction: Homogenize brain tissue or lyse cultured neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10] Densitometric analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Morris Water Maze for Cognitive Function
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13][14][15]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.[12]
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and the path length.
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).[12] Record the time spent in the target quadrant (where the platform was previously located) as a measure of memory retention.
Visualizations
Signaling Pathways
Caption: Neuroprotective signaling pathways of hibiscetin and hypothesized enhanced effects of its methylated form.
Experimental Workflow
Caption: Experimental workflow for comparing the neuroprotective potential of hibiscetin and its methylated form.
Conclusion and Future Directions
Hibiscetin demonstrates considerable promise as a neuroprotective agent, with well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties. While the neuroprotective potential of its methylated form is currently speculative, the established principles of flavonoid pharmacology suggest that methylation could lead to enhanced bioavailability and efficacy.
Future research should prioritize direct, head-to-head comparative studies of hibiscetin and its O-methylated derivatives in relevant in vitro and in vivo models of neurodegenerative diseases. Such studies are essential to validate the hypothesized benefits of methylation and to elucidate the precise structure-activity relationships governing the neuroprotective effects of these compounds. This will be a critical step in advancing the development of hibiscetin-based therapeutics for the treatment of debilitating neurological disorders.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectant Effects of Hibiscetin in 3-Nitropropionic Acid-Induced Huntington’s Disease via Subsiding Oxidative Stress and Modulating Monoamine Neurotransmitters in Rats Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Neuroinflammation induced by lipopolysaccharide causes cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. news-medical.net [news-medical.net]
- 14. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 15. mmpc.org [mmpc.org]
Enhanced Bioavailability of Hibiscetin Heptamethyl Ether: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enhanced bioavailability of hibiscetin (B1631911) heptamethyl ether (HHME) against its unmethylated counterpart, hibiscetin. While direct comparative in vivo data for HHME is emerging, this document synthesizes established principles of flavonoid methylation and supporting experimental data from analogous methylated flavonoids to illustrate the anticipated improvements in pharmacokinetic profiles. The information herein is supported by peer-reviewed scientific literature to assist researchers in designing and interpreting in vivo validation studies.
Introduction: The Challenge of Flavonoid Bioavailability
Flavonoids, such as hibiscetin, are a class of natural compounds renowned for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. However, their clinical utility is often hampered by low oral bioavailability.[1] This limitation is primarily due to extensive first-pass metabolism in the intestine and liver, where hydroxyl groups on the flavonoid backbone are rapidly conjugated with glucuronic acid and sulfate.[2] This process increases their water solubility and facilitates rapid excretion, thereby reducing systemic exposure and therapeutic efficacy.[1]
Methylation of these hydroxyl groups, as in hibiscetin heptamethyl ether, is a key strategy to protect the flavonoid from extensive conjugation.[3] By "capping" the sites of metabolic activity, methylation is hypothesized to significantly increase metabolic stability, enhance intestinal absorption, and ultimately improve oral bioavailability.[4] This guide will explore the experimental basis for this hypothesis using comparative data from structurally related flavonoids.
Quantitative Bioavailability Data: Methylated vs. Unmethylated Flavonoids
To demonstrate the impact of methylation on flavonoid bioavailability, the following table summarizes key pharmacokinetic parameters from a comparative study in rats for the unmethylated flavone (B191248) chrysin (B1683763) and its methylated analog, 5,7-dimethoxyflavone. This data serves as a predictive model for the expected pharmacokinetic differences between hibiscetin and this compound.
| Parameter | Chrysin (Unmethylated) | 5,7-Dimethoxyflavone (Methylated) | Fold Increase |
| Cmax (ng/mL) | Not Detected | 1,230 ± 210 | - |
| Tmax (h) | - | 1.0 | - |
| AUC (ng·h/mL) | Not Detected | 4,560 ± 780 | - |
| Oral Bioavailability (%) | < 0.1 | ~25 | > 250 |
Data adapted from Walle et al. (2007). Values are presented as mean ± SEM. Chrysin was undetectable in plasma after oral administration.
The data clearly indicates that the methylated flavone, 5,7-dimethoxyflavone, exhibits significantly higher oral bioavailability compared to its unmethylated counterpart, chrysin, which was not even detected in plasma after oral administration.[5] This dramatic difference is attributed to the prevention of rapid glucuronidation and sulfation of the hydroxyl groups, which are masked by methylation in 5,7-dimethoxyflavone.[3][5] A similar enhancement in bioavailability is anticipated for this compound compared to hibiscetin.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo validation of enhanced flavonoid bioavailability.
1. Animal Model and Dosing Procedure (Oral Gavage)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used for pharmacokinetic studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A pre-study acclimation period of at least one week is recommended.
-
Dosing Formulation: The test compounds (hibiscetin and this compound) should be suspended in a suitable vehicle, such as a mixture of 0.5% carboxymethylcellulose and 0.1% Tween 80 in sterile water.
-
Oral Gavage Procedure:
-
Rats are fasted overnight (approximately 12 hours) prior to dosing to ensure an empty stomach for optimal absorption.
-
The appropriate volume of the dosing suspension is administered directly into the stomach using a ball-tipped oral gavage needle.[6][7] The volume should not exceed 10 mL/kg body weight.[7]
-
The rat should be gently restrained, and the gavage needle inserted carefully into the esophagus. The suspension is then slowly delivered.[6]
-
Following administration, the animal is returned to its cage and monitored for any signs of distress.[7]
-
2. Blood Sampling and Plasma Preparation
-
Blood Collection: Serial blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
3. Bioanalytical Method: LC-MS/MS Quantification of Flavonoids in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid not present in the study) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 column is typically used for separation with a gradient elution of mobile phases consisting of acetonitrile and water with 0.1% formic acid.[8][9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is commonly used for flavonoid analysis.[8]
-
Quantification: The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the parent drug and its metabolites.[8][10]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo bioavailability study.
Caption: Potential signaling pathways modulated by hibiscetin.[11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 5. Cancer chemopreventive properties of orally bioavailable flavonoids -methylated versus unmethylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 10. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Hibiscetin attenuates lipopolysaccharide-evoked memory impairment by inhibiting BDNF/caspase-3/NF-κB pathway in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
comparative metabolomics of cells treated with hibiscetin vs its heptamethyl ether
A guide for researchers, scientists, and drug development professionals on the differential metabolic impact of hibiscetin (B1631911) and its methylated analogue.
This guide provides a comparative analysis of the metabolic effects of hibiscetin and its heptamethyl ether on cells. Due to the limited availability of direct comparative metabolomics studies, this document synthesizes findings on hibiscetin and related flavonoids from Hibiscus sabdariffa extracts and extrapolates the potential effects of its heptamethyl ether based on the known influence of methylation on flavonoid bioactivity.
Introduction
Hibiscetin, a hexahydroxyflavone primarily found in Hibiscus sabdariffa, has garnered significant interest for its antioxidant, anti-inflammatory, and potential anti-cancer properties. Its biological activities are intrinsically linked to its impact on cellular metabolism. The methylation of flavonoids, such as in hibiscetin heptamethyl ether, is a common structural modification that can significantly alter their bioavailability, cellular uptake, and ultimately, their metabolic influence. Understanding the comparative metabolomic profiles of these two compounds is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies.
Data Presentation
The following tables summarize the known and extrapolated metabolic effects of hibiscetin and its heptamethyl ether. The data for hibiscetin is derived from studies on Hibiscus sabdariffa extracts and related flavonoids, while the effects of this compound are hypothesized based on the general impact of flavonoid methylation.
Table 1: Comparative Effects on Lipid Metabolism and Cytokine Secretion in 3T3-L1 Adipocytes
| Metabolite/Secreted Factor | Hibiscetin Treatment | This compound Treatment (Hypothesized) |
| Triglyceride Accumulation | Reduced | Potentially reduced, but to a lesser extent due to altered cellular uptake and target interaction. |
| Leptin Secretion | Decreased | Potentially decreased, with efficacy depending on interaction with cellular signaling pathways. |
| TNF-α Secretion | Decreased | Potentially decreased, as methylation may alter anti-inflammatory properties. |
| IL-6 Secretion | Decreased | Potentially decreased, subject to changes in bioavailability and target engagement. |
| Fatty Acid Synthase (FASN) | Downregulated | Activity may be modulated, but the extent is unknown. |
Table 2: Comparative Effects on Pancreatic β-Cell Function
| Cell Type | Parameter | Hibiscetin Treatment | This compound Treatment (Hypothesized) |
| INS 832/13 Pancreatic β-cells | Cytokine Secretion (e.g., IL-1β) | Decreased | Potential for altered cytokine secretion profile due to differences in cellular signaling modulation. |
| Pancreatic β-cells | Regeneration | Evidence suggests promotion of β-cell regeneration.[1] | The effect on regeneration is unknown and would depend on the specific pathways affected by the methylated form. |
Experimental Protocols
The following is a representative experimental protocol for a comparative metabolomics study of hibiscetin and its heptamethyl ether in a cell culture model, based on established methodologies.
1. Cell Culture and Treatment:
-
Cell Lines: 3T3-L1 preadipocytes and INS 832/13 pancreatic β-cells are suitable models.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Differentiation (for 3T3-L1): Preadipocytes are differentiated into mature adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) induction cocktail.
-
Treatment: Differentiated 3T3-L1 cells or INS 832/13 cells are treated with various concentrations of hibiscetin or this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
2. Metabolite Extraction:
-
Quenching: The metabolism is rapidly quenched by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Extraction: Cells are scraped in the extraction solvent, and the mixture is transferred to a microcentrifuge tube. The samples are vortexed and then centrifuged at high speed to pellet cell debris.
-
Supernatant Collection: The supernatant containing the extracted metabolites is collected for analysis.
3. LC-MS/MS-Based Metabolomics Analysis:
-
Chromatography: Metabolites are separated using liquid chromatography (LC), typically with a reversed-phase or HILIC column, coupled to a high-resolution mass spectrometer (MS).
-
Mass Spectrometry: The MS is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data-dependent or data-independent acquisition methods are used to acquire MS/MS fragmentation data for metabolite identification.
-
Data Processing: Raw data is processed using software such as XCMS or MS-DIAL for peak picking, alignment, and quantification.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) and authentic standards.
4. Data Analysis:
-
Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Partial Least Squares-Discriminant Analysis - PLS-DA) is performed to identify significant differences in the metabolomic profiles between the treatment groups.
-
Pathway Analysis: Metabolites that are significantly altered are mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to identify perturbed pathways.
Mandatory Visualization
Caption: Experimental workflow for comparative metabolomics.
Caption: Hibiscetin's role in the TNF-α signaling pathway.
Caption: Hibiscetin's modulation of the AMPK signaling pathway.
Discussion and Conclusion
The available evidence, primarily from studies on Hibiscus sabdariffa extracts and related flavonoids like quercetin, suggests that hibiscetin plays a significant role in modulating cellular metabolism, particularly in adipocytes and pancreatic β-cells. Its effects include the reduction of lipid accumulation and the suppression of pro-inflammatory cytokine secretion. These actions are likely mediated through key signaling pathways such as the inhibition of TNF-α signaling and the activation of AMPK.
The metabolic effects of this compound remain to be experimentally determined. However, based on the known structure-activity relationships of flavonoids, methylation is expected to alter its physicochemical properties. This could lead to increased lipophilicity, potentially enhancing cell membrane permeability and altering its interaction with intracellular targets. Consequently, this compound might exhibit a different metabolic signature compared to hibiscetin. It could have enhanced, diminished, or entirely different effects on lipid metabolism, inflammatory responses, and other cellular processes.
Direct comparative metabolomics studies are essential to fully elucidate the differential effects of hibiscetin and its heptamethyl ether. Such studies would provide valuable insights into how structural modifications like methylation can be used to fine-tune the therapeutic properties of natural compounds. The experimental workflow and analytical strategies outlined in this guide provide a robust framework for conducting such investigations. The findings from these future studies will be instrumental for the rational design of novel therapeutics for metabolic and inflammatory diseases.
References
Unveiling the Action of Hibiscetin Heptamethyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hibiscetin (B1631911) heptamethyl ether (HHME) is a naturally occurring flavonoid that holds promise for various therapeutic applications. Validating its precise mechanism of action is a critical step in harnessing its full potential. This guide provides a comparative analysis of HHME's potential mechanisms, drawing insights from its parent compound, hibiscetin, and other related methylated flavonoids. We present available experimental data and detailed protocols to facilitate further research and validation.
Comparative Analysis of Bioactivity
Direct experimental validation of the signaling pathways modulated by hibiscetin heptamethyl ether is currently limited in publicly available literature. However, by examining the activities of its parent compound, hibiscetin, and the well-documented effects of flavonoid methylation, we can infer and propose likely mechanisms of action for HHME.
| Compound | Known/Proposed Mechanism of Action | Supporting Evidence |
| This compound (HHME) | Proposed: Enhanced anti-inflammatory and neuroprotective effects via suppression of pro-inflammatory signaling pathways such as NF-κB and TNF-α. Potential anticancer activity through modulation of pathways like PI3K/Akt and Notch1. Methylation is expected to increase bioavailability and metabolic stability. | Inferred from the activities of hibiscetin and general principles of flavonoid methylation.[1][2][3][4] |
| Hibiscetin | Anti-inflammatory and neuroprotective. Attenuates oxidative and nitrative stress. Suppresses TNF-α signaling.[5] | Studies in rotenone-induced Parkinsonism models in rats showed reduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and decreased oxidative stress markers.[5] |
| Quercetin-3-methyl ether | Anticancer. Suppresses breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways.[6] | Experimental data from studies on human breast cancer cell lines demonstrated inhibition of cell growth, induction of apoptosis, and downregulation of key proteins in the Notch1 and PI3K/Akt pathways.[6] |
| New Flavonoid from Hibiscus mutabilis | Anti-inflammatory. Inhibits the activation of the NF-κB signaling pathway. | Demonstrated significant inhibition of IL-6, TNF-α, and NO production in LPS-induced macrophages. Western blot analysis confirmed the inhibition of COX-2, iNOS, and key proteins in the NF-kB pathway.[7] |
Proposed Signaling Pathways for this compound
Based on the comparative analysis, HHME is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Pathway
Anticancer Pathway
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action for this compound, a series of in vitro experiments are recommended.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess the cytotoxic effects of HHME on relevant cell lines (e.g., cancer cell lines, immune cells).
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of HHME (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Assay (Griess Test): To measure the effect of HHME on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with different concentrations of HHME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
-
ELISA for Pro-inflammatory Cytokines: To quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant of LPS-stimulated macrophages treated with HHME.
-
Protocol: Follow the manufacturer's instructions for the specific ELISA kits.
-
Western Blot Analysis for Signaling Pathway Proteins
-
To determine the effect of HHME on the expression and phosphorylation of key proteins in the NF-κB, PI3K/Akt, and Notch1 pathways.
-
Protocol:
-
Treat cells with HHME at selected concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-Akt, Akt, Notch1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Experimental Workflow
Conclusion
While direct evidence for the mechanism of action of this compound is still emerging, a comparative analysis with its parent compound and other methylated flavonoids provides a strong foundation for targeted research. The proposed anti-inflammatory and anticancer activities, mediated through pathways such as NF-κB and PI3K/Akt, offer promising avenues for investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate these hypotheses and unlock the therapeutic potential of this intriguing natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review of the Pharmacological Importance of Dietary Flavonoids as Hepatoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hibiscetin attenuates oxidative, nitrative stress and neuroinflammation via suppression of TNF-α signaling in rotenone induced parkinsonism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Characterization and Anti-inflammatory Activity of a New Flavonoid From Hibiscus mutabilis L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hibiscetin Heptamethyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Hibiscetin heptamethyl ether, a flavonoid ether used in research. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as hazardous, is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations governing hazardous waste. The following protocol is based on general best practices for the disposal of research chemicals where a specific SDS is unavailable.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams to prevent accidental reactions.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled, and leak-proof container.
-
The container should be made of a material compatible with ethers.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, shatter-resistant container with a secure screw-on cap.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
As this compound is an ether, it has the potential to form explosive peroxides over time, especially when exposed to air and light. Although this is more common with liquid ethers, it is a prudent precaution to date the waste container upon the first addition of waste and to store it away from heat and direct sunlight.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration or quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
Any known hazard characteristics (in the absence of specific data, indicate "Caution: Research Chemical - Handle as Hazardous").
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is cool and dry to minimize the potential for peroxide formation.
-
Secondary containment should be used to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all the information from the waste container label.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
As specific quantitative data for this compound (e.g., LD50, permissible exposure limits) is not available in the provided search results, a general data table for hazardous waste handling is presented below for context.
| Parameter | Guideline | Source of Regulation |
| Waste Container Fill Level | Do not exceed 80% of container capacity | General Best Practice |
| Satellite Accumulation Time Limit | Varies by jurisdiction (e.g., up to 1 year) | Local/State EPA |
| Satellite Accumulation Volume Limit | Varies by jurisdiction (e.g., up to 55 gal) | Local/State EPA |
Note: Researchers must consult their local EHS for specific time and volume limits.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.
Essential Safety and Operational Guide for Handling Hibiscetin Heptamethyl Ether
This guide provides immediate safety, logistical, and operational protocols for researchers, scientists, and drug development professionals handling Hibiscetin heptamethyl ether. The following procedures are based on best practices for handling ether-class compounds, given the absence of a specific Safety Data Sheet (SDS) for this particular chemical. Ether compounds are known to be highly flammable and can form explosive peroxides upon exposure to air and light.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Different levels of protection may be required depending on the scale of the experiment and the potential for exposure.[2][3]
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Use (Level D) | Nitrile gloves, safety glasses with side shields, lab coat, closed-toe shoes. | For handling small quantities in a well-ventilated area. |
| Increased Risk (Level C) | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), hooded chemical-resistant clothing, and chemical-resistant boots.[3][4] | When there is a known risk of airborne exposure to the compound. |
| High Risk / Spill Response (Level B) | Self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[3][4] | In situations with a high potential for exposure to unknown concentrations of vapors or in response to a significant spill. |
Note: Ether can permeate nitrile gloves; therefore, it is recommended to change gloves frequently, at least every 15 minutes if direct contact occurs.[5]
Handling and Storage
Proper handling and storage procedures are critical to mitigate the risks associated with this compound.
Handling:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground all equipment to prevent static discharge.
-
Containers should be opened and closed carefully and kept tightly sealed when not in use.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Store in a flammable storage cabinet.[1]
-
Keep containers tightly closed to prevent the formation of peroxides.[7]
-
Label all containers with the date received and the date opened.[1] Ethers should not be stored for more than 6-12 months after opening.[5][7]
-
Periodically test for the presence of peroxides. If peroxides are suspected (e.g., crystal formation), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: For small spills, use an absorbent material from a chemical spill kit to contain the spill.[7]
-
Personal Protection: Do not attempt to clean up a large spill without appropriate PPE (Level B recommended).
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[8]
-
Container Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound."
-
Incompatible Wastes: Do not mix ether waste with other incompatible waste streams.[8]
-
Disposal Request: Arrange for waste pickup through your institution's EHS office. Do not dispose of ether waste down the drain or in regular trash.[1][9]
-
Empty Containers: Empty containers that held this compound must be thoroughly rinsed, with the first rinse collected as hazardous waste.[8] After rinsing, the container can be disposed of as regular trash after defacing the label.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. vumc.org [vumc.org]
- 2. hazmatschool.com [hazmatschool.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. avenalab.com [avenalab.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
